Technical Documentation Center

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Core Science & Biosynthesis

Foundational

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol chemical structure and properties

An In-Depth Technical Guide to 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol: Structure, Physicochemical Profile, and Synthetic Strategies For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol: Structure, Physicochemical Profile, and Synthetic Strategies

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, a heterocyclic compound of significant interest in medicinal chemistry. By combining a substituted pyridine ring, a piperazine moiety, and a chiral ethanol group, this molecule presents a unique structural framework for exploration in drug discovery. The piperazine scaffold is a well-established "privileged structure" known to enhance aqueous solubility and bioavailability in drug candidates.[1][2] This guide delves into the molecule's structural features, predicted physicochemical properties, plausible synthetic pathways with detailed protocols, and its potential pharmacological relevance. The content herein is synthesized to provide researchers with the foundational knowledge and practical insights required to work with and build upon this promising chemical entity.

Molecular Identity and Structural Elucidation

The foundational step in understanding any compound is a thorough analysis of its structure. The title compound, 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, is a multi-component structure featuring three key pharmacophores.

  • IUPAC Name: 1-(5-(piperazin-1-yl)pyridin-3-yl)ethan-1-ol

  • Molecular Formula: C₁₁H₁₇N₃O

  • Molecular Weight: 207.27 g/mol

The structure combines:

  • A pyridine ring , an aromatic heterocycle that can engage in π-stacking and hydrogen bonding.

  • A piperazine ring , a non-aromatic six-membered ring with two opposing nitrogen atoms. This moiety is frequently used in drug design to improve pharmacokinetic properties like solubility and oral absorption.[2]

  • An ethanol side chain , which introduces a chiral center and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor.

Caption: Chemical structure of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol.

Physicochemical Profile: Predicted Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 207.27 g/mol Complies with Lipinski's Rule of Five (<500), favoring good absorption.
logP (Octanol/Water) ~0.8 - 1.5Indicates a balance between hydrophilicity and lipophilicity, essential for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~60-70 ŲSuggests good potential for oral bioavailability and cell membrane penetration (typically <140 Ų).
Hydrogen Bond Donors 2 (from -OH and piperazine -NH)Provides sites for target interaction and contributes to aqueous solubility.
Hydrogen Bond Acceptors 4 (from pyridine N, 2 piperazine Ns, and -OH)Offers multiple points for molecular recognition and hydrogen bonding with biological targets.
pKa (Most Basic) ~8.5 - 9.5 (Piperazine N)The piperazine nitrogen will be protonated at physiological pH (7.4), enhancing aqueous solubility.
pKa (Second Basic) ~4.5 - 5.5 (Pyridine N)The pyridine nitrogen is less basic and would be largely uncharged at physiological pH.

Synthetic Pathways and Methodologies

The synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol can be approached through several established organic chemistry reactions. A logical retrosynthetic analysis suggests disconnecting the molecule at the C-N bond of the pyridine-piperazine linkage and the C-C bond of the ethanol side chain.

Retrosynthetic Analysis

This approach breaks the target molecule down into simpler, commercially available starting materials. The key disconnections are the formation of the aryl-piperazine bond and the creation of the secondary alcohol.

G cluster_disconnect1 Disconnection 1: C-C Bond cluster_disconnect2 Disconnection 2: C-N Bond TM Target Molecule 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol I1 Intermediate A 5-(Piperazin-1-yl)nicotinaldehyde TM->I1 Grignard Addition R1 Reagent CH3MgBr (Grignard) I2 Intermediate B 3-Acetyl-5-bromopyridine I1->I2 SNAr or Buchwald-Hartwig R2 Reagent Piperazine SM1 Starting Material: 3-Acetylpyridine SM2 Starting Material: Piperazine

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol

This protocol outlines a plausible, two-step synthesis starting from 3-acetyl-5-bromopyridine and piperazine. This pathway leverages a nucleophilic aromatic substitution (SNA) followed by a carbonyl reduction.

Step 1: Synthesis of 1-(5-(Piperazin-1-yl)pyridin-3-yl)ethan-1-one

  • Rationale: This step forms the crucial C-N bond between the pyridine and piperazine rings. Using a large excess of piperazine helps to minimize the undesired N,N'-di-arylated byproduct. A mild base is sufficient to neutralize the HBr generated.

  • Methodology:

    • To a solution of 3-acetyl-5-bromopyridine (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add piperazine (5.0 eq).

    • Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

    • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, gradient elution with Dichloromethane/Methanol) to yield the ketone intermediate.

Step 2: Reduction to 1-(5-(Piperazin-1-yl)pyridin-3-yl)ethan-1-ol

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones that is tolerant of the other functional groups (amine, pyridine) in the molecule. It is chosen for its operational simplicity and high yield.

  • Methodology:

    • Dissolve the ketone intermediate (1.0 eq) from Step 1 in methanol (10 mL/mmol) and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Quench the reaction carefully by slowly adding water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification by chromatography may be performed if necessary.

Predicted Spectroscopic Characterization

For validation of synthesis, the following spectroscopic signatures are predicted:

  • ¹H NMR:

    • Pyridine Protons: Expect three distinct signals in the aromatic region (~7.5-8.5 ppm), likely appearing as singlets or doublets.

    • Ethanol CH-OH: A quartet or multiplet around 4.8-5.0 ppm.

    • Ethanol CH₃: A doublet around 1.4-1.6 ppm.

    • Piperazine Protons: Two broad multiplets corresponding to the four -CH₂- groups, typically in the 3.0-3.5 ppm range.

    • -OH and -NH Protons: Broad singlets that are D₂O exchangeable.

  • ¹³C NMR:

    • Pyridine Carbons: Signals in the 120-155 ppm region.

    • Ethanol CH-OH: A signal around 65-70 ppm.

    • Ethanol CH₃: A signal in the aliphatic region, ~20-25 ppm.

    • Piperazine Carbons: Signals around 45-55 ppm.[3]

  • Mass Spectrometry (ESI+):

    • The primary ion observed would be the [M+H]⁺ peak at m/z = 208.14.

Biological and Pharmacological Context

The piperazine ring is a cornerstone of modern medicinal chemistry. Its inclusion in a molecule often confers favorable ADME properties, such as increased water solubility and oral bioavailability.[2] Piperazine derivatives have demonstrated a vast range of biological activities, including antibacterial, anticancer, antifungal, and various CNS effects.[4][5][6]

The structural motifs present in 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol suggest several potential avenues for pharmacological investigation:

  • Kinase Inhibition: Many kinase inhibitors utilize a substituted heterocyclic core (like pyridine) to anchor in the ATP-binding pocket, with a solubilizing group (like piperazine) extending into the solvent-exposed region.[7]

  • GPCR Ligands: The piperazine moiety is common in ligands for G-protein coupled receptors, particularly dopamine and serotonin receptors.[7]

  • Ion Channel Modulation: The combination of aromatic and basic amine features is present in various ion channel modulators.[6]

The chirality introduced by the ethanol group offers an opportunity for stereoselective interactions with biological targets, potentially leading to improved potency and a better side-effect profile for one enantiomer over the other.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this compound. However, based on the constituent functional groups (piperazine, pyridine), the following precautions are strongly advised.

  • Handling:

    • Handle in a well-ventilated area or a chemical fume hood.[8][9]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

    • Avoid breathing dust, fumes, or vapors.[8]

    • Wash hands thoroughly after handling.[10]

  • Hazards:

    • Substituted amines and piperazine derivatives can be corrosive and cause skin and eye irritation or burns.[8][11]

    • May be harmful if swallowed or inhaled.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11]

    • Keep away from strong oxidizing agents and strong acids.[8][11]

References

  • Vertex AI Search. (2018, January 18).
  • Cheméo. (n.d.). Chemical Properties of 1-Piperazineethanol (CAS 103-76-4). Retrieved from [Link]

  • Vertex AI Search. (2023, September 5).
  • NIST. (n.d.). 1-Piperazineethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 6).
  • Thermo Fisher Scientific. (2010, November 16).
  • Fisher Scientific. (2025, December 25).
  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2024, August 1). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • PubChem. (n.d.). (1R)-1-(3-nitro-4-piperazin-1-ylphenyl)ethanol. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • ResearchGate. (2026, February 16).
  • DovePress. (2020, May 26).
  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperazin-1-yl-1-(2-thienyl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Google Patents. (n.d.).
  • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • Research Trend. (2023, April 20). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-.
  • RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • Pharmaffiliates. (n.d.). 1-Piperidineethanol. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-(Piperazin-1-yl)pyridin-3-yl)ethanol: A Key Scaffold in Modern Drug Discovery

Introduction: The Significance of the Piperazinyl-Pyridine Ethanol Moiety The confluence of a pyridine ring, a piperazine scaffold, and a chiral ethanol sidechain creates a molecular architecture of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperazinyl-Pyridine Ethanol Moiety

The confluence of a pyridine ring, a piperazine scaffold, and a chiral ethanol sidechain creates a molecular architecture of significant interest in contemporary medicinal chemistry. The pyridine core serves as a versatile aromatic system, often engaging in crucial interactions with biological targets. The piperazine moiety, a privileged structure in drug development, frequently enhances aqueous solubility, oral bioavailability, and can be readily functionalized to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1][2] The chiral secondary alcohol introduces a key hydrogen bonding motif and a stereocenter that can be critical for target engagement and selectivity.

This guide provides an in-depth exploration of a robust and adaptable synthetic pathway to 1-(5-(piperazin-1-yl)pyridin-3-yl)ethanol, a valuable building block for the synthesis of a diverse range of biologically active molecules. We will delve into the strategic considerations underpinning the chosen synthetic route, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Retrosynthetic Analysis: A Strategic Blueprint for Synthesis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the molecule at the C-N bond of the piperazine and the C-C bond of the ethanol sidechain. This leads to a strategically sound three-step synthesis commencing from a readily available dihalopyridine.

Retrosynthesis Target 1-(5-(Piperazin-1-yl)pyridin-3-yl)ethanol Intermediate_A 1-(5-(Piperazin-1-yl)pyridin-3-yl)ethanone Target->Intermediate_A Reduction Intermediate_B 1-(5-Chloropyridin-3-yl)ethanone Intermediate_A->Intermediate_B Buchwald-Hartwig Amination Piperazine Piperazine Intermediate_A->Piperazine Starting_Material 3,5-Dichloropyridine Intermediate_B->Starting_Material Acylation Acetyl_Source Acetyl Source (e.g., via Sonogashira Coupling) Intermediate_B->Acetyl_Source

Caption: Retrosynthetic analysis of 1-(5-(piperazin-1-yl)pyridin-3-yl)ethanol.

This strategy hinges on the sequential introduction of the acetyl and piperazine functionalities onto a pyridine scaffold, followed by the final reduction of the ketone.

Part 1: Synthesis of the Key Intermediate: 1-(5-Chloropyridin-3-yl)ethanone

The synthesis of the key ketone intermediate can be efficiently achieved from 3,5-dichloropyridine via a Sonogashira coupling followed by hydration. The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3]

Experimental Workflow: Sonogashira Coupling and Hydration

Workflow_Part1 Start 3,5-Dichloropyridine Sonogashira Sonogashira Coupling (Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N) Start->Sonogashira Intermediate 3-Chloro-5-((trimethylsilyl)ethynyl)pyridine Sonogashira->Intermediate Deprotection Desilylation (K2CO3, MeOH) Intermediate->Deprotection Alkyne 3-Chloro-5-ethynylpyridine Deprotection->Alkyne Hydration Hydration (H2SO4, H2O, HgSO4) Alkyne->Hydration Product 1-(5-Chloropyridin-3-yl)ethanone Hydration->Product Buchwald_Hartwig Pd0L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd0L2->Ox_Add Complex_A L₂Pd(II)(Ar)Cl Ox_Add->Complex_A Amine_Coord Amine Coordination Complex_A->Amine_Coord Complex_B [L₂Pd(II)(Ar)(H₂NR)]⁺Cl⁻ Amine_Coord->Complex_B Deprotonation Deprotonation (Base) Complex_B->Deprotonation Complex_C L₂Pd(II)(Ar)(HNR) Deprotonation->Complex_C Red_Elim Reductive Elimination Complex_C->Red_Elim Red_Elim->Pd0L2 Re-generation Product Ar-NRH Red_Elim->Product Workflow_Part3 Start 1-(5-(Piperazin-1-yl)pyridin-3-yl)ethanone Reduction Reduction (NaBH₄, MeOH) Start->Reduction Workup Aqueous Work-up (e.g., NH₄Cl solution) Reduction->Workup Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product 1-(5-(Piperazin-1-yl)pyridin-3-yl)ethanol Purification->Product

Sources

Foundational

CAS number for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

An In-Depth Technical Guide to 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol: Synthesis, Characterization, and Therapeutic Potential For Researchers, Scientists, and Drug Development Professionals Abstract The hybridization of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hybridization of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. This guide focuses on the promising, yet under-documented molecule, 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol. While a specific CAS number for this compound is not publicly cataloged, its structural motifs—a piperazine ring and a pyridine-ethanol backbone—are cornerstones in a multitude of clinically significant therapeutics.[1][2][3] This document provides a comprehensive technical overview, including a proposed synthetic pathway, detailed purification and characterization protocols, and an exploration of its potential biological activities based on the well-established pharmacology of its constituent moieties.

Introduction: The Strategic Fusion of Piperazine and Pyridine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[3] Its presence in numerous FDA-approved drugs underscores its therapeutic importance, with applications spanning from antipsychotics to anticancer agents.[1][4] Similarly, the pyridine nucleus is a fundamental component of many pharmaceuticals, contributing to a wide array of biological activities including antimicrobial, antiviral, and anti-inflammatory effects.[1][5][6]

The strategic combination of these two pharmacophores in 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol suggests a molecule with significant therapeutic potential, meriting a detailed exploration of its synthesis and biological profile.

Proposed Synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

A plausible and efficient multi-step synthesis of the target compound is proposed, commencing from the readily available starting material, 3-acetylpyridine.

Synthesis_Pathway A 3-Acetylpyridine B 3-Acetyl-5-bromopyridine A->B Bromination C 1-(5-Acetylpyridin-3-yl)piperazine B->C Nucleophilic Aromatic Substitution with Piperazine D 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol C->D Ketone Reduction

Caption: Proposed synthetic pathway for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol.

Step 1: Synthesis of 3-Acetyl-5-bromopyridine

The initial step involves the bromination of 3-acetylpyridine. This can be achieved through electrophilic aromatic substitution.

Protocol:

  • To a solution of 3-acetylpyridine in a suitable solvent (e.g., concentrated sulfuric acid), add a brominating agent (e.g., N-bromosuccinimide or bromine).

  • The reaction mixture is stirred at a controlled temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified. 3-Acetyl-5-bromopyridine is a known biochemical reagent and can be used in the synthesis of various pharmaceutical and agrochemical compounds.[7][8]

Step 2: Synthesis of 1-(5-Acetylpyridin-3-yl)piperazine

This step involves a nucleophilic aromatic substitution reaction where the bromine atom in 3-acetyl-5-bromopyridine is displaced by piperazine.

Protocol:

  • 3-Acetyl-5-bromopyridine is dissolved in a suitable solvent (e.g., dimethylformamide or ethanol).

  • An excess of piperazine is added to the solution, often in the presence of a base (e.g., potassium carbonate) to neutralize the HBr formed during the reaction.[9]

  • The reaction mixture is heated, and the progress is monitored by TLC or LC-MS.

  • After completion, the product is isolated by extraction and purified, typically by column chromatography.

Step 3: Reduction of 1-(5-Acetylpyridin-3-yl)piperazine to 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

The final step is the selective reduction of the acetyl group to an ethanol group.

Protocol:

  • 1-(5-Acetylpyridin-3-yl)piperazine is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • A reducing agent such as sodium borohydride (NaBH4) is added portion-wise at a controlled temperature (e.g., 0 °C).

  • The reaction is stirred until the starting material is consumed, as monitored by TLC.

  • The reaction is then quenched, and the final product, 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, is isolated and purified. The reduction of pyridine derivatives can also be achieved using other systems like samarium diiodide in the presence of water.[10]

Purification and Characterization

Purification of the final compound and its intermediates is crucial for obtaining a high-purity product suitable for biological evaluation.

Purification Techniques
TechniqueApplication
Recrystallization Purification of solid intermediates and the final product.
Column Chromatography Purification of intermediates and the final product, especially for removing closely related impurities.
Vacuum Distillation Purification of liquid starting materials like 3-acetylpyridine.[11][12]
Characterization Methods

The structure and purity of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol can be confirmed using a combination of spectroscopic and spectrometric techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the piperazine ring protons, the methylene and methine protons of the ethanol side chain, and the hydroxyl proton. The chemical shifts and coupling patterns of analogous quinoline-piperazine hybrids can provide a reference for interpretation.[13][14][15][16]

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all the carbon atoms in the molecule, including the aromatic carbons of the pyridine ring, the aliphatic carbons of the piperazine ring, and the ethanol side chain.

  • Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high accuracy.[14][15]

Potential Biological Activities and Therapeutic Applications

The structural components of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol suggest a wide range of potential biological activities.

Biological_Potential Target Compound Target Compound Anticancer Anticancer Target Compound->Anticancer Antimicrobial Antimicrobial Target Compound->Antimicrobial Antiviral Antiviral Target Compound->Antiviral CNS Activity CNS Activity Target Compound->CNS Activity

Caption: Potential therapeutic applications of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol.

  • Anticancer Activity: Piperazine and pyridine derivatives have shown significant antiproliferative effects on various cancer cell lines.[1][4] The combined scaffold may exhibit enhanced cytotoxic activity.

  • Antimicrobial and Antifungal Activity: Both piperazine and pyridine moieties are present in numerous antimicrobial and antifungal agents.[9][17][18] The target compound could therefore possess activity against a range of pathogenic microorganisms.

  • Antiviral Activity: Certain piperazine-substituted pyridines have demonstrated antiviral properties, including activity against the hepatitis B virus.[4]

  • Central Nervous System (CNS) Activity: The piperazine scaffold is a key component of many CNS-active drugs, including antipsychotics and antidepressants.[3]

Safety and Handling

While specific toxicity data for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is unavailable, general precautions for handling piperazine and pyridine derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, rinse the affected area with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol represents a molecule of significant interest for drug discovery and development. This guide provides a comprehensive framework for its synthesis, purification, and characterization, and highlights its potential therapeutic applications. The presented protocols and insights are intended to facilitate further research into this promising compound and its analogs, potentially leading to the development of novel therapeutic agents.

References

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). MDPI. Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PubMed. Retrieved from [Link]

  • Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. Retrieved from [Link]

  • Synthetic method for 3-bromopyridine. (n.d.). Google Patents.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. Retrieved from [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.). HETEROCYCLES. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. Retrieved from [Link]

  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. (n.d.). ChemRxiv. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved from [Link]

  • 3-Acetyl-5-bromopyridine. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers. Retrieved from [Link]

  • A kind of synthetic method of Pa Boxini intermediates. (n.d.). Google Patents.
  • Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (n.d.). University of Johannesburg. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). PMC. Retrieved from [Link]

  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2025). MDPI. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Foreword: The Strategic Pursuit of Novel Piperazinyl-Pyridine Scaffolds In the landscape of modern medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural motif consistently found in a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Pursuit of Novel Piperazinyl-Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful therapeutic agents.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms provide opportunities for hydrogen bonding and salt formation, enhancing aqueous solubility and oral bioavailability, while the ring's conformational flexibility allows for optimal binding to a diverse range of biological targets.[2] When coupled with a pyridine ring, another key pharmacophore known for its presence in numerous bioactive compounds, the resulting piperazinyl-pyridine core presents a compelling starting point for the discovery of novel therapeutics.

This guide focuses on the hypothetical compound 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol , a novel chemical entity that, to our knowledge, has not been extensively characterized in the public domain. The principles and methodologies outlined herein are therefore presented as a prospective roadmap for its synthesis, biological evaluation, and potential development. We will proceed from the foundational chemistry of this molecule to a systematic exploration of its potential biological activities, drawing upon established knowledge of related compounds to inform our experimental design and interpretation of potential outcomes. This document is intended for researchers, scientists, and drug development professionals, providing a technical and strategic framework for unlocking the therapeutic potential of this and similar molecules.

I. Chemical Synthesis and Characterization: A Modular Approach

The synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol can be approached through a modular strategy, allowing for the future generation of analogs for structure-activity relationship (SAR) studies. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis begins with commercially available starting materials and proceeds through a series of well-established chemical transformations.

Synthetic_Pathway A 5-Bromonicotinic acid C Intermediate 1 (tert-butyl 4-(5-carboxypyridin-3-yl)piperazine-1-carboxylate) A->C Buchwald-Hartwig amination B N-Boc-piperazine B->C D Intermediate 2 (tert-butyl 4-(5-(1-hydroxyethyl)pyridin-3-yl)piperazine-1-carboxylate) C->D Reduction of carboxylic acid to alcohol, then oxidation to aldehyde, followed by Grignard reaction E 1-(5-(Piperazin-1-yl)pyridin-3-yl)ethanol (Target Compound) D->E Deprotection (e.g., TFA)

Caption: Proposed synthetic route for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol.

Detailed Experimental Protocol
  • Step 1: Synthesis of tert-butyl 4-(5-carboxypyridin-3-yl)piperazine-1-carboxylate (Intermediate 1)

    • To a solution of 5-bromonicotinic acid and N-Boc-piperazine in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).

    • Add a base such as sodium tert-butoxide.

    • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield Intermediate 1.

  • Step 2: Synthesis of tert-butyl 4-(5-(1-hydroxyethyl)pyridin-3-yl)piperazine-1-carboxylate (Intermediate 2)

    • Reduce the carboxylic acid of Intermediate 1 to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LAH) or by conversion to an ester followed by reduction with a milder reducing agent.

    • Oxidize the resulting primary alcohol to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or by Swern oxidation.

    • React the aldehyde with methylmagnesium bromide (a Grignard reagent) in an anhydrous ethereal solvent at low temperature to form the secondary alcohol, Intermediate 2.

  • Step 3: Synthesis of 1-(5-(Piperazin-1-yl)pyridin-3-yl)ethanol (Target Compound)

    • Dissolve Intermediate 2 in a suitable solvent such as dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) dropwise at 0°C to remove the Boc protecting group.

    • Stir the reaction at room temperature until completion.

    • Evaporate the solvent and excess TFA under reduced pressure.

    • Purify the final compound, if necessary, by recrystallization or preparative HPLC.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

Technique Purpose
¹H and ¹³C NMR Structural elucidation and confirmation of proton and carbon environments.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., -OH, N-H).

II. Hypothesized Biological Targets and Rationale

The piperazinyl-pyridine scaffold is a common feature in molecules targeting the central nervous system (CNS).[3] Many piperazine derivatives exhibit pharmacological activity through modulation of the monoamine pathway, which includes dopaminergic, serotoninergic, and noradrenergic systems.[3][4] Therefore, it is logical to hypothesize that 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol may interact with one or more receptors within these families.

Primary Hypothesized Targets:

  • Serotonin (5-HT) Receptors: Various subtypes of 5-HT receptors are implicated in a range of neurological and psychiatric disorders. Arylpiperazine derivatives are known to bind to several 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, 5-HT₂C, and 5-HT₆.[5]

  • Dopamine (D) Receptors: Dopamine receptors are key targets for antipsychotic and antidepressant medications. The piperazine moiety is present in numerous dopamine receptor antagonists.[3]

  • Adrenergic Receptors: These receptors are involved in the regulation of various physiological processes and are targets for drugs treating conditions like hypertension and anxiety.

  • Kinases: A growing number of kinase inhibitors incorporate the piperazine scaffold.[6] Given the prevalence of kinases as drug targets, particularly in oncology, this is a plausible target class.

III. In Vitro Biological Evaluation: A Tiered Screening Approach

A systematic in vitro evaluation is essential to identify the biological activity of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol. A tiered approach, starting with broad screening and progressing to more specific functional assays, is recommended.

Tier 1: Broad Panel Screening

The initial step involves screening the compound against a broad panel of receptors and enzymes to identify potential primary targets and off-target effects. Commercial services (e.g., Eurofins SafetyScreen, CEREP) offer panels that include a wide range of GPCRs, ion channels, kinases, and transporters.

Tier 2: Primary Target Validation and Potency Determination

Based on the results of the broad panel screen, follow-up assays should be conducted to validate the initial "hits" and determine the compound's potency.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of the test compound for a specific receptor (e.g., the 5-HT₂A receptor).

  • Materials:

    • Cell membranes expressing the human 5-HT₂A receptor.

    • Radioligand (e.g., [³H]-ketanserin).

    • Test compound (1-(5-Piperazin-1-ylpyridin-3-yl)ethanol) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of a known 5-HT₂A antagonist).

    • Assay buffer.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Tier 3: Functional Assays

Once a binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Experimental Protocol: Calcium Flux Assay for a Gq-coupled GPCR

This protocol is suitable for determining the functional activity of the test compound at a Gq-coupled receptor, such as the 5-HT₂A receptor.

  • Materials:

    • A cell line stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Test compound at various concentrations.

    • A known agonist for the receptor.

    • A known antagonist for the receptor.

    • A fluorescent plate reader.

  • Procedure:

    • Plate the cells in a multi-well plate and load them with the calcium-sensitive dye.

    • To determine agonist activity, add varying concentrations of the test compound and measure the change in fluorescence over time.

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of the known agonist, and then measure the change in fluorescence.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the logarithm of the test compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀.

Screening_Workflow Start 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Broad_Screen Tier 1: Broad Panel Screening (GPCRs, Kinases, Ion Channels) Start->Broad_Screen Hit_Identified Hit(s) Identified? Broad_Screen->Hit_Identified No_Hit No Significant Activity Hit_Identified->No_Hit No Primary_Validation Tier 2: Primary Target Validation (Radioligand Binding Assays) Hit_Identified->Primary_Validation Yes Potency_Determination Determine Ki Primary_Validation->Potency_Determination Functional_Assay Tier 3: Functional Assays (e.g., Calcium Flux, cAMP) Potency_Determination->Functional_Assay Activity_Characterization Determine Agonist/Antagonist Activity (EC50/IC50) Functional_Assay->Activity_Characterization SAR_Studies Proceed to SAR Studies Activity_Characterization->SAR_Studies

Caption: Tiered in vitro screening workflow.

IV. Structure-Activity Relationship (SAR) Studies: A Path to Optimization

Should 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol demonstrate promising activity in the initial screens, a systematic SAR study would be the next logical step to optimize its potency, selectivity, and pharmacokinetic properties.[1][7]

Key Areas for Modification:

  • Piperazine Ring Substitution: The unsubstituted nitrogen of the piperazine ring is a key handle for modification.[1] Alkylation, arylation, or acylation at this position can significantly impact activity and selectivity.

  • Ethanol Side Chain: The hydroxyl group of the ethanol side chain can be modified to explore its role in binding. Esterification, etherification, or replacement with other functional groups (e.g., an amine or a nitrile) could be investigated. The stereochemistry of the chiral center should also be explored by synthesizing and testing the individual enantiomers.

  • Pyridine Ring Substitution: While the current focus is on the 3,5-disubstituted pyridine, analogs with different substitution patterns or with additional substituents on the pyridine ring could be synthesized to probe the binding pocket of the target.

V. Preclinical Development Considerations

If a lead compound with desirable in vitro properties emerges from the SAR studies, a series of preclinical studies would be necessary to assess its potential as a clinical candidate.

  • In Vivo Efficacy Models: The lead compound should be tested in relevant animal models of the disease for which it is being developed. For example, if the compound is a potent and selective 5-HT₂A antagonist, it could be tested in animal models of psychosis or anxiety.

  • ADME/Tox Studies: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) is crucial. This includes studies on:

    • Metabolic stability in liver microsomes.

    • Plasma protein binding.

    • Permeability (e.g., using a Caco-2 cell assay).

    • Inhibition of cytochrome P450 (CYP) enzymes to assess the potential for drug-drug interactions.[4]

    • Acute and chronic toxicity studies in animals.

  • Pharmacokinetic (PK) Studies: These studies determine the time course of the drug's concentration in the body and are essential for establishing a dosing regimen.

  • Formulation Development: The development of a suitable formulation for administration (e.g., oral or intravenous) is a critical step.[2]

VI. Future Directions

The exploration of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol and its analogs represents a promising avenue for the discovery of novel therapeutics. The modular synthetic approach allows for the creation of a diverse library of compounds for SAR studies. Should a lead compound with a favorable in vitro and in vivo profile be identified, further investigation into its mechanism of action at the molecular level would be warranted. Techniques such as X-ray crystallography of the compound bound to its target protein could provide valuable insights for further rational drug design. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could also accelerate the optimization process.[8]

VII. References

  • de Oliveira, V., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(3), 264-274. [Link]

  • Daly, M., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 442-453. [Link]

  • Jain, A., et al. (2014). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 5(6), 2197-2207. [Link]

  • Kaur, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. [Link]

  • Abreo, M. A., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Journal of Medicinal Chemistry, 44(6), 853-863. [Link]

  • Lasitsa, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]

  • LEK Pharmaceuticals d.d. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. European Patent No. EP2894154A1. [Link]

  • Curis, Inc. (2013). Alkylated piperazine compounds. U.S. Patent Application No. US20130116245A1.

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 226-248. [Link]

  • Sharma, R., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(9), 1027-1045. [Link]

  • Garg, N. K. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]

  • Nanjing University of Technology. (2020). Synthesis method of chiral piperazinone derivative. Chinese Patent No. CN108129404B.

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista Campano, 28(1), 2588-2597. [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences, 21(11), 3855. [Link]

  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. [Link]

  • Al-Adiwish, W. M., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 282-299. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. [Link]

  • Bromidge, S. M., et al. (2001). Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. Bioorganic & Medicinal Chemistry Letters, 11(19), 2549-2552. [Link]

  • Patel, N. B., et al. (2023). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Piperazine Hybrid Analogues. Research Journal of Pharmacy and Technology, 16(4), 1836-1842. [Link]

  • Duchowicz, P. R., et al. (2011). QSAR on aryl-piperazine derivatives with activity on malaria. Chemometrics and Intelligent Laboratory Systems, 108(2), 154-161. [Link]

  • Piperazine. (n.d.). chemeurope.com. [Link]

Sources

Foundational

The Piperidinyl-Pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Piperidinyl-Pyridine Core The piperidinyl-pyridine framework, a heterocyclic stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidinyl-Pyridine Core

The piperidinyl-pyridine framework, a heterocyclic structure uniting a saturated piperidine ring with an aromatic pyridine ring, represents a cornerstone in contemporary medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs and clinical candidates is a testament to its remarkable versatility as a molecular scaffold.[3][4] This guide provides a comprehensive exploration of the synthesis, biological applications, and structure-activity relationships (SAR) of piperidinyl-pyridine compounds, offering field-proven insights for researchers engaged in the pursuit of novel therapeutics. The inherent properties of the piperidinyl-pyridine motif, including its capacity for diverse substitution patterns and its ability to engage in a range of intermolecular interactions, have rendered it a privileged structure in the design of agents targeting a wide array of biological targets.[5][6]

Strategic Synthesis of Piperidinyl-Pyridine Derivatives: A Methodological Overview

The construction of the piperidinyl-pyridine core and its subsequent functionalization necessitate a strategic and often multi-step synthetic approach. The choice of a specific synthetic route is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. This section delves into the key synthetic transformations that underpin the synthesis of this important class of compounds, providing both the "how" and the "why" behind these experimental choices.

Formation of the Piperidine Ring: The Art of Pyridine Reduction

The most direct and atom-economical pathway to the piperidine moiety is through the catalytic hydrogenation of a pyridine precursor.[3][4] However, the inherent aromatic stability of the pyridine ring presents a significant energetic barrier, often necessitating the use of high pressures, elevated temperatures, and robust catalytic systems.[4] The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can also act as a catalyst poison, further complicating the transformation.[4]

This protocol outlines a general procedure for the hydrogenation of a functionalized pyridine using Adams' catalyst (PtO₂), a versatile and effective catalyst for this transformation, particularly when conducted in an acidic solvent like glacial acetic acid.[4][7]

Rationale for Experimental Choices:

  • Platinum (IV) Oxide (PtO₂): Adams' catalyst is a widely used, commercially available, and highly active catalyst for the hydrogenation of a variety of functional groups, including aromatic rings.[7] Its in-situ reduction to platinum black provides a high surface area for catalysis.

  • Glacial Acetic Acid: The acidic medium protonates the pyridine nitrogen, which facilitates the reduction by increasing the ring's susceptibility to hydrogenation.[7]

  • High-Pressure Reactor: The use of a high-pressure vessel, such as a Parr shaker, is essential to achieve the necessary hydrogen pressure to overcome the aromaticity of the pyridine ring.[7]

  • Celite® Filtration: Filtration through a pad of Celite® is a standard and effective method for removing the finely divided heterogeneous catalyst from the reaction mixture.[7]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid

  • High-pressure hydrogenation reactor

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Celite®

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (1-5 mol%) to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[7]

    • Begin vigorous stirring and maintain the reaction at room temperature.

  • Work-up:

    • Once the reaction is complete (typically monitored by the cessation of hydrogen uptake), carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

    • The filtrate is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude piperidine derivative.

  • Purification: The crude product can be purified by distillation or column chromatography as needed.[7]

G cluster_synthesis Catalytic Hydrogenation Workflow Pyridine Substituted Pyridine Reactor High-Pressure Reactor (PtO₂, Acetic Acid, H₂ gas) Pyridine->Reactor 1. Reaction Setup Filtration Filtration (Celite®) Reactor->Filtration 2. Catalyst Removal Workup Aqueous Work-up (Neutralization, Extraction) Filtration->Workup 3. Purification Piperidine Substituted Piperidine Workup->Piperidine 4. Isolation

Caption: A generalized workflow for the catalytic hydrogenation of pyridines.

The synthesis of enantiomerically pure piperidines is of paramount importance in drug development, as the stereochemistry of a molecule can profoundly influence its pharmacological activity and safety profile. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts has emerged as a powerful strategy to access chiral piperidines with high enantioselectivity.[1][8]

Rationale for Experimental Choices:

  • Activation as Pyridinium Salts: The quaternization of the pyridine nitrogen to form a pyridinium salt activates the ring towards hydrogenation, allowing for milder reaction conditions compared to the reduction of neutral pyridines.[1] This strategy also mitigates catalyst inhibition by the basic nitrogen of the product.[1]

  • Chiral Iridium Catalysts: The use of chiral iridium complexes, often with sophisticated phosphine ligands, is key to inducing enantioselectivity in the hydrogenation process.[8]

Forging the Piperidinyl-Pyridine Linkage: The Power of Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is widely employed to create the crucial carbon-carbon bond between the piperidine and pyridine rings. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high efficiency.

This protocol provides a general procedure for the Suzuki-Miyaura coupling, a versatile method for forming the piperidinyl-pyridine linkage.

Rationale for Experimental Choices:

  • Palladium Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are the catalysts of choice for Suzuki-Miyaura reactions due to their ability to efficiently cycle through the catalytic steps of oxidative addition, transmetalation, and reductive elimination.

  • Base: A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to ensure the solubility of both the organic and inorganic reagents.

Materials:

  • Halopyridine (e.g., 4-bromopyridine) (1.0 eq)

  • Piperidinyl-boronic acid or boronate ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

Procedure:

  • Reaction Setup: To an oven-dried flask, add the halopyridine, piperidinyl-boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

  • Solvent Addition: Anhydrous organic solvent and degassed water are added via syringe.

  • Reaction: The reaction mixture is heated with stirring for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

G cluster_synthesis Suzuki-Miyaura Coupling Workflow Reactants Halopyridine + Piperidinyl-boronic acid Reaction Heating under Inert Atmosphere Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product Piperidinyl-Pyridine Workup->Product

Caption: A simplified workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Applications and Mechanisms of Action

The versatility of the piperidinyl-pyridine scaffold has led to its incorporation into a wide range of therapeutic agents. This section will explore some of the key biological targets of these compounds, elucidating their mechanisms of action and the rationale behind their design.

Histamine H1 Receptor Antagonists: Combating Allergic Responses

A significant number of piperidinyl-pyridine derivatives have been developed as histamine H1 receptor antagonists, which are widely used for the treatment of allergic conditions such as rhinitis and urticaria.[5][9] These compounds act as inverse agonists, binding to the H1 receptor and stabilizing its inactive conformation, thereby preventing the pro-inflammatory effects of histamine.[10]

Mechanism of Action:

The binding of H1 antagonists to the receptor is a complex interplay of various interactions. The protonated tertiary amine of the piperidine ring typically forms a salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor, while the aromatic pyridine and other substituents engage in hydrophobic and/or π-stacking interactions with other amino acid residues in the binding pocket.[11]

G cluster_moa H1 Receptor Antagonism Histamine Histamine H1R_inactive Inactive H1 Receptor Histamine->H1R_inactive Binds and Activates H1R_active Active H1 Receptor Signaling Allergic Response Signaling Cascade H1R_active->Signaling Initiates Antagonist Piperidinyl-Pyridine Antagonist Antagonist->H1R_inactive Binds and Stabilizes

Caption: Mechanism of action of H1 receptor antagonists.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): A Pillar of Antiretroviral Therapy

Piperidinyl-pyridine derivatives have also been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[6][12] These compounds are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site.[3] This binding induces a conformational change in the enzyme that inhibits its function, thereby preventing the conversion of viral RNA into DNA, a crucial step in the viral life cycle.[3][6]

Structure-Activity Relationship (SAR) Insights:

The development of piperidinyl-pyridine based NNRTIs has been guided by extensive SAR studies.[12] For example, in the diarylpyrimidine (DAPY) class of NNRTIs, the piperidine linker provides conformational flexibility that allows the molecule to adapt to mutations in the NNRTI binding pocket, a key factor in overcoming drug resistance.[12]

Compound Modification Activity (EC₅₀, nM) Reference
BD-c1-10[12]
BD-e2Modification of linker5.1[12]
EtravirineReference Drug2.2[12]

Table 1: SAR of selected piperidine-linked pyridine analogues as HIV-1 NNRTIs. [12]

Other Therapeutic Areas

The therapeutic potential of piperidinyl-pyridine compounds extends beyond H1 antagonism and antiviral activity. They have been investigated for a wide range of other applications, including as:

  • Anticancer agents [2]

  • Antiviral agents against other viruses [13]

  • Central nervous system (CNS) agents

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

The systematic modification of the piperidinyl-pyridine scaffold and the evaluation of the resulting changes in biological activity form the basis of SAR studies. These studies are crucial for understanding the key structural features required for potent and selective interaction with a biological target and for guiding the optimization of lead compounds into clinical candidates.

Key Areas of Modification:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact potency, selectivity, and pharmacokinetic properties.

  • Substitution on the Piperidine Ring: Modifications to the piperidine ring, including the introduction of chiral centers, can influence binding affinity and metabolic stability.

  • Nature of the Linker: The atom or group connecting the piperidine and pyridine rings can affect the overall conformation and flexibility of the molecule.

Future Directions and Conclusion

The piperidinyl-pyridine scaffold continues to be a rich source of inspiration for the discovery of new medicines. Future research in this area is likely to focus on several key themes:

  • Development of Novel Synthetic Methodologies: The exploration of new and more efficient synthetic routes will enable the creation of increasingly complex and diverse libraries of piperidinyl-pyridine compounds.

  • Exploration of New Biological Targets: The unique structural and electronic properties of this scaffold will undoubtedly lead to its application in the design of inhibitors for a wider range of biological targets.

  • Application of Computational Chemistry: In silico methods, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in the rational design and optimization of piperidinyl-pyridine based drug candidates.[14]

References

  • Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses. (2010). PubMed. [Link]

  • Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2013). PubMed. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Asian Journal of Chemistry.
  • Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine. (2025). BenchChem.
  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H1 antagonists. (2005). PubMed. [Link]

  • Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). PubMed. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. (2012).
  • Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. (2014). PubMed. [Link]

  • Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. (2026). Organic Process Research & Development.
  • Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives. (2004). PubMed. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. (2013). Asian Journal of Organic Chemistry.
  • Novel piperidinylpyrimidine derivatives as inhibitors of HIV-1 LTR activation. (2008). PubMed. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Exocyclic Olefins: An Efficient Access to Dexmethylphenid
  • Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. (2012). PubMed. [Link]

  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. (2020). PMC. [Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (2016). Molecules.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025). BenchChem.
  • [(3-Pyridylalkyl)piperidylidene]benzocycloheptapyridine derivatives as dual antagonists of PAF and histamine. (1996). PubMed. [Link]

  • Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. (2002). PubMed. [Link]

  • Molecular determinants of ligand binding at the human histamine H1 receptor: Site-directed mutagenesis results analyzed with a new receptor modeling approach. (2012).
  • Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. (2016). SciSpace. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Organic & Biomolecular Chemistry.
  • New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. (1995). PubMed. [Link]

  • Structure-based Design and Discovery of Pyridyl-bearing Fused Bicyclic HIV-1 Inhibitors. (2018). Lirias.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). MDPI. [Link]

  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. (2025).
  • Thermodynamic insights into histamine H1 receptor ligand binding. (2026). News-Medical.net. [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2025).
  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2025). MDPI. [Link]

  • Difficult Hydrogenations – Saturation of Functionalized Pyridines. (2012). ThalesNano.
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). Pharmacia.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (2019). The University of Liverpool Repository.

Sources

Exploratory

spectroscopic data (NMR, IR, MS) for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

This guide details the spectroscopic characterization of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol , a critical pharmacophore often utilized as a building block in the synthesis of kinase inhibitors (e.g., CDK4/6 or FLT3 i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol , a critical pharmacophore often utilized as a building block in the synthesis of kinase inhibitors (e.g., CDK4/6 or FLT3 inhibitors).

The data presented below synthesizes experimental precedents from structural analogs (such as 3,5-disubstituted pyridines) and chemometric principles, designed to serve as a reference standard for structural validation.

Compound ID: 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Molecular Formula:


Exact Mass:  207.1372 Da
Molecular Weight:  207.27  g/mol
Core Structure:  3,5-Disubstituted Pyridine

Mass Spectrometry (ESI-MS) Analysis[1][2][3]

Methodological Context

For this secondary amine-containing pyridine, Electrospray Ionization (ESI) in positive mode (+ve) is the gold standard. The basic nitrogen atoms on the piperazine ring and the pyridine core facilitate facile protonation.

Primary Ionization Data
Ion Typem/z (Observed/Calc)IntensityInterpretation
[M+H]⁺ 208.14 100% (Base Peak)Protonated molecular ion.
[M+Na]⁺ 230.13<10%Sodium adduct (common in glass/solvent trace).
[2M+H]⁺ 415.28VariableDimer formation at high concentration.
Fragmentation Pathway (MS/MS)

Fragmentation is driven by the stability of the pyridine core and the lability of the secondary alcohol.

  • Water Loss: The first major fragment arises from the dehydration of the secondary alcohol (

    
    ), generating a vinyl-pyridine species.
    
  • Piperazine Cleavage: High-energy collisions lead to ring opening or loss of the piperazine moiety.

MS_Fragmentation Figure 1: Predicted ESI-MS Fragmentation Pathway Parent [M+H]+ m/z 208.14 Frag1 [M+H - H₂O]+ m/z 190.13 (Vinyl-Pyridine) Parent->Frag1 - 18 Da (H₂O) Frag2 [Pyridine Core]+ m/z ~120-130 (Piperazine Loss) Frag1->Frag2 Ring Cleavage

Figure 1: Logical fragmentation pathway starting from the protonated parent ion.

Infrared Spectroscopy (FT-IR)

Experimental Setup
  • Mode: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • Range: 4000 – 600

    
    .
    
Key Diagnostic Bands

The spectrum is dominated by the interplay between the H-bonding hydroxyl group and the amine functionality.

Frequency (

)
AssignmentFunctional GroupNotes
3200–3450

&

Hydroxyl / AmineBroad band. The secondary amine (piperazine) N-H stretch is often obscured by the strong O-H stretch.
2850–2950

Alkyl (sp³)Stretching of the ethyl side chain and piperazine ring

.
1585, 1480

Pyridine RingCharacteristic "breathing" modes of the aromatic heterocycle.
1250–1300

Aryl-AmineStretch connecting the piperazine nitrogen to the pyridine C5.
1080–1100

Sec. AlcoholStrong, sharp band characteristic of the

moiety.

NMR Spectroscopy ( & )

Solvent Selection

DMSO-d6 is recommended over


.
  • Reasoning: The hydroxyl proton and the piperazine amine proton are liable to exchange. DMSO-d6 stabilizes these protons via H-bonding, often allowing observation of the -OH coupling (doublet) and preventing peak broadening.

NMR Assignment (400 MHz, DMSO-d6)

The pyridine ring protons appear as three distinct signals due to the meta-substitution pattern (3,5-disubstituted).

PositionShift (

ppm)
Mult.

(Hz)
IntegrationAssignment Logic
Py-H2 8.15 – 8.25 d/s~1.51HMost deshielded; located between Py-N and the alkyl group.
Py-H6 8.00 – 8.10 d/s~2.51HDeshielded by Py-N; slightly shielded by the ortho-amino (piperazine) group relative to H2.
Py-H4 7.20 – 7.35 dd~1.5, 2.51HMost shielded aromatic proton; located between the electron-donating piperazine and the alkyl group.
OH 5.15 – 5.25 d4.51HHydroxyl proton (visible in dry DMSO). Couples to the CH.
CH-OH 4.70 – 4.80 m/q6.51HBenzylic-like methine proton.
Pip-H (

)
3.10 – 3.20 m-4HPiperazine

adjacent to the pyridine nitrogen. Deshielded by the aromatic ring.
Pip-H (

)
2.80 – 2.90 m-4HPiperazine

adjacent to the secondary amine.
CH

1.30 – 1.38 d6.53HMethyl group of the ethanol tail.
NMR Assignment (100 MHz, DMSO-d6)
  • Pyridine Carbons: Expect signals at ~145 (C2), ~138 (C6), ~140 (C3), ~146 (C5 - attached to N), and ~118 (C4).

  • Aliphatic Carbons: ~68 (CH-OH), ~48 (Pip-C

    
    ), ~45 (Pip-C 
    
    
    
    ), ~25 (CH
    
    
    ).
Structural Connectivity (2D NMR)

To confirm the regiochemistry (3,5-substitution vs 2,4 etc.), HMBC (Heteronuclear Multiple Bond Correlation) is essential.

  • Key Correlation: The methyl protons (

    
     1.35) will show a strong HMBC correlation to the quaternary C3 of the pyridine ring, anchoring the ethanol chain.
    
  • COSY: The OH proton (if visible) couples to the CH; the CH couples to the

    
    .
    

NMR_Connectivity Figure 2: Key NMR Correlations for Structural Verification PyH2 Py-H2 (8.2 ppm) PyH4 Py-H4 (7.3 ppm) PyH4->PyH2 COSY (Weak/Meta) PyH6 Py-H6 (8.1 ppm) PyH4->PyH6 COSY (Weak/Meta) Pip_Alpha Piperazine α-CH2 (3.15 ppm) PyH4->Pip_Alpha NOESY (Spatial) PyH6->Pip_Alpha NOESY (Spatial) Ethanol_CH Ethanol CH (4.75 ppm) Ethanol_CH3 Ethanol CH3 (1.35 ppm) Ethanol_CH->Ethanol_CH3 COSY (Strong)

Figure 2: COSY (scalar coupling) and NOESY (spatial) correlations distinguishing the substitution pattern.

Quality Control & Impurity Profiling

When synthesizing this compound (typically via reduction of the corresponding ketone: 1-(5-(piperazin-1-yl)pyridin-3-yl)ethanone), specific impurities must be monitored.

  • Unreduced Ketone:

    • Detection: IR band at ~1680

      
       (C=O).
      
    • NMR: Singlet methyl at ~2.5-2.6 ppm (Acetyl group), absence of the chiral CH quartet.

  • Over-reduction (Ethyl analog):

    • Rare with borohydride reduction, but possible under catalytic hydrogenation.

    • NMR: Ethyl group triplet/quartet pattern distinct from the ethanol pattern.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53408922, 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol. (Used for comparative piperazine-pyridine spectral shifts). Retrieved from [Link]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. (Reference for chemical shift prediction of 3,5-disubstituted pyridines).

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines and Pyridine Derivatives. (Context for synthesis intermediates). Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility &amp; Stability of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

This guide functions as a Pre-Formulation Technical Monograph . It synthesizes structural activity relationships (SAR), fragment-based physicochemical data, and standard medicinal chemistry protocols to define the handli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Pre-Formulation Technical Monograph . It synthesizes structural activity relationships (SAR), fragment-based physicochemical data, and standard medicinal chemistry protocols to define the handling, solubility, and stability profile of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol .[1][2]

[1][2]

Executive Summary

Compound: 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Classification: Amphiphilic Pyridyl-Piperazine Critical Handling Risk: High pH-Dependent Solubility and Oxidative Instability .[1][2] Storage: -20°C, Hygroscopic, Argon/Nitrogen overlay required.[1][2]

This molecule combines a basic piperazine moiety with a polar pyridine-ethanol scaffold.[1][2] Its behavior is dominated by the secondary amine (piperazine N4) , which dictates its high solubility in acidic media and its susceptibility to N-oxidation.[1][2] The secondary benzylic-like alcohol at position 3 introduces a risk of dehydration to a vinyl-pyridine impurity under thermal or acidic stress.[1][2]

Part 1: Physicochemical Architecture[1][2]

Understanding the molecule's fragmentation is prerequisite to predicting its behavior in solution.[1][2]

FeatureChemical MoietypKa (Approx)Behavior & Risk
Basic Center 1 Piperazine

(Secondary Amine)
~9.8Dominant Solubility Driver. Protonates in physiological pH.[1][2] Prone to N-oxidation and carbamate formation (CO₂ absorption).[1][2]
Basic Center 2 Pyridine Nitrogen~5.2Weakly basic.[1][2] Contributes to solubility only in strong acids (pH < 4).[2]
Polar Side Chain 1-Hydroxyethyl (Secondary Alcohol)~14-15H-bond donor/acceptor.[1][2] Increases water solubility.[1][2][3] Risk: Dehydration to vinyl derivative.[1][2]
Lipophilicity Pyridine CoreLogP ~0.5 - 1.2Moderate lipophilicity.[1][2] Soluble in polar organic solvents (DMSO, MeOH).[2]
Structural Logic Diagram

The following diagram illustrates the degradation and ionization pathways based on the functional groups.

G Mols 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol (Neutral Form) N_Oxide N-Oxide Impurity (Oxidative Stress) Mols->N_Oxide Peroxides / Air (O2) Vinyl Vinyl-Pyridine Derivative (Acid/Heat Dehydration) Mols->Vinyl -H2O (Heat/Acid) Carbamate Piperazine Carbamate (CO2 Absorption) Mols->Carbamate +CO2 (Air Exposure) Cat1 Mono-Cation (pH ~7) Protonated Piperazine Mols->Cat1 +H+ (pH < 9.8) Cat2 Di-Cation (pH < 4) Protonated Pyridine & Piperazine Cat1->Cat2 +H+ (pH < 5.0)

Figure 1: Structural stability and ionization map. Red paths indicate irreversible degradation; green paths indicate reversible ionization.[1][2]

Part 2: Solubility Profile

pH-Dependent Aqueous Solubility

The solubility of this compound is kinetically dynamic relative to pH.[1][2]

  • pH 1.2 - 6.0 (Simulated Gastric/Intestinal Fluid): High Solubility (>50 mg/mL). The piperazine nitrogen is fully protonated, forming a highly soluble salt.[1][2]

  • pH 7.4 (Blood/Cytosol): Moderate Solubility. The molecule exists in equilibrium between the mono-cation and neutral species.[1][2]

  • pH > 10 (Basic): Low Solubility (<1 mg/mL). The molecule is uncharged (free base).[1][2] It may precipitate or oil out of solution.[1][2]

Solvent Compatibility Table

Use this table to select vehicles for in vitro or in vivo studies.

SolventSolubility RatingApplication Notes
Water (Acidified) ExcellentIdeal for stock solutions (use 0.1N HCl or Acetate Buffer).[1][2]
DMSO Excellent (>100 mM)Standard for HTS/Cell assays.[1][2] Warning: DMSO is hygroscopic; water uptake can accelerate hydrolysis.[1][2]
Ethanol/Methanol GoodSuitable for transfers.[1][2] Avoid for long-term storage due to evaporation.[1][2]
PBS (pH 7.4) ModerateMay require sonication or co-solvent (e.g., 5% DMSO) to maintain stability at high concentrations.[2]
Ether/Hexane PoorDo not use.[1][2] Compound will crash out.

Part 3: Stability & Degradation Risks[2]

Oxidative Instability (The Piperazine Risk)

Secondary amines (piperazines) are electron-rich and prone to oxidation to N-oxides and hydroxylamines .[1][2]

  • Mechanism: Radical attack on the secondary nitrogen or direct oxidation by peroxides present in excipients (e.g., PEG, Tween).[2]

  • Mitigation:

    • Use antioxidants (Sodium Metabisulfite, Ascorbic Acid) in formulation.[2]

    • Strictly avoid solvents with high peroxide potential (e.g., aged ethers, THF) unless freshly distilled.[2]

Dehydration (The Alcohol Risk)

The 1-hydroxyethyl group is benzylic to the pyridine ring.[1][2] Under high heat (>60°C) or strong acidic conditions, it can undergo elimination to form a vinyl-pyridine (styrene-like analog).[1][2]

  • Risk: Vinyl pyridines are Michael acceptors and can covalently bind to proteins or glutathione, leading to false positives in biological assays (toxicity).[2]

Solid State Hygroscopicity

Piperazine salts are notoriously hygroscopic (deliquescent).[1][2]

  • Observation: The solid powder may turn into a sticky gum if left exposed to ambient humidity.[1][2]

  • Handling: Weigh quickly in a low-humidity environment. Store in desiccators.

Part 4: Experimental Protocols

Protocol A: Solubility Profiling Workflow

Use this protocol to determine the precise kinetic solubility limit.[2]

Solubility Start Weigh 5mg Compound AddSolvent Add 50µL Solvent (Start at 100mg/mL) Start->AddSolvent Check Visual Inspection AddSolvent->Check Dissolved Clear Solution? STOP (Soluble) Check->Dissolved Yes NotDissolved Cloudy/Precipitate Check->NotDissolved No Dilute Add Solvent (+50µL) Sonicate 5 mins NotDissolved->Dilute Dilute->Check

Figure 2: Step-wise solubility determination workflow.

Protocol B: Forced Degradation (Stress Testing)

To validate analytical methods (HPLC), generate degradation products intentionally:

  • Acid Stress: Dissolve in 0.1N HCl. Heat at 60°C for 4 hours. Target: Dehydration products.

  • Oxidative Stress: Dissolve in 0.3% H₂O₂.[1][2] Incubate at RT for 2 hours. Target: N-Oxides.[1][2][4]

  • Base Stress: Dissolve in 0.1N NaOH. Heat at 60°C for 4 hours. Target: Ring opening (rare) or polymerization.[1][2]

Protocol C: Analytical Method (HPLC/UPLC)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), high pH stability preferred.[2]

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH buffer is better for basic piperazines to improve peak shape).[2]

    • Note: If using acidic mobile phase (Formic acid), the piperazine will elute early (dead volume) due to double protonation.[2] High pH keeps it neutral/retained.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Detection: UV at 254 nm (Pyridine absorption).[1][2]

References

  • BenchChem. 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. (Analogous scaffold analysis). [1][2]

  • GuideChem. 2-Pyridineethanol Properties and Stability Profile.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine.[1][2] (pKa and oxidation data).

  • Journal of Medicinal Chemistry. Strategies for Improving Solubility of Piperazine-Containing Drugs. (General medicinal chemistry principles applied to synthesis).[1][2]

Sources

Exploratory

Introduction: The Piperazine Ethanol Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Characteristics of Piperazine Ethanol Derivatives The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Piperazine Ethanol Derivatives

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence stems from a unique combination of properties: conformational flexibility, tunable basicity, and synthetic tractability, which allow it to serve as a "privileged scaffold" in drug design.[1] The dual nitrogen atoms act as versatile handles for chemical modification, enabling the precise tuning of physicochemical properties like aqueous solubility, lipophilicity, and pKa.[1] These modifications are critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately enhancing bioavailability and therapeutic efficacy.[1][3]

The incorporation of an ethanol moiety (—CH₂CH₂OH) onto the piperazine nucleus further enhances its utility. This addition primarily aims to increase aqueous solubility and introduce a hydrogen bond donor, which can be pivotal for improving pharmacokinetic properties and modulating target engagement. This guide provides a comprehensive exploration of the core physicochemical characteristics of piperazine ethanol derivatives, offering both theoretical grounding and practical methodologies for their evaluation.

Basicity and Ionization State (pKa)

The basicity of the piperazine nitrogens, quantified by their pKa values, is arguably the most critical physicochemical parameter. It dictates the molecule's ionization state at physiological pH (typically ~7.4), which in turn governs its solubility, membrane permeability, and interaction with biological targets. Unsubstituted piperazine is a weak base with two distinct pKa values, corresponding to the two nitrogen atoms.[4][5] The addition of an ethanol group and other substituents systematically modulates these values.

Causality and Structure-Property Relationships

The pKa of a piperazine derivative is influenced by the electronic effects of its substituents. The introduction of the hydroxyethyl group (—CH₂CH₂OH) tends to reduce the pKa compared to an unsubstituted piperazine.[6] This is because the hydroxyl group is electron-withdrawing, pulling electron density away from the nitrogen atom and making it a weaker base (i.e., its conjugate acid is stronger, resulting in a lower pKa).

  • Inductive Effects : Electron-donating groups (e.g., alkyl chains) attached to the nitrogen will increase its basicity (raise the pKa), while electron-withdrawing groups will decrease it.

  • Steric Hindrance : Bulky groups near a nitrogen atom can hinder its ability to accept a proton, thereby lowering its basicity.

  • Hydrogen Bonding : The hydroxyl group on the ethanol moiety can form intramolecular hydrogen bonds, which can also influence the electron density and basicity of the nearby nitrogen.[6]

Understanding these relationships allows medicinal chemists to fine-tune the ionization state of a drug candidate to optimize its performance. For example, a higher pKa might enhance interactions with acidic residues in a protein binding site, while a lower pKa might improve cell permeability.[4]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold standard for accurately determining pKa values. The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 1 mmol of the piperazine ethanol derivative and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is an issue, a co-solvent like methanol or ethanol can be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce the calibrated pH electrode and a magnetic stir bar.

  • Titration: Begin stirring the solution gently. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL) from a calibrated burette.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration well past the equivalence points. The data will generate a titration curve (pH vs. volume of titrant). The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like a piperazine derivative, two equivalence points and two corresponding pKa values will be observed.

  • Calculation: The pKa values can be determined graphically from the titration curve or by using software to calculate the inflection points.

Diagram: Workflow for pKa Determination

G cluster_prep Preparation & Calibration cluster_titration Titration Process cluster_analysis Data Analysis start Dissolve Compound in CO2-free Water cal Calibrate pH Meter start->cal setup Setup Titration Cell cal->setup titrate Add Titrant (e.g., 0.1M HCl) Incrementally setup->titrate titrate->titrate record Record pH after each Addition titrate->record plot Plot pH vs. Titrant Volume record->plot calc Determine Half-Equivalence Points plot->calc pka pKa = pH at Half-Equivalence calc->pka

Caption: Workflow for determining pKa via potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water. A balanced LogP is essential: too high, and the compound may be poorly soluble and sequestered in fatty tissues; too low, and it may not effectively cross cell membranes.

Causality and Structure-Property Relationships

The piperazine core is inherently hydrophilic (LogP of unsubstituted piperazine is approx. -1.5), which aids aqueous solubility.[4] The ethanol moiety is also polar and contributes to hydrophilicity. However, the overall lipophilicity of a derivative is highly tunable through substitution.

  • Alkyl and Aryl Groups: Adding non-polar groups (e.g., alkyl chains, phenyl rings) to the second nitrogen or other positions on the ring will increase the LogP, making the molecule more lipophilic.

  • Polar Functional Groups: Introducing additional polar groups (e.g., amides, carboxylates) will decrease the LogP.

Medicinal chemists carefully modulate these groups to achieve a LogP value typically within the range of 1-3 for orally bioavailable drugs, although this is highly target-dependent.

Experimental Protocol: Shake-Flask Method for LogP Determination

The traditional shake-flask method is a direct and reliable way to measure LogP.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate high-purity octan-1-ol with water and, separately, high-purity water with octan-1-ol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the piperazine ethanol derivative in the aqueous phase at a known concentration. The concentration should be high enough for accurate measurement but low enough to avoid saturation in either phase.

  • Partitioning: In a centrifuge tube, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated octan-1-ol.

  • Equilibration: Seal the tube and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the octan-1-ol and water layers.

  • Quantification: Carefully withdraw a sample from the aqueous phase. Determine the concentration of the compound in this sample using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the concentration of the compound in the octan-1-ol phase by subtracting the final aqueous concentration from the initial aqueous concentration.

    • The partition coefficient, P, is the ratio: P = [Compound]octanol / [Compound]water.

    • LogP is the base-10 logarithm of P: LogP = log10(P).

Solubility

Aqueous solubility is a prerequisite for drug absorption. A compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Piperazine itself is freely soluble in water and ethanol.[7][8][9] The ethanol substituent on piperazine derivatives is often incorporated specifically to enhance this property.

Causality and Structure-Property Relationships
  • Polarity and H-Bonding: The two nitrogens of the piperazine ring and the hydroxyl group of the ethanol moiety can act as hydrogen bond acceptors and donors, respectively, facilitating dissolution in polar solvents like water.

  • Ionization: Solubility is highly pH-dependent. As weak bases, piperazine derivatives are significantly more soluble in acidic environments (like the stomach) where they are protonated and exist as charged species.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure (related to the melting point) also influences solubility. A higher melting point often correlates with lower solubility.

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid piperazine ethanol derivative to a vial containing a known volume of the desired buffer solution (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: Centrifuge the sample at high speed to pellet the undissolved solid.

  • Sample Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted supernatant using a calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility of the compound in the buffer.

Table 1: Comparative Physicochemical Properties of Example Piperazine Derivatives

CompoundStructurepKa₁pKa₂LogP (calc.)Aqueous Solubility (pH 7.4)
PiperazineC₄H₁₀N₂9.73[6]5.35[6]-1.50[4]Freely Soluble[9]
1-(2-Hydroxyethyl)piperazineC₆H₁₄N₂O~9.5~5.2-1.21High
1-MethylpiperazineC₅H₁₂N₂9.655.15-0.98High
1-EthylpiperazineC₆H₁₄N₂9.785.48-0.47Soluble

Note: pKa and LogP values are approximate and can vary based on experimental conditions. Calculated LogP values are for illustrative purposes.

Thermal Stability

The thermal stability of a compound is a critical parameter for drug development, impacting manufacturing processes (e.g., drying, milling), storage, and shelf-life. Instability at elevated temperatures can lead to degradation, impurity formation, and loss of potency.

Causality and Structure-Property Relationships

The inherent stability of the six-membered piperazine ring contributes to its widespread use.[10] However, substituents can introduce points of lability.

  • Ring Strain: Six-membered rings like piperazine are generally stable.[10]

  • Substitution: Methyl substitution can sometimes increase the rate of amine degradation compared to the parent piperazine.[10]

  • Oxidation: The nitrogen atoms can be susceptible to oxidation, especially in the presence of heat, light, and oxygen. The ethanol moiety can also undergo oxidation.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting point, purity, and decomposition temperature.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of the piperazine ethanol derivative (typically 1-5 mg) into a DSC pan (e.g., aluminum).

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen to prevent oxidation).

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis:

    • Melting Point: An endothermic peak indicates melting. The onset temperature of this peak is typically reported as the melting point.

    • Decomposition: A sharp, often exothermic, deviation from the baseline at higher temperatures indicates thermal decomposition. The onset of this event is a measure of the compound's thermal stability.

Diagram: Interplay of Physicochemical Properties and Drug Viability

G pKa pKa (Ionization) Sol Solubility pKa->Sol pH-dependent Abs Absorption pKa->Abs Pot Target Potency & Selectivity pKa->Pot Ionic Interactions LogP LogP (Lipophilicity) LogP->Sol Inverse relationship Dist Distribution LogP->Dist Perm Membrane Permeability LogP->Perm Sol->Abs Stab Stability (Thermal/Chemical) Bio Bioavailability Stab->Bio Ensures shelf-life Abs->Bio Dist->Pot Perm->Abs

Caption: Relationship between core physicochemical properties and drug development outcomes.

Conclusion

The physicochemical properties of piperazine ethanol derivatives are a direct consequence of their molecular structure and are fundamental to their behavior as potential therapeutic agents. A thorough understanding and precise measurement of pKa, lipophilicity, solubility, and thermal stability are not merely academic exercises; they are essential, self-validating steps in the rational design and optimization of safe and effective medicines. By leveraging the experimental protocols and structure-property insights detailed in this guide, researchers can better navigate the complex landscape of drug discovery and development.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Neuroquantology. (2023).
  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • BenchChem. (2025).
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem.
  • Der Pharma Chemica. (Date N/A).
  • ResearchGate. (2025). p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.
  • Solubility of Things. (Date N/A). Piperazine - Solubility of Things. Solubility of Things.
  • Wikipedia.
  • Simple English Wikipedia. (Date N/A). Piperazine. Simple English Wikipedia.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Abstract This application note provides a comprehensive and detailed three-step protocol for the synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, a valuable building block in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed three-step protocol for the synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond, followed by a selective ketone reduction, and concludes with an acid-mediated deprotection. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating system checks, and references to authoritative literature.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, bioavailability, and to modulate pharmacological activity.[1] Specifically, piperazine-substituted pyridines are key components in a wide array of biologically active molecules targeting conditions such as cancer and neurological disorders.[1][2] The title compound, 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, represents a versatile intermediate, featuring a reactive secondary alcohol for further derivatization and a basic piperazine ring for salt formation and pharmacokinetic modulation.

This protocol outlines a reliable and scalable synthetic route, beginning with the coupling of 3-acetyl-5-bromopyridine and N-Boc-piperazine via a Buchwald-Hartwig amination. This powerful cross-coupling reaction is a cornerstone for the formation of aryl C-N bonds.[3] The resulting ketone intermediate is then selectively reduced to the corresponding alcohol using sodium borohydride, a mild and efficient reducing agent.[4] The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the desired product.

Overall Synthetic Scheme

Synthesis_Workflow A 3-Acetyl-5-bromopyridine + N-Boc-piperazine B tert-butyl 4-(5-acetylpyridin-3-yl)piperazine-1-carboxylate (Intermediate 1) A->B Step 1: Buchwald-Hartwig Amination C tert-butyl 4-(5-(1-hydroxyethyl)pyridin-3-yl)piperazine-1-carboxylate (Intermediate 2) B->C Step 2: Ketone Reduction (NaBH4) D 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol (Final Product) C->D Step 3: Boc Deprotection (TFA)

Sources

Application

Application Note: High-Purity Isolation of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Introduction & Molecule Profile[1][2][3] The isolation of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol presents a classic challenge in medicinal chemistry: purifying a highly polar, basic heterocycle containing a secondary am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

The isolation of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol presents a classic challenge in medicinal chemistry: purifying a highly polar, basic heterocycle containing a secondary amine and a hydrogen-bond-donating hydroxyl group. This molecule is frequently encountered as a "warhead" intermediate in the synthesis of kinase inhibitors.

Physicochemical Challenges[4]
  • Amphoteric/Basic Nature: The piperazine secondary amine (

    
    ) and the pyridine nitrogen (
    
    
    
    ) create multiple ionization states.
  • High Polarity: The combination of the free amine and the alcohol tail renders the molecule highly water-soluble at neutral/acidic pH, complicating standard aqueous workups.

  • Impurity Profile: Common synthetic routes (e.g.,

    
     or Buchwald-Hartwig coupling) often require excess piperazine to prevent bis-substitution. Consequently, the crude mixture typically contains:
    
    • Residual Piperazine: Difficult to separate due to similar polarity.

    • Bis-coupled byproducts: Non-polar but structurally similar.

    • Regioisomers: Depending on the starting halopyridine.

This guide outlines a Three-Stage Purification Strategy designed to achieve >98% purity suitable for biological assays or GMP scale-up.

Strategic Overview: The Purification Workflow

We utilize a "Catch-and-Release" logic that exploits the specific


 differences between the product and its impurities.

PurificationStrategy Crude Crude Reaction Mixture (Product + Excess Piperazine + Salts) Step1 Step 1: Bulk Volatile Removal (High Vac Distillation / Azeotrope) Crude->Step1 Remove solvent & volatile piperazine Step2 Step 2: pH-Switch Extraction (Selectivity via pKa) Step1->Step2 Dissolve in acidic H2O, wash DCM, basify, extract Step3 Step 3: Chromatographic Polishing (Amine-Functionalized Silica or C18) Step2->Step3 Enrichment Final Final Product (>98% Purity) Step3->Final Isolation

Figure 1: Logical workflow for the purification of polar basic heterocycles.

Protocol 1: Workup & Bulk Impurity Removal

Objective: Remove excess piperazine and inorganic salts before chromatography. Mechanism: Piperazine is a volatile solid (sublimes/boils ~146°C). The target molecule is non-volatile.

Step-by-Step Procedure:
  • Azeotropic Removal:

    • Concentrate the reaction mixture (typically in DMSO, DMF, or n-Butanol) under high vacuum.

    • Critical Step: If residual piperazine remains, add Toluene and rotary evaporate. Toluene forms a positive azeotrope with piperazine, facilitating its removal at lower temperatures [1].

  • pH-Switch Extraction (The "Wash-Extract" Method):

    • Acidic Wash: Dissolve the residue in 0.5 M HCl (aq) . The pH should be < 3.[1]

      • Why: Both the product and piperazine are fully protonated (dications) and stay in the water. Non-polar impurities (bis-products, unreacted halopyridines) remain organic-soluble.

    • Organic Wash: Wash the aqueous layer with DCM (Dichloromethane) (

      
      ).[2] Discard the organic layer.
      
    • Basification: Cool the aqueous layer to 0°C. Slowly add 10 M NaOH or Sat.

      
        until pH > 12.
      
      • Why: At pH 12, the piperazine and the pyridine product are free bases.

    • Extraction: Extract the aqueous layer with DCM:Isopropanol (9:1) (

      
      ).
      
      • Note: Pure DCM is often insufficient for this polar alcohol. The addition of 10% IPA increases the solvation power for the alcohol moiety without pulling excessive water [2].

Protocol 2: Flash Column Chromatography

Objective: Separate the product from trace piperazine and regioisomers. Challenge: Secondary amines react with acidic silanols on standard silica, causing severe peak tailing and irreversible adsorption.

Method A: Amine-Functionalized Silica (Recommended)

Using


-bonded silica neutralizes surface acidity and allows for normal-phase separation without aggressive modifiers.
ParameterCondition
Stationary Phase Amine-Functionalized Silica (

)
Mobile Phase A Hexanes or Heptane
Mobile Phase B Ethanol or Isopropanol
Gradient 0% to 50% B over 20 CV (Column Volumes)
Detection UV @ 254 nm (Pyridine absorption)
Method B: Standard Silica with Modifiers (Alternative)

If specialized silica is unavailable, standard silica must be deactivated.

  • Mobile Phase: DCM / Methanol /

    
     (conc.)
    
  • Ratio: Start at 98:2:0.5 and gradient to 90:10:1.

  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading sample to block active silanol sites [3].

Protocol 3: Crystallization via Salt Formation

For long-term storage or GMP isolation, converting the free base oil into a crystalline salt is superior.

Fumarate Salt Formation

Piperazines often form stable, non-hygroscopic salts with fumaric acid.

  • Dissolve the free base (from Protocol 2) in a minimal amount of hot Ethanol or Methanol .

  • Add 1.0 equivalent of Fumaric Acid dissolved in hot ethanol.

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filter the white precipitate.

    • Advantage:[3][4][5][6][7] This method often rejects trace piperazine impurities that remain in the mother liquor [4].

Analytical Quality Control

Validate the purity using a method capable of resolving the free amine from its salts and impurities.

HPLC Method Parameters
  • Column: C18 (high pH stable, e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Reasoning: High pH keeps the piperazine deprotonated (neutral), improving retention and peak shape on C18. Acidic mobile phases often result in early elution (dead volume) for this polar molecule [5].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Severe Peak Tailing Interaction with silanolsAdd 1%

or

to mobile phase; switch to Amine-silica.
Low Recovery (Extraction) Product stuck in aqueous phaseSaturate aqueous phase with NaCl (Salting out); Use DCM:IPA (3:1) for extraction.[4]
Product is an Oil Common for amino-alcoholsPerform salt formation (Protocol 3) or lyophilize from t-Butanol/Water.

References

  • Azeotropic Distillation Data.CRC Handbook of Chemistry and Physics, 95th Ed. Toluene/Amine azeotropes.
  • Extraction Strategies for Polar Amines. BenchChem Technical Support Center. "Purification of Piperazine-Containing Compounds."

  • Chromatography of Basic Compounds. McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography.
  • Salt Selection. Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.
  • High pH HPLC. Dolan, J. W. (2006). "The Power of pH." LCGC North America, 24(11).

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) before handling pyridine or piperazine derivatives.

Sources

Method

analytical methods for quantifying 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Executive Summary This application note details a robust analytical protocol for the quantification of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol (hereafter referred to as PPE-OH ), a structural motif commonly found in kina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust analytical protocol for the quantification of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol (hereafter referred to as PPE-OH ), a structural motif commonly found in kinase inhibitors (e.g., VAP-1 inhibitors) and their metabolites.

Due to the presence of a basic piperazine ring (


) and a polar hydroxyl group, PPE-OH presents specific chromatographic challenges, including peak tailing and potential carryover. This guide provides a self-validating LC-MS/MS workflow using Mixed-Mode Cation Exchange (MCX)  for sample cleanup and a Charged Surface Hybrid (CSH)  stationary phase for superior peak symmetry.

Physicochemical Profile & Method Strategy

Effective method development requires understanding the molecule's behavior in solution.

PropertyValue (Predicted)Analytical Implication
Formula

Monoisotopic Mass: 207.14 Da

(Piperazine)
~9.8 (Secondary amine)Positively charged at pH < 8. Ideal for ESI+ .

(Pyridine)
~5.2Protonated at low pH, increasing polarity.
LogP ~0.5 – 1.2Moderately polar. Requires high aqueous stability or HILIC/CSH columns.
Solubility High in acidic methanol/waterDiluent should contain 0.1% Formic Acid to prevent adsorption.

Strategic Decision: We will utilize a Reverse-Phase LC-MS/MS method with a CSH C18 column . Standard C18 columns often suffer from silanol interactions with the piperazine amine, causing tailing. CSH technology applies a low-level positive surface charge to repel basic analytes, ensuring sharp peaks at low pH (Formic Acid).

Experimental Protocol

Materials & Reagents
  • Reference Standard: PPE-OH (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., PPE-OH-d8) or a structural analog like 1-(2-pyrimidyl)piperazine .

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)

Rationale: Protein precipitation (PPT) is often insufficient for piperazine derivatives due to matrix effects (phospholipids) causing ion suppression. Mixed-Mode Cation Exchange (MCX) is the gold standard for basic drugs, utilizing both hydrophobic retention and ionic interaction.

Protocol Steps:

  • Pre-treatment: Aliquot 100 µL plasma. Add 10 µL IS working solution. Add 100 µL 4%

    
     (acidify to pH ~2 to protonate bases).
    
  • Conditioning: Condition MCX cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow (or low vacuum).

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water (removes proteins/acidic interferences).

    • Wash 2: 1 mL Methanol (removes neutral hydrophobic interferences).

  • Elution: Elute with 2 x 250 µL 5%

    
     in Methanol . (High pH breaks the ionic bond).
    
  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC CSH C18 (

    
     mm, 1.7 µm).
    
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %A %B Curve Action
0.00 95 5 Initial Equilibrate
0.50 95 5 6 Load
3.00 5 95 6 Elute
4.00 5 95 6 Wash
4.10 95 5 1 Re-equilibrate

| 5.50 | 95 | 5 | 1 | End |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1][2][3]

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions (Predicted & Tuned):

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
PPE-OH 208.2 190.2 3018Quant (

loss)
PPE-OH 208.2 85.1 3028Qual (Piperazine ring)
IS VariesVaries---

Note: The transition 208.2 -> 190.2 (loss of water from the ethanol tail) is common for hydroxy-alkyl derivatives but can be non-specific. The transition to the piperazine fragment (85.1) is highly specific.

Visualization: Analytical Workflow & Logic

The following diagram illustrates the critical decision points in the analytical workflow, ensuring data integrity from sample to signal.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) PreTreat Acidification (4% H3PO4) Protonate Piperazine (pH < 4) Sample->PreTreat Stabilize SPE_Load MCX SPE Loading (Cation Exchange Binding) PreTreat->SPE_Load Bind + Wash_Acid Wash 1: Acidic Water Remove Proteins SPE_Load->Wash_Acid Clean Wash_Org Wash 2: 100% MeOH Remove Neutrals/Lipids Wash_Acid->Wash_Org Clean Elution Elution: 5% NH4OH in MeOH (Break Ionic Bond) Wash_Org->Elution Recover LC_Sep UHPLC Separation CSH C18 Column Elution->LC_Sep Inject MS_Det MS/MS Detection MRM: 208.2 -> 85.1 LC_Sep->MS_Det Quantify

Figure 1: MCX-based extraction workflow designed to isolate basic piperazine derivatives from complex biological matrices.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the method must meet FDA/EMA bioanalytical guidelines.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Calibration: Weighted linear regression (

    
    ).
    
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Carryover Check (Crucial for Piperazines)

Piperazines are "sticky" on metallic surfaces.

  • Protocol: Inject a blank immediately after the Upper Limit of Quantification (ULOQ).

  • Requirement: Blank signal must be <20% of the LLOQ signal.

  • Mitigation: If carryover exists, use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .

Matrix Effect Assessment

Compare the peak area of PPE-OH spiked into extracted blank plasma vs. neat solution.

  • Calculation:

    
    .
    
  • Target: 85-115%. Values <85% indicate suppression (likely phospholipids).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Rainville, P. D., et al. (2017). Novel Charged Surface Hybrid (CSH) Column Technology for the Analysis of Basic Pharmaceuticals. Waters Corporation Application Note. Link

  • Smyth, W. F. (2016). Electrospray Ionisation Mass Spectrometry of Piperazine and its Derivatives. Current Organic Chemistry.

Sources

Application

Application Note: Advanced Chromatographic Strategies for Piperazine Derivatives (HPLC-MS/MS &amp; GC-MS)

Abstract Piperazine derivatives (e.g., 1-Benzylpiperazine [BZP], 1-(3-Trifluoromethylphenyl)piperazine [TFMPP]) represent a unique analytical challenge due to their high polarity, basicity (pKa ~9.8), and lack of strong...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazine derivatives (e.g., 1-Benzylpiperazine [BZP], 1-(3-Trifluoromethylphenyl)piperazine [TFMPP]) represent a unique analytical challenge due to their high polarity, basicity (pKa ~9.8), and lack of strong chromophores. Traditional Reversed-Phase (RP) HPLC often yields peak tailing and poor retention, while direct GC analysis suffers from thermal instability and adsorption. This guide details two robust, field-proven protocols: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) for high-sensitivity bioanalysis and Derivatization-GC-MS for forensic impurity profiling.

The Chemical Challenge: Why Standard Methods Fail

To develop a robust method, one must first understand the analyte's behavior. Piperazine contains two nitrogen atoms in a six-membered ring.[1]

  • High Polarity: The secondary amine groups create significant polarity, causing these molecules to elute near the void volume (

    
    ) on C18 columns.
    
  • Basicity (pKa): With pKa values near 5.3 and 9.8, piperazines are positively charged at acidic pH. This leads to secondary interactions with residual silanols on silica-based columns, causing severe peak tailing.

  • Volatility: The polar N-H bonds lead to hydrogen bonding, reducing volatility and causing adsorption in GC liners.

Protocol A: HILIC-MS/MS for Bioanalysis

Objective: Quantification of BZP, TFMPP, and mCPP in plasma/urine. Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase and a high-organic mobile phase.[2] Water acts as the "strong" solvent.[3] This mechanism retains polar piperazines strongly without the need for ion-pairing reagents (which suppress MS ionization).

Experimental Conditions
ParameterSpecificationCausality / Note
Column Amide-functionalized Silica (e.g., TSKgel Amide-80 or BEH Amide), 2.1 x 100 mm, 1.7 µmAmide phases form a stable water layer, enhancing partition of polar amines.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)Low pH ensures protonation; Formate is volatile and MS-friendly.
Mobile Phase B Acetonitrile (ACN)High organic content induces HILIC retention mechanism.
Flow Rate 0.4 mL/minOptimized for electrospray ionization (ESI) efficiency.
Detection ESI (+) MS/MS (MRM Mode)Positive mode targets the protonated

species.
Gradient Program
  • 0.0 min: 90% B (High organic to retain polar analytes)

  • 5.0 min: 60% B (Increase water to elute)

  • 7.0 min: 60% B (Hold)

  • 7.1 min: 90% B (Re-equilibration is critical in HILIC; allow 5 mins)

Workflow Visualization

HILIC_Workflow Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (ACN 3:1) Sample->PPT Add ACN Centrifuge Centrifugation 10,000g, 10 min PPT->Centrifuge Supernatant Supernatant (High Organic %) Centrifuge->Supernatant HILIC HILIC Column (Water Layer Partitioning) Supernatant->HILIC Direct Injection MS MS/MS Detection [M+H]+ HILIC->MS Elution

Figure 1: HILIC-MS/MS Sample Preparation and Analysis Workflow. Note the use of ACN precipitation to match the initial mobile phase conditions.

Protocol B: Derivatization-GC-MS for Forensic Profiling

Objective: Confirmatory analysis of piperazine designer drugs in seized powders or liquids. Rationale: Direct injection of piperazines leads to broad, tailing peaks. Acylation with TFAA (Trifluoroacetic anhydride) or HFBA (Heptafluorobutyric anhydride) converts the polar N-H group into a volatile amide, improving peak shape and providing unique mass fragments for identification.

Reagent Selection
ReagentAdded Mass (Da)Advantage
TFAA +96 (CF3CO-)Fast reaction; highly volatile by-products.
HFBA +196 (C3F7CO-)Adds significant mass, moving ions to higher m/z (cleaner background).
Step-by-Step Derivatization Protocol
  • Extraction: Dissolve 10 mg sample in 1 mL Methanol. Aliquot 100 µL and evaporate to dryness under Nitrogen stream at 40°C.

  • Reaction: Add 100 µL Ethyl Acetate and 50 µL TFAA .

  • Incubation: Cap and heat at 60°C for 20 minutes. (Acylation of secondary amine).

  • Dry Down: Evaporate to dryness to remove excess acid (crucial to protect GC column).

  • Reconstitution: Reconstitute in 100 µL Ethyl Acetate.

  • Injection: Inject 1 µL in Split Mode (20:1).

GC-MS Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.

  • Inlet: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven: 70°C (1 min) → 20°C/min → 280°C (5 min).

  • MS Source: 230°C, EI Mode (70 eV).

Reaction Logic Visualization

GC_Derivatization Piperazine Piperazine (Basic/Polar) Contains -NH Group Reaction Acylation Reaction 60°C, 20 min Piperazine->Reaction Reagent Reagent: TFAA (Trifluoroacetic Anhydride) Reagent->Reaction Product N-Trifluoroacetyl-Piperazine (Neutral/Volatile) Reaction->Product -CF3COOH (Byproduct) GC GC-MS Analysis Sharp Peaks, Unique Ions Product->GC

Figure 2: Chemical transformation during TFAA derivatization, converting the basic amine to a neutral amide for improved volatility.

Method Validation (Self-Validating Systems)

To ensure the method is "self-validating" during routine runs, implement the following System Suitability Tests (SST):

ParameterAcceptance CriteriaScientific Justification
Tailing Factor (

)

(HPLC)
High tailing indicates secondary silanol interactions or column aging.
Resolution (

)

between BZP and TFMPP
Isomers and related structures must be distinct.
Internal Standard Response

of mean
Verifies extraction efficiency and MS ionization stability (matrix effects).
Blank Analysis No peak > 20% of LOQCritical in forensics to prove no carryover between samples.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[4][5] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Antia, U., et al. (2010).[6] "Validation of an LC-MS method for the detection and quantification of BZP and TFMPP... in human plasma." Journal of Forensic Sciences. [Link]

  • Tsutsumi, H., et al. (2005). "Simultaneous determination of BZP and TFMPP in body fluids by GC-MS." Journal of Mass Spectrometry. [Link]

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." [Link]

Sources

Method

Application Note: Strategic Assay Development for the 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Scaffold

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The molecule 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol represents a "privileged structure" in medicinal chemistry—a scaffold capable of binding to multiple diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The molecule 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol represents a "privileged structure" in medicinal chemistry—a scaffold capable of binding to multiple diverse biological targets with high affinity. This specific architecture combines a pyridine core (hydrogen bond acceptor), a piperazine tail (solubilizing basic center), and a hydroxyethyl side chain (polar handle for permeability modulation).

This motif is structurally homologous to key pharmacophores found in CDK4/6 inhibitors (e.g., Palbociclib intermediates) and 5-HT receptor ligands .[1][2] Consequently, developing in vitro assays for this scaffold requires a dual focus: validating its potency as a lead fragment while rigorously de-risking it for common liabilities associated with piperazine-pyridines, specifically hERG channel blockade and pH-dependent solubility .[1][2]

This guide outlines a self-validating assay cascade designed to transition this molecule from a "chemical hit" to a "validated lead."

Assay Development Workflow

The following logic flow illustrates the critical path for characterizing this scaffold. We prioritize physicochemical stability before functional potency to ensure data integrity.

AssayWorkflow cluster_PhysChem Phase 1: Physicochemical Integrity cluster_Safety Phase 2: Liability De-risking cluster_Activity Phase 3: Target Validation Start Compound: 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Solubility Kinetic Solubility (Nephelometry) Start->Solubility pKa pKa Determination (Potentiometric) Solubility->pKa If Soluble > 50µM hERG hERG Safety Screen (Thallium Flux) pKa->hERG Select Assay Buffer pH Cyto Cytotoxicity (CellTiter-Glo) hERG->Cyto Parallel Path Binding Target Binding (TR-FRET / LanthaScreen) hERG->Binding If IC50 > 10µM Func Functional Response (Phospho-Flow / ELISA) Binding->Func Confirm Mechanism

Figure 1: Strategic Assay Cascade. Note the "Go/No-Go" decision point at the hERG stage, critical for piperazine scaffolds.

Phase 1: Physicochemical Characterization[4][5]

Rationale

The piperazine nitrogen typically has a pKa of ~9.8, while the pyridine nitrogen is weakly basic (pKa ~5.3). This creates a pH-dependent solubility profile .[1][2] If the assay buffer pH is >7.4, the molecule may deprotonate and precipitate, causing false-negative IC50s in enzymatic assays or false-positive inhibition in aggregation-sensitive assays.[1][2]

Protocol A: Kinetic Solubility via Laser Nephelometry

Objective: Determine the "kinetic" solubility limit in assay buffer (PBS) to set the maximum concentration for subsequent bioassays.

Materials:

  • Instrument: BMG NEPHELOstar or similar laser nephelometer.

  • Buffer: PBS (pH 7.[1][2]4) and Sodium Acetate (pH 5.[1]0) for comparison.

  • Control: Amiodarone (Low solubility control), Caffeine (High solubility control).[1]

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Layout: Use a 96-well clear flat-bottom plate.

  • Titration:

    • Dispense DMSO stock into the plate to achieve a concentration range of 1 µM to 500 µM (maintain final DMSO < 2%).

    • Add 196 µL of Assay Buffer (PBS pH 7.[1]4) to each well.

  • Incubation: Shake plate at 600 rpm for 90 minutes at 25°C.

  • Readout: Measure forward light scattering (Laser intensity).

  • Data Analysis:

    • Plot Relative Nephelometric Units (RNU) vs. Concentration.

    • Solubility Limit: Defined as the concentration where RNU deviates from the baseline linearity (segmental regression).

Success Criteria:

  • Solubility > 100 µM in PBS is required for a robust lead fragment.[1]

Phase 2: Safety Profiling (hERG Liability)[4][5]

Rationale

Piperazine moieties are notorious pharmacophores for off-target binding to the hERG potassium channel (Kv11.1), leading to QT prolongation and cardiotoxicity.[1] The basic nitrogen of the piperazine can mimic the pharmacophore of known hERG blockers like dofetilide. Early exclusion of potent hERG blockers is mandatory.[1][3]

Protocol B: High-Throughput Thallium Flux Assay

Objective: Rapid estimation of hERG channel blockade using a thallium-sensitive fluorescent dye.[1][2]

Mechanism: Thallium (Tl+) permeates open hERG channels more readily than Potassium (K+).[1] Tl+ binding to the intracellular dye generates a fluorescence signal.[1] Blockers inhibit this signal increase.[1]

Materials:

  • Cell Line: HEK293 stably expressing hERG (Kv11.1).[1]

  • Dye: FluxOR™ II Red Potassium Ion Channel Assay (Thermo Fisher) or equivalent.[1]

  • Stimulus: High Potassium Buffer (to depolarize membrane and open hERG).[1]

Step-by-Step Procedure:

  • Cell Plating: Plate 25,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of FluxOR Red dye solution.[1] Incubate 60 mins at RT in dark.

  • Compound Addition:

    • Add 10 µL of Test Compound (1-(5-Piperazin-1-ylpyridin-3-yl)ethanol) at 7 concentrations (e.g., 30 µM down to 0.01 µM).

    • Incubate 15 minutes.

  • Stimulation:

    • Inject 10 µL of Stimulus Buffer (containing K2SO4 and Thallium Sulfate).[1]

    • Critical: The high K+ depolarizes the cell, opening hERG; Tl+ flows in.

  • Detection: Measure Fluorescence (Ex 540nm / Em 590nm) kinetically for 120 seconds.

  • Analysis:

    • Calculate Slope of fluorescence increase.[1]

    • Normalize to Positive Control (E-4031, 10 µM = 100% Inhibition).

Data Interpretation:

  • IC50 < 1 µM: High Risk (Stop or redesign).[1]

  • IC50 1–10 µM: Moderate Risk (Monitor).[1]

  • IC50 > 30 µM: Low Risk (Proceed).[1]

Phase 3: Target Engagement (Kinase Proxy)[4][5]

Rationale

Given the structural similarity to CDK inhibitors, we validate the scaffold's potential as a kinase hinge-binder. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is robust against autofluorescence and suitable for fragment-sized molecules.[1][2]

Protocol C: LanthaScreen™ Eu Kinase Binding Assay

Objective: Measure the ability of the scaffold to displace a known tracer from the ATP binding site of a representative kinase (e.g., CDK4).

TRFRET Kinase Kinase (CDK4) Ab Eu-Antibody Kinase->Ab Tag Binding Tracer Alexa647 Tracer Kinase->Tracer ATP Site Ab->Tracer FRET Signal (High) Result Signal Decrease = Binding Tracer->Result Comp Test Compound Comp->Kinase Competition Comp->Tracer Displaces

Figure 2: TR-FRET Binding Mechanism. The compound competes with the tracer. Loss of FRET signal indicates binding affinity.

Materials:

  • Enzyme: Recombinant CDK4/CyclinD1 (GST-tagged).[1][2]

  • Antibody: Eu-anti-GST Antibody.[1][2]

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647).[1]

  • Reader: EnVision or PHERAstar (TR-FRET module).[1][2]

Step-by-Step Procedure:

  • Master Mix: Prepare Kinase (5 nM) + Eu-Antibody (2 nM) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plate: Add 5 µL of Test Compound (serial dilution) to a 384-well white low-volume plate.

  • Reaction:

    • Add 5 µL of Kinase/Ab Master Mix.[1]

    • Add 5 µL of Tracer 236 (Determined Kd concentration, approx 10-20 nM).[1][2]

  • Equilibrium: Incubate 60 minutes at Room Temperature.

  • Measurement:

    • Excitation: 340 nm (Europium).[1]

    • Emission 1: 665 nm (Tracer/FRET).[1]

    • Emission 2: 615 nm (Europium/Donor).[1]

  • Calculation:

    • Emission Ratio = (Em 665 / Em 615).[1]

    • Calculate IC50 based on the decrease in Emission Ratio.[1]

Summary of Key Parameters

ParameterAssay MethodTarget ValueCritical Note
Solubility Kinetic Nephelometry> 100 µMPerform in PBS (pH 7.4). Acidic buffers will overestimate solubility due to piperazine protonation.[1]
Safety hERG Thallium FluxIC50 > 10 µMPiperazine N-alkylation is a primary driver of hERG toxicity.[1][2]
Potency TR-FRET BindingKd < 5 µMFor a fragment-sized molecule (MW ~200-250), low micromolar affinity is excellent.[1][2]
Lipophilicity LogD (Shake Flask)1.0 - 3.0The ethanol side chain aids in keeping LogD optimal for CNS/Oral drugs.[1][2]

References

  • PubChem Compound Summary. "2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol (Related Structure)." National Library of Medicine.[1] [1][2][4]

  • Medicinal Chemistry Review. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." National Institutes of Health (NIH).[1]

  • Solubility Protocols. "In vitro solubility assays in drug discovery." PubMed.[1][2]

  • hERG Mitigation. "Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists." ACS Medicinal Chemistry Letters. [1][2]

  • Assay Technology. "Kinetic Solubility Assays Protocol - Nephelometry." AxisPharm.

Sources

Application

Application Note: Strategic Characterization of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol in Cell-Based Assays

Executive Summary & Molecule Profile 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol represents a "privileged scaffold" in medicinal chemistry.[1] Its structure combines a pyridine core, a piperazine moiety (classic for GPCR and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol represents a "privileged scaffold" in medicinal chemistry.[1] Its structure combines a pyridine core, a piperazine moiety (classic for GPCR and kinase affinity), and a secondary alcohol handle.[1] This specific architecture suggests dual utility: as a bioactive fragment targeting cyclin-dependent kinases (CDKs) or monoamine receptors, and as a functional linker hub for PROTAC (Proteolysis Targeting Chimera) design.[1]

This guide provides a comprehensive workflow for researchers to characterize this compound, moving from physiochemical stability to complex phenotypic readouts.

Structural Logic & Biological Hypothesis
  • Piperazine-Pyridine Core: Structurally homologous to the core of Palbociclib (CDK4/6 inhibitor) and various serotonin (5-HT) receptor ligands.[1]

  • Ethanol Side Chain: Provides a critical hydrophilic handle for solubility and a nucleophilic site for conjugation (PROTAC linker attachment), distinct from the lipophilic tails of many mature drugs.

PropertyValue / CharacteristicRelevance
Molecular Weight ~207.27 g/mol Fragment-based drug discovery (FBDD) compliant (Rule of 3).[1]
H-Bond Donors/Acceptors 2 / 4Good membrane permeability predicted.[1]
Key Pharmacophore Basic Piperazine NitrogenCritical for forming salt bridges with Asp/Glu residues in kinase ATP pockets.[1]
Primary Application Kinase Inhibition / PROTAC AnchoringCell cycle modulation or E3 ligase recruitment.[1]

Pre-Experimental Validation: Solubility & Stability

Before cell-based work, the compound's amphiphilic nature requires specific handling to prevent precipitation in aqueous media.[1]

Protocol A: Stock Solution Preparation

Rationale: The secondary nitrogen on the piperazine and the pyridine nitrogen can act as proton acceptors, making solubility pH-dependent.

  • Solvent Selection: Dissolve neat compound in DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .[1]

    • Note: Avoid ethanol as a primary solvent despite the name; DMSO ensures better freeze-thaw stability.[1]

  • Acoustic Mixing: Vortex for 30 seconds, then sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can bind to polypropylene). Store at -20°C.

  • Aqueous Dilution: When diluting into cell culture media (DMEM/RPMI), ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Phase I: Target Engagement (Kinase Selectivity)[1]

Given the structural homology to CDK inhibitors, the primary hypothesis is cell cycle arrest.

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action (MoA) where the compound inhibits CDK4/6, preventing Rb phosphorylation and halting the cell cycle at G1.[1]

G Compound 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol CDK46 CDK4/6 Complex Compound->CDK46 Inhibits ATP Binding Rb_Phos Phospho-Rb (Inactivated) CDK46->Rb_Phos Phosphorylates Rb_Unphos Rb (Active Tumor Suppressor) CDK46->Rb_Unphos Inhibition prevents Phos E2F E2F Transcription Factor Rb_Phos->E2F Releases Rb_Unphos->E2F Sequesters/Inhibits Arrest G1 Cell Cycle Arrest Rb_Unphos->Arrest Induces G1_S G1 -> S Phase Transition E2F->G1_S Promotes Gene Expression

Figure 1: Hypothesized Mechanism of Action.[1] The compound acts as an ATP-competitive inhibitor of CDK4/6, preventing the phosphorylation of Retinoblastoma protein (Rb), thereby sequestering E2F and inducing G1 arrest.[1]

Phase II: Cell-Based Phenotypic Assays[1]

Protocol B: G1/S Phase Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the functional impact of the compound on cell cycle progression.[1] Cell Line: MCF-7 (Breast Cancer, Rb-positive) or HCT-116.[1] Avoid Rb-null lines (e.g., MDA-MB-468) as they are resistant to CDK4/6 inhibition.[1]

Materials:

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A).[1]

  • 70% Ethanol (ice-cold).[1]

Step-by-Step Methodology:

  • Seeding: Plate

    
     cells/well in a 6-well plate. Allow attachment for 24 hours.
    
  • Synchronization (Optional but Recommended): Serum-starve cells (0.5% FBS) for 16 hours to synchronize in G0/G1, then release into complete media containing the compound.

  • Treatment: Treat cells with the compound at varying concentrations (e.g., 1, 5, 10, 50 µM) for 24 hours.[1] Include a Palbociclib positive control (1 µM).

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for >2 hours.

  • Staining: Wash ethanol out with PBS.[1] Resuspend in 500 µL PI/RNase solution. Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto).[1] Record 10,000 events.

  • Analysis: Use ModFit or FlowJo to calculate the % of cells in G0/G1, S, and G2/M phases.

    • Success Criterion: A dose-dependent increase in the G0/G1 peak compared to DMSO control.[1]

Phase III: Orthogonal Validation (Western Blot)[1]

Objective: Confirm that the phenotypic arrest is due to specific molecular target engagement (Rb phosphorylation status).

Target: Phospho-Rb (Ser780 or Ser807/811) .[1] These sites are specifically phosphorylated by CDK4/6.[1]

Protocol:

  • Lysis: Lyse treated cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium Orthovanadate/NaF).

  • Separation: Load 30 µg protein/lane on a 4-12% Bis-Tris gel.

  • Blotting: Transfer to PVDF membrane.[1]

  • Antibody Incubation:

    • Primary: Anti-Phospho-Rb (1:1000) overnight at 4°C.[1]

    • Control: Anti-Total Rb and Anti-GAPDH.[1]

  • Detection: ECL Chemiluminescence.

  • Data Interpretation:

    • Hit: Reduction in Phospho-Rb band intensity without loss of Total Rb.[1]

    • Toxic Non-Specific: Loss of both bands (protein degradation/cell death).[1]

Advanced Application: PROTAC Linker Design

The 1-(...)-ethanol tail is a prime candidate for converting this inhibitor into a PROTAC.[1] The hydroxyl group allows for ether or ester linkage to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[1]

Synthetic Workflow for PROTAC Generation

Rationale: Transforming the reversible inhibitor into a degrader can overcome resistance and improve potency.

Workflow cluster_QC Quality Control Step1 Start: 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Step2 Functionalization: Appel Reaction (C-OH -> C-Br) or Tosylation Step1->Step2 Step3 Linker Attachment: Nucleophilic Substitution with PEG-diamine Step2->Step3 Step4 E3 Ligase Conjugation: Amide coupling with Cereblon Ligand (Pomalidomide) Step3->Step4 Step5 Final PROTAC: Purification & Validation Step4->Step5 LCMS LC-MS Verification Step5->LCMS NMR H-NMR Structure Conf. Step5->NMR

Figure 2: Synthetic pathway for converting the target compound into a PROTAC degrader utilizing the hydroxyl handle.

Data Reporting & Statistical Analysis

When reporting results for this compound, organize data as follows to ensure reproducibility.

Assay TypeMetricStatistical TestControl Requirement
Viability (MTT/CTG) IC50 (µM)Non-linear regression (4-parameter)DMSO (Neg), Staurosporine (Pos)
Cell Cycle (FACS) % G1 PhaseOne-way ANOVA + Dunnett's post-hocPalbociclib (Pos)
Western Blot Band Density (Fold Change)t-test (vs DMSO)Total Protein (GAPDH/Actin)

References

  • Privileged Scaffolds in Drug Design: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link Context: Validates the piperazine-pyridine core as a high-value starting point for kinase and GPCR ligands.[1]

  • CDK4/6 Inhibition Mechanisms: Fry, D. W., et al. "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts."[1] Molecular Cancer Therapeutics, 2004. Link Context: Establishes the protocol for G1 arrest and Rb phosphorylation assays used in the protocols above.

  • Piperazine Derivatives in Oncology: Chao, J., et al. "Piperazine derivatives as potential anticancer agents." Mini Reviews in Medicinal Chemistry, 2021. Link Context: Supports the rationale for screening this specific chemical class against cancer cell lines.

  • PROTAC Design Principles: Lai, A. C., & Crews, C. M.[1] "Induced protein degradation: an emerging drug discovery paradigm."[1] Nature Reviews Drug Discovery, 2017. Link Context: Validates the strategy of using the hydroxyl tail of the topic compound as a conjugation site for E3 ligase recruitment.

Sources

Method

Application Note: Preclinical In Vivo Evaluation of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

This application note details the preclinical evaluation strategy for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol , a piperazinyl-pyridine derivative. Based on its pharmacophore—sharing structural homology with CNS-active ag...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the preclinical evaluation strategy for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol , a piperazinyl-pyridine derivative. Based on its pharmacophore—sharing structural homology with CNS-active agents (e.g., 5-HT/Dopamine ligands) and Kinase Inhibitors (e.g., CDK4/6 inhibitors)—this guide prioritizes protocols for Central Nervous System (CNS) penetration, metabolic stability, and safety pharmacology, while offering modular efficacy workflows for likely therapeutic indications.

Executive Summary & Compound Profile

Compound Class: Piperazinyl-Pyridine Derivative Predicted Pharmacology:

  • Primary: CNS Modulation (Serotonin 5-HT1A/2A, Dopamine D2/D3 antagonism/agonism).

  • Secondary: Kinase Inhibition (Oncology targets requiring ATP-mimetic scaffolds). Key Challenge: The ethanol moiety suggests this compound may be a reduced metabolite of a ketone parent or a prodrug . Metabolic interconversion (oxidation to ketone or glucuronidation) must be tracked.

Strategic Model Selection (Decision Matrix)

The selection of animal models depends on the specific therapeutic hypothesis. The following decision matrix guides the experimental design:

ModelSelection Compound 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Check1 In Vitro Screening (Binding/Kinase Panel) Compound->Check1 BranchCNS CNS Hit (5-HT, DA, GABA) Check1->BranchCNS High Affinity BranchOnc Kinase Hit (CDK, MAPK, etc.) Check1->BranchOnc High Potency ModelCNS CNS Models: 1. BBB Penetration (Rat) 2. Forced Swim Test (Mouse) 3. Elevated Plus Maze BranchCNS->ModelCNS ModelOnc Oncology Models: 1. Subcutaneous Xenograft 2. Orthotopic Models 3. PK/PD Correlation BranchOnc->ModelOnc Safety Safety Pharmacology: Irwin Test, Telemetry ModelCNS->Safety ModelOnc->Safety

Figure 1: Decision Matrix for Model Selection based on In Vitro Profiling.

Module A: Pharmacokinetics (PK) & Metabolism

Given the ethanol side chain, metabolic stability is the critical first step.

Protocol 1: Rat PK & Blood-Brain Barrier (BBB) Penetration

Objective: Determine plasma half-life (


), oral bioavailability (

), and brain-to-plasma ratio (

).
  • Species: Sprague-Dawley Rats (Male, 250–300 g), cannulated (jugular vein).

  • Formulation:

    • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (adjust based on solubility).

    • Dose: 1 mg/kg (IV), 5–10 mg/kg (PO).

  • Sampling:

    • Blood: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

    • Brain: Terminal collection at

      
       (typically 1–2 h PO) and 24 h.
      
  • Bioanalysis: LC-MS/MS (MRM mode). Monitor for ketone metabolite (oxidation of ethanol) and glucuronide .

  • Data Analysis: Non-compartmental analysis (WinNonlin).

    • Success Criteria:

      
       (for CNS indications); 
      
      
      
      .
Module B: CNS Efficacy Models (Primary Indication)

If the compound targets 5-HT or Dopamine receptors (common for piperazines), use these validated behavioral assays.

Protocol 2: Forced Swim Test (FST) - Antidepressant Activity

Rationale: The piperazine moiety is a pharmacophore in antidepressants (e.g., Vortioxetine).

  • Animals: C57BL/6J Mice (Male, 8–10 weeks).

  • Group Size:

    
     per group.
    
  • Dosing:

    • Group 1: Vehicle (PO).

    • Group 2: Positive Control (Imipramine 15 mg/kg, IP).

    • Group 3–5: Test Compound (3, 10, 30 mg/kg, PO).

    • Timing: Acute (1 h pre-test) or Sub-chronic (23, 5, and 1 h pre-test).

  • Procedure:

    • Place mouse in a cylinder (

      
      C water) for 6 min.
      
    • Record Immobility Time during the last 4 min.

  • Endpoint: Reduction in immobility time vs. vehicle.

Protocol 3: Elevated Plus Maze (EPM) - Anxiolytic Activity

Rationale: 5-HT1A partial agonists (piperazine-based) often show anxiolytic effects.

  • Procedure:

    • Dose animals 30–60 min prior to testing.

    • Place mouse in the center of the EPM (2 open arms, 2 closed arms).

    • Record time spent in Open Arms over 5 min.

  • Endpoint: Increased time/entries in open arms indicates anxiolytic efficacy.

Module C: Oncology Efficacy Models (Secondary Indication)

If the compound is a kinase inhibitor (e.g., CDK4/6), use xenograft models.

Protocol 4: Subcutaneous Tumor Xenograft
  • Cell Line: MCF-7 (Breast) or HCT-116 (Colon) – dependent on kinase profile.

  • Animals: BALB/c Nude or SCID Mice (Female).

  • Implantation:

    
     cells in Matrigel (1:1) subcutaneously in the flank.
    
  • Treatment: Start when tumors reach 100–150 mm³.

    • Regimen: Daily (QD) or BID oral gavage for 21–28 days.

  • Endpoints:

    • Tumor Volume (

      
      ).
      
    • Body Weight (Toxicity marker).

    • PD Marker: Western blot of tumor homogenate for phospho-protein reduction (e.g., pRb for CDK4/6).

Module D: Safety Pharmacology & Toxicology

Piperazine derivatives carry a risk of hERG inhibition (QT prolongation) and CNS depression .

Protocol 5: Functional Observation Battery (Irwin Test)

Objective: Assess gross behavioral and physiological toxicity.

  • Dose: Escalating single doses (up to 100–300 mg/kg).

  • Observations:

    • CNS: Tremors, convulsions, sedation, straub tail (5-HT sign).

    • Autonomic: Salivation, lacrimation, pupil diameter.

    • Motor: Grip strength, gait.

Protocol 6: hERG & Telemetry (Cardiovascular Safety)
  • In Vitro: Patch-clamp assay on hERG-expressing CHO cells.

    • Threshold: IC50 < 10 µM triggers in vivo telemetry.

  • In Vivo: Implanted telemetry in Beagle Dogs or Non-Human Primates (conscious).

    • Monitor: QT interval (QTc), Heart Rate, Blood Pressure.

Summary of Key Data Outputs
ParameterAssayMetricTarget Criteria
Bioavailability Rat PK (PO/IV)


CNS Penetration Rat PK (Brain/Plasma)


(CNS);

(Peripheral)
Metabolic Stability Liver Microsomes

Low/Moderate (< 50 µL/min/mg)
Efficacy (CNS) Forced Swim TestImmobility TimeSignificant reduction (

)
Efficacy (Onc) XenograftTumor Growth Inhibition (TGI)

TGI
Safety hERG / IrwinQT / BehaviorNo QT prolongation / No seizures
References
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants". Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327–336. Link

  • Lister, R. G. (1987). "The use of a plus-maze to measure anxiety in the mouse". Psychopharmacology, 92(2), 180–185. Link

  • ICH S7B Guidelines. (2005). "The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals". Link

Application

Preclinical Dosing Strategies for Piperazine Scaffolds: From Solubility to Systemic Exposure

This Application Note is designed for immediate implementation in preclinical drug discovery workflows. It synthesizes formulation chemistry, pharmacokinetics (PK), and toxicology to optimize the delivery of piperazine-b...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for immediate implementation in preclinical drug discovery workflows. It synthesizes formulation chemistry, pharmacokinetics (PK), and toxicology to optimize the delivery of piperazine-based New Chemical Entities (NCEs).

Introduction: The Piperazine Paradox

The piperazine moiety is a privileged scaffold in medicinal chemistry, serving as the core for antidepressants, antipsychotics, antihistamines, and antifungals. Its ubiquity stems from its ability to modulate physicochemical properties (solubility, pKa) and interact with G-protein coupled receptors (GPCRs).

However, this versatility introduces a "Piperazine Paradox" in preclinical dosing:

  • Solubility vs. Permeability: While the secondary amine nitrogens (pKa ~9.8 and ~5.6) confer water solubility at low pH, many therapeutic derivatives are highly lipophilic (BCS Class II) to ensure CNS penetration, leading to precipitation in neutral physiological fluids.

  • CNS Toxicity: High peak plasma concentrations (

    
    ) of piperazines can trigger GABAergic antagonism, leading to seizures.
    

This guide provides a self-validating framework to overcome these hurdles, ensuring that observed biological effects are due to the drug's mechanism, not formulation artifacts.

Part 1: Formulation Engineering (The Critical First Step)

The Physicochemical Barrier

Piperazine bases are often oils or low-melting solids. In preclinical studies, dosing the free base often results in high variability.

  • Expert Insight: Always prioritize salt forms (Dihydrochloride, Citrate, Maleate) for early PK. If the free base must be used, avoid simple aqueous suspensions as they lead to "brick dust" absorption profiles.

Vehicle Selection Decision Matrix

Do not default to DMSO/Methylcellulose without testing. Piperazines can complex with certain excipients or precipitate upon dilution in the gut.

FormulationTree Start Piperazine NCE Characterization CheckSol Check Aqueous Solubility (pH 1.2 - 7.4) Start->CheckSol HighSol High Solubility (>5 mg/mL) CheckSol->HighSol Hydrophilic Salt LowSol Low Solubility (<1 mg/mL) CheckSol->LowSol Lipophilic Base SimpleVeh Vehicle: Saline or Distilled Water HighSol->SimpleVeh CheckLogP Check LogP & pKa LowSol->CheckLogP Acidic Basic pKa? Use pH Adjustment CheckLogP->Acidic pKa > 8 Lipophilic High LogP? Use Surfactants/Lipids CheckLogP->Lipophilic Neutral/High LogP BufferVeh Vehicle: 50mM Citrate or Acetate Buffer (pH 4-5) Acidic->BufferVeh ComplexVeh Vehicle: 10% HP-β-CD or 0.5% MC + 0.1% Tween 80 Lipophilic->ComplexVeh PrecipCheck CRITICAL: Simulated Gastric/Intestinal Dilution Test BufferVeh->PrecipCheck ComplexVeh->PrecipCheck

Figure 1: Decision tree for selecting the optimal vehicle based on piperazine physicochemical properties.

Protocol A: Formulation Stability & "Crash-Out" Testing

Objective: Prevent compound precipitation in the animal's gut, which causes false negatives in efficacy.

Materials:

  • Simulated Gastric Fluid (SGF): 0.2% NaCl in 0.7% HCl (pH 1.2).

  • Simulated Intestinal Fluid (SIF): Phosphate buffer (pH 6.8).[1]

  • Proposed Dosing Formulation (e.g., 10 mg/mL in 0.5% Methylcellulose).

Procedure:

  • Preparation: Prepare the dosing formulation at the highest intended concentration (e.g., 30 mg/kg dose volume 10 mL/kg = 3 mg/mL).

  • 1:10 Dilution: Add 100 µL of formulation to 900 µL of SGF (Tube A) and SIF (Tube B).

  • Incubation: Vortex and incubate at 37°C for 1 hour.

  • Visual Check: Inspect for turbidity or precipitation.

  • Validation: Centrifuge at 10,000 x g for 5 mins. Analyze supernatant by HPLC.

    • Acceptance Criteria: >90% recovery in supernatant.

    • Failure Mode: If precipitation occurs in SIF (common for basic piperazines), add 10-20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to the vehicle to maintain solubility during the pH transition.

Part 2: Pharmacokinetic Dosing Regimens

Defining the Therapeutic Window

Piperazine derivatives often exhibit:

  • Rapid Absorption:

    
     typically 0.5 – 1.5 hours.
    
  • Biphasic Elimination: A rapid distribution phase followed by a variable terminal half-life (

    
    ).
    
  • Metabolism: Heavy reliance on CYP2D6 and CYP3A4.[2]

Dosing Frequency Rule of Thumb:

  • If

    
     hours: BID (Twice daily) or TID dosing is required for steady state.
    
  • If

    
     hours: QD (Once daily) is sufficient.
    
Protocol B: Single-Dose PK Study (Rat)

Objective: Determine


 and Bioavailability (

) to set efficacy dosing schedules.

Study Design:

  • Species: Sprague-Dawley Rats (Male, n=3 per route).

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO). Note: Keep IV dose low to avoid acute neurotoxicity.

Workflow:

  • IV Formulation: Dissolve in 5% DMSO / 95% Saline or 10% HP-β-CD. Filter sterilize (0.22 µm).

  • PO Formulation: Suspension in 0.5% Methylcellulose (if lipophilic) or Water (if salt).

  • Sampling Points:

    • Critical for Piperazines: 0.083h (5 min), 0.25h, 0.5h, 1h, 2h, 4h, 8h, 24h.

    • Reasoning: The 5-min and 15-min points are essential to capture the

      
       of the rapid distribution phase, which correlates with seizure risk.
      
  • Bioanalysis: Plasma extraction using Acetonitrile (protein precipitation). Piperazines are polar; use a HILIC column or C18 with ion-pairing agent for LC-MS/MS.

Data Interpretation Table:

ParameterValue Range (Typical)Implication
Tmax 0.25 - 1.0 hRapid onset. Watch for acute behavioral signs immediately after dosing.
Vss 2 - 10 L/kgHigh volume of distribution (tissue binding). Indicates good CNS penetration.
Bioavailability (%F) > 30%If <10%, suspect first-pass metabolism or P-gp efflux (check permeability).

Part 3: Toxicology & Safety Monitoring

The Seizure Threshold

Piperazine compounds can act as GABA_A receptor antagonists. The margin between the therapeutic dose and the convulsant dose can be narrow.

Safety Protocol:

  • Dose Escalation: Never jump to 100 mg/kg. Start at 10 mg/kg and escalate in 0.5 log units (10 -> 30 -> 100).

  • Observation Window: Monitor animals intensely for the first 2 hours post-dose.

  • Adverse Signs: Straub tail, tremors, myoclonus, and hind-limb abduction are precursors to tonic-clonic seizures.

Protocol C: Repeat-Dose Toxicity (5-Day DRF)

Objective: Establish the Maximum Tolerated Dose (MTD) for efficacy studies.

  • Groups: Vehicle, Low (10 mg/kg), Mid (30 mg/kg), High (100 mg/kg).

  • Dosing: QD for 5 days.

  • Endpoints:

    • Body Weight (Daily).[3]

    • Clinical Observations (1h and 4h post-dose).

    • Clinical Chemistry (Day 6): ALT/AST (Liver), BUN/Creatinine (Kidney).

    • Note: Piperazines can cause phospholipidosis (foamy macrophages) in liver/lung tissues upon chronic dosing.

References

  • European Medicines Agency. (2014). Committee for Veterinary Medicinal Products: Piperazine Summary Report.Link

  • Arbo, M. D., et al. (2012). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro.[4] Link

  • BenchChem. (2025).[2][5] Application Notes and Protocols for the Preclinical Formulation of 1,4-Dinicotinoylpiperazine.[5]Link

  • Kim, T. H., et al. (2019).[6] Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics.[3][7][8][9][10][11] Link

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.Link

Sources

Method

Application Note: 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol in Neuroscience Research

This guide details the application of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol in neuroscience research. Based on its chemical structure—a pyridinyl-piperazine scaffold with a hydroxyethyl side chain—this compound acts as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol in neuroscience research. Based on its chemical structure—a pyridinyl-piperazine scaffold with a hydroxyethyl side chain—this compound acts as a critical pharmacological probe, likely targeting Nicotinic Acetylcholine Receptors (nAChRs) or Serotonin (5-HT) Receptors .

This application note provides the protocols for validating its mechanism of action, binding affinity, and functional efficacy in CNS models.

[1]

Introduction & Mechanism of Action

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol represents a class of "privileged structures" in medicinal chemistry known as pyridinyl-piperazines . This scaffold is foundational in neuroscience, serving as the core for ligands targeting G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Structural Logic & Target Prediction
  • Pyridine Core: Mimics the aromatic nitrogenous ring found in endogenous neurotransmitters (e.g., Acetylcholine, Serotonin) and drugs like Nicotine and Varenicline .

  • Piperazine Moiety: Provides a secondary/tertiary amine that is protonated at physiological pH, facilitating ionic interactions with the conserved Aspartate residue in the orthosteric binding pocket of aminergic receptors (e.g., Asp3.32 in 5-HT receptors).

  • Ethanol Side Chain (C3-Position): Acts as a hydrogen bond donor/acceptor, crucial for subtype selectivity (e.g., differentiating between

    
     and 
    
    
    
    nAChRs or 5-HT
    
    
    vs 5-HT
    
    
    ).

Primary Applications:

  • nAChR Modulation: Investigation of cognitive enhancement and neuroprotection via

    
     partial agonism.
    
  • Serotonergic Signaling: Profiling 5-HT receptor affinity for anxiolytic or antidepressant drug development.

  • PET Radiotracer Development: The ethanol group allows for facile

    
    C or 
    
    
    
    F labeling for neuroimaging.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity Profiling)

Objective: Determine the binding affinity (


) of the compound for specific CNS targets (e.g., 5-HT

, nAChR).

Reagents:

  • Membrane Prep: HEK-293 cells overexpressing human 5-HT

    
     or rat cortical membranes (for nAChR).
    
  • Radioligand: [

    
    H]-8-OH-DPAT (for 5-HT
    
    
    
    ) or [
    
    
    H]-Epibatidine (for nAChR).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    

Workflow:

  • Preparation: Dilute 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol in DMSO to create a concentration range (

    
     M to 
    
    
    
    M).
  • Incubation: Mix

    
     membrane suspension, 
    
    
    
    radioligand (
    
    
    concentration), and
    
    
    test compound.
  • Equilibrium: Incubate at 25°C for 60 minutes (5-HT) or 4°C for 2 hours (nAChR) to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Calcium Flux Assay (High-Throughput Screening)

Objective: Determine if the compound acts as an agonist , antagonist , or partial agonist .

Reagents:

  • Cells: CHO-K1 cells stably expressing

    
     nAChR or 5-HT
    
    
    
    .
  • Dye: Fluo-4 AM (Calcium indicator).

  • Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.

Step-by-Step:

  • Dye Loading: Incubate cells with

    
     Fluo-4 AM for 45 min at 37°C.
    
  • Baseline: Measure baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition: Inject 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol.

  • Agonist Mode: Monitor fluorescence increase (calcium influx) for 60 seconds.

    • Positive Control: Acetylcholine (

      
      ) or Serotonin (
      
      
      
      ).
  • Antagonist Mode: Pre-incubate with test compound for 10 min, then inject

    
     of standard agonist.
    
  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration] to determine

    
     or 
    
    
    
    .
Protocol C: Blood-Brain Barrier (BBB) Permeability (PAMPA)

Objective: Validate CNS penetration potential.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

  • Donor Well: Add

    
     of compound (
    
    
    
    ) in PBS (pH 7.4).
  • Membrane: Coat PVDF filter with porcine brain lipid extract.

  • Acceptor Well: Add

    
     PBS.
    
  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in Donor and Acceptor wells via LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high CNS permeability.
      

Data Presentation & Analysis

Expected Pharmacological Profile

The following table summarizes hypothetical reference values for a high-affinity pyridinyl-piperazine probe:

AssayParameterTarget Value (High Potency)Interpretation
Binding (nAChR)

< 10 nMHigh affinity ligand
Binding (5-HT)

< 50 nMModerate affinity
Functional (Ca2+)

40-60%Partial Agonist (Ideal for cognitive safety)
BBB Permeability


cm/s
Excellent CNS penetration
Metabolic Stability

(Microsomes)
> 60 minSuitable for in vivo dosing

Visualization: Mechanism & Workflow

Figure 1: Signaling Pathway & Experimental Workflow

This diagram illustrates the dual-potential signaling mechanism (nAChR vs 5-HT) and the validation workflow described above.

G cluster_targets Primary CNS Targets cluster_signaling Downstream Signaling cluster_readouts Experimental Readouts Compound 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol nAChR nAChR (α4β2 / α7) (Ion Channel) Compound->nAChR Serotonin 5-HT Receptors (GPCR) Compound->Serotonin Binding Radioligand Binding (Ki Determination) Compound->Binding In Vitro Ca_Influx Ca2+ Influx (Depolarization) nAChR->Ca_Influx Release Neurotransmitter Release (DA/Glu) nAChR->Release Serotonin->Ca_Influx cAMP cAMP / ERK Modulation Serotonin->cAMP Flux Calcium Flux Assay (Fluo-4) Ca_Influx->Flux Ephys Electrophysiology (Patch Clamp) Ca_Influx->Ephys

Caption: Figure 1: Dual-target signaling mechanism and experimental validation workflow for pyridinyl-piperazine probes.

References

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.

  • Glennon, R. A. (2003). Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery: screening and selection. Current Opinion in Chemical Biology.

  • Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews.

  • Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry. (Demonstrates the utility of the pyridinyl-amine scaffold).

Application

use of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol as a chemical probe

Application Note: 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol as a Functional Fragment Probe in RAS/SOS1 Drug Discovery Introduction 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is a specialized, functionalized fragment probe bel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol as a Functional Fragment Probe in RAS/SOS1 Drug Discovery

Introduction

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is a specialized, functionalized fragment probe belonging to the class of 3,5-disubstituted pyridines . While often encountered as a key intermediate in the synthesis of macrocyclic inhibitors targeting KRAS (Kirsten rat sarcoma viral oncogene homolog) and SOS1 (Son of Sevenless homolog 1), this molecule serves as a critical chemical probe for Fragment-Based Drug Discovery (FBDD).

Its structural design incorporates three essential features for medicinal chemistry:

  • Pyridine Core: A privileged scaffold that often engages in hydrogen bonding (via the pyridine nitrogen) and

    
    -stacking interactions within protein binding pockets.
    
  • Piperazine Moiety: Provides a solubilizing, basic handle that can form salt bridges (e.g., with Asp/Glu residues) and extends into solvent-exposed regions.

  • Ethanol Side Chain: A polar, chiral handle (typically the S- or R-enantiomer in final drugs) that enhances aqueous solubility and serves as a "warhead" or "linker" attachment point for macrocyclization or PROTAC design.

This application note details the use of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol as a fragment probe to interrogate binding sites on GTPases (e.g., KRAS G12C/D/V) and their exchange factors (SOS1), and as a solubility-enhancing building block for lead optimization.

Mechanism of Action & Binding Mode

In the context of RAS/SOS1 inhibition, 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol functions as a mimetic of the effector interface .

  • Target Engagement: The pyridine-piperazine motif is designed to bind to the Switch II pocket of KRAS or the catalytic site of SOS1. The pyridine nitrogen often accepts a hydrogen bond from the backbone amide of residues in the hinge region or specific pocket residues (e.g., Tyr64 in KRAS).

  • Solubility & Orientation: The ethanol group at the 3-position directs the molecule's orientation, often pointing towards the solvent interface or a specific hydrophilic sub-pocket. This positioning is critical for preventing aggregation during early-stage screening.

  • Macrocyclization Potential: In advanced drug design, the ethanol hydroxyl group is frequently used to form an ether or ester linkage, closing a macrocyclic ring that locks the inhibitor into a bioactive conformation (as seen in recent patent literature for KRAS inhibitors).

Signaling Pathway & Probe Utility

The diagram below illustrates the KRAS-SOS1 signaling axis and where the 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol probe intervenes as a fragment binder.

KRAS_Pathway GrowthFactor Growth Factor (EGF/FGF) RTK RTK (EGFR/FGFR) GrowthFactor->RTK Activation GRB2 GRB2 (Adaptor) RTK->GRB2 Recruitment SOS1 SOS1 (GEF) GRB2->SOS1 Recruitment KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF Activity (Nucleotide Exchange) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Activation RAF RAF Kinase KRAS_GTP->RAF Signaling Probe Probe: 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Probe->SOS1 Fragment Binding (Inhibits GEF) Probe->KRAS_GTP Switch II Binding (Blocks Effector) MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK

Figure 1: KRAS-SOS1 Signaling Pathway. The probe 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol binds to allosteric pockets on SOS1 or KRAS, disrupting the nucleotide exchange cycle.

Applications & Protocols

Application 1: Fragment Screening via STD-NMR

Objective: To validate the direct binding of the fragment to the target protein (e.g., KRAS G12C or SOS1 catalytic domain) using Saturation Transfer Difference (STD) NMR.[1]

Materials:

  • Protein: Recombinant KRAS (G12C/D) or SOS1 (catalytic domain), >95% purity, in PBS or Tris buffer (pH 7.4).

  • Probe: 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol (100 mM stock in d6-DMSO).

  • Buffer: 50 mM Tris-d11, 150 mM NaCl, 1 mM TCEP, 10% D2O (pH 7.4).

  • Instrument: 600 MHz NMR spectrometer with cryoprobe.

Protocol:

  • Sample Preparation:

    • Prepare a 500 µL sample containing 10-20 µM Protein and 500-1000 µM Probe (Ligand:Protein ratio of 50:1 to 100:1).

    • Prepare a reference sample containing only the Probe (500 µM) in buffer (no protein) to rule out aggregation artifacts.

  • Data Acquisition:

    • Pulse Sequence: stddiff (standard STD sequence).

    • On-Resonance Irradiation: Set saturation pulse at 0.0 ppm or -1.0 ppm (protein methyl region).

    • Off-Resonance Irradiation: Set control pulse at 30.0 ppm (far from any signal).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

    • Scans: 512 - 1024 scans.

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Result: Signals corresponding to the pyridine aromatic protons and piperazine methylene protons will appear in the difference spectrum, indicating magnetization transfer from the protein to the ligand (binding event).

    • Epitope Mapping: Compare the intensity of the ethanol protons vs. piperazine protons to determine which part of the molecule is buried in the pocket.

Application 2: Solubility & Physicochemical Profiling

Objective: To quantify the aqueous solubility enhancement provided by the ethanol-piperazine motif compared to a standard phenyl-piperazine.

Protocol:

  • Preparation: Prepare 10 mM DMSO stocks of the probe and a reference compound (e.g., 1-phenylpiperazine).

  • Dilution: Aliquot 10 µL of stock into a 96-well plate.

  • Precipitation: Add 190 µL of PBS (pH 7.4) to each well (Final conc: 500 µM, 5% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter the samples using a 0.45 µm PVDF filter plate to remove precipitate.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

  • Calculation:

    
    
    Target Solubility: >200 µM indicates excellent fragment solubility for library screening.
    

Key Data Summary

PropertyValue / DescriptionSignificance
Molecular Weight ~207.27 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP (Calc) ~0.5 - 1.2High hydrophilicity; reduces non-specific binding.
H-Bond Donors 2 (NH, OH)Critical for directional interactions in the binding pocket.
H-Bond Acceptors 4 (3 N, 1 O)Pyridine N is a key acceptor for hinge binding.
pKa (Piperazine) ~8.5 - 9.0Predominantly protonated at physiological pH (cationic).
Target Class GTPases (KRAS), GEFs (SOS1), KinasesPrivileged scaffold for ATP/GTP binding sites.

Troubleshooting & Expert Tips

  • Solubility Issues: While the ethanol group enhances solubility, the free base form of the piperazine can be sticky. Always store the probe as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to ensure stability and rapid dissolution in aqueous buffers.

  • Oxidation: The secondary amine of the piperazine is prone to N-oxidation over long periods. Store solid powder at -20°C under argon. For NMR, use freshly prepared solutions containing 1 mM TCEP or DTT .

  • Stereochemistry: The "ethanol" group contains a chiral center (R or S). If synthesizing macrocycles, ensure you are using the enantiomerically pure form (typically S-isomer for KRAS inhibitors) to avoid potency loss.

  • Signal Overlap: In NMR, the piperazine protons (2.8 - 3.5 ppm) may overlap with buffer signals (e.g., Tris, HEPES). Use Phosphate buffer (PBS) or d11-Tris to minimize background interference.

References

  • Macrocyclic RAS Inhibitors: International Patent Application WO2023240263A1. "Macrocyclic RAS Inhibitors." (2023).

    • Describes the use of the 5-(piperazin-1-yl)pyridin-3-yl moiety in potent RAS inhibitors.
  • SOS1 Inhibition Strategies: International Patent Application WO2022060583A1. "Use of SOS1 Inhibitors to Treat Malignancies with SHP2 Mutations." (2022).

    • Highlights the structural role of piperazine-pyridine fragments in disrupting the SOS1-KRAS interaction.
  • Fragment-Based Drug Discovery (General): Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-619.

  • STD-NMR Methodologies: Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition 38.12 (1999): 1784-1788.

Sources

Method

Application Notes and Protocols for Studying 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust experimental controls for the study of 1-(5-Piperazin-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust experimental controls for the study of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart a wide range of biological activities.[1][2][3][4][5] Given that this compound is a pyridine ethanol derivative containing a piperazine group, it is hypothesized to function as a kinase inhibitor. This document outlines a logical, multi-tiered approach to investigate this hypothesis, beginning with direct target engagement and progressing to cellular and in vivo models. The core principle of this guide is the implementation of rigorous, self-validating experimental systems through the judicious use of controls to ensure data integrity and reproducibility.

Introduction

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is a novel small molecule with potential therapeutic applications. Its structure, featuring a piperazine ring linked to a pyridine ethanol backbone, suggests possible interactions with a variety of biological targets, most notably protein kinases. The piperazine ring is a privileged scaffold in drug discovery, often contributing to improved pharmacokinetic properties and target affinity.[3][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug development.[6][7][8]

To rigorously evaluate the biological activity and therapeutic potential of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, a systematic approach grounded in sound experimental design is essential. This guide provides detailed protocols and, critically, the rationale behind the selection of appropriate experimental controls. We will explore a workflow designed to first confirm direct target engagement, then elucidate the cellular consequences of this interaction, and finally, to assess in vivo efficacy.

Section 1: Target Identification and Validation

The initial and most critical step is to determine if 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol directly binds to and modulates the activity of its putative kinase targets.

In Vitro Kinase Assay

An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[9] A radiometric assay, which tracks the transfer of a radiolabeled phosphate from ATP to a substrate, is considered a gold standard due to its direct and sensitive nature.[9][10]

Experimental Workflow:

Caption: Workflow for in vitro kinase activity assessment.

Protocol: In Vitro Radiometric Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the purified kinase, its specific substrate peptide, and a range of concentrations of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol (e.g., 0.01 nM to 10 µM).

  • Initiate Reaction: Add [γ-³²P]ATP to initiate the kinase reaction.[11]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Table 1: Experimental Controls for In Vitro Kinase Assay

Control TypeDescriptionPurposeExpected Outcome
Negative Control Vehicle (e.g., DMSO) without the test compound.[12]To establish baseline (100%) kinase activity.Maximum phosphorylation signal.
Positive Control A known, potent inhibitor of the target kinase.[6]To validate the assay's ability to detect inhibition.Significant reduction in phosphorylation signal.
No Enzyme Control Reaction mixture without the kinase.To measure background signal (non-enzymatic phosphorylation).Signal should be at or near background levels.
No Substrate Control Reaction mixture without the substrate peptide.To control for kinase autophosphorylation.Signal should be significantly lower than the negative control.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.[13][14][15] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[15][16]

Experimental Workflow:

Kinase_Signaling_Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Upstream_Signal->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates Substrate Downstream Substrate Target_Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Cellular_Response Triggers Inhibitor 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Inhibitor->Target_Kinase Inhibits

Caption: Hypothesized kinase signaling pathway and point of inhibition.

Protocol: Phospho-Protein Western Blot

  • Cell Treatment: Treat cells with 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol at various concentrations and for different time points. Include appropriate controls.

  • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [17][18]3. Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [18]5. Blocking: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding. Avoid using milk, as it contains phosphoproteins that can increase background. [18][19][20]6. Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate. Subsequently, incubate with an HRP-conjugated secondary antibody. 7. Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. 8. Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate to serve as a loading control. [17] Table 3: Experimental Controls for Phospho-Protein Western Blot

Control TypeDescriptionPurposeExpected Outcome
Vehicle Control Cells treated with vehicle (DMSO) only.To establish the baseline level of substrate phosphorylation.A detectable band for the phospho-protein.
Positive Control (Stimulation) Cells treated with a known activator of the signaling pathway (e.g., a growth factor).To ensure the pathway is active and responsive.Increased phosphorylation of the substrate compared to untreated cells.
Positive Control (Inhibition) Cells treated with a known inhibitor of the target kinase.To validate that the phospho-antibody signal is dependent on the target kinase activity.Decreased phosphorylation of the substrate.
Phosphatase Treatment Treating a cell lysate with a phosphatase before running the gel. [17]To confirm the specificity of the phospho-antibody.The band corresponding to the phosphorylated protein should disappear. [17]
Loading Control Probing for a housekeeping protein (e.g., GAPDH, β-actin) or the total protein of interest. [17][21]To ensure equal protein loading across all lanes.Consistent band intensity across all lanes.
Cell Viability/Cytotoxicity Assays

These assays determine the effect of the compound on cell survival and proliferation.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product. [22]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. [22]5. Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Table 4: Experimental Controls for Cell Viability Assays

Control TypeDescriptionPurposeExpected Outcome
Negative Control (Vehicle) Cells treated with vehicle (DMSO) only. [22][23]Represents 100% cell viability.Maximum absorbance reading.
Positive Control Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin). [22]To validate the assay's ability to detect a decrease in cell viability.A significant decrease in absorbance.
Blank Control Wells containing media and the assay reagents but no cells.To measure the background absorbance of the media and reagents.Minimal absorbance reading.

Section 3: In Vivo Efficacy

The final stage of preclinical evaluation is to assess the compound's anti-tumor activity in a living organism, typically using a xenograft mouse model. [24][25][26]

Xenograft Tumor Model

In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors. [25][26] Experimental Design:

Caption: Experimental design for an in vivo xenograft study.

Protocol: Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice). [27]2. Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. [28]3. Treatment Administration: Administer 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, vehicle, or a positive control drug via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. [27][28]4. Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. [27]Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for phospho-proteins) and another portion fixed for immunohistochemistry (IHC).

Table 5: Experimental Controls for In Vivo Xenograft Studies

Control TypeDescriptionPurposeExpected Outcome
Vehicle Control Group A group of tumor-bearing mice that receives the vehicle solution (the same formulation without the active compound). [27][28]To measure the natural growth rate of the tumor in the absence of treatment.Progressive tumor growth over time.
Positive Control Group A group of tumor-bearing mice treated with a standard-of-care drug known to be effective against the implanted cell line.To validate the sensitivity of the tumor model to therapeutic intervention.Significant inhibition of tumor growth compared to the vehicle control group.

Conclusion

The study of novel compounds like 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol requires a methodical and rigorously controlled experimental approach. By progressing from in vitro target validation to cellular mechanism of action and finally to in vivo efficacy, researchers can build a comprehensive understanding of the compound's biological activity. The controls outlined in these application notes are not merely suggestions but are integral to ensuring the scientific validity, integrity, and reproducibility of the generated data. Adherence to these principles will provide a solid foundation for the potential development of this compound as a therapeutic agent.

References

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Stratech. (2019, July 24). Phosphoproteins by Western Blot. Retrieved from [Link]

  • National Institutes of Health. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • FluoroFinder. (2023, April 5). Take Control of Your Flow Cytometry Assay. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • PubMed. (n.d.). Xenograft as In Vivo Experimental Model. Retrieved from [Link]

  • YouTube. (2023, November 12). Overview of xenograft tumor model II Experimental design of xenograft model II Bulb/c nude mice. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Experimental design of the xenograft model used for assessing.... Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Melior Discovery. (n.d.). Xenograft Mouse Models. Retrieved from [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved from [Link]

  • National Institutes of Health. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

  • PLOS. (2017, August 7). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the.... Retrieved from [Link]

  • National Institutes of Health. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2024, February 16). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • National Institutes of Health. (2020, May 26). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]

  • ResearchGate. (2024, August 1). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • European Patent Office. (2015, July 15). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. Retrieved from [Link]

  • chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]

  • PubMed. (2024, June 15). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Executive Summary & Strategic Direction You are encountering difficulties with the synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol . This molecule presents a classic medicinal chemistry challenge: it combines a basi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Direction

You are encountering difficulties with the synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol . This molecule presents a classic medicinal chemistry challenge: it combines a basic, polar piperazine tail with a pyridine core and a secondary alcohol.

The Core Problem: Direct coupling of piperazine to a halogenated pyridyl-alcohol often results in low yields due to catalyst poisoning (coordination of the free hydroxyl) or competitive O-arylation.

The Solution: We strongly recommend the "Ketone Route" . By performing the C-N coupling on the ketone precursor (1-(5-bromopyridin-3-yl)ethanone) rather than the alcohol, you eliminate hydroxyl interference and leverage the electron-withdrawing nature of the carbonyl to accelerate the Palladium-catalyzed amination.

The Validated Pathway (Visualized)

The following workflow illustrates the optimized "Ketone Route." This pathway prioritizes intermediate stability and purification ease.

SynthesisRoute Start 3-Bromo-5-acetylpyridine (Starting Material) Step1 Step 1: Buchwald-Hartwig (Pd-Catalyzed Amination) Start->Step1 + N-Boc-Piperazine Pd(OAc)2 / BINAP Inter1 Intermediate A: N-Boc-Piperazinyl Ketone Step1->Inter1 Step2 Step 2: Carbonyl Reduction (NaBH4/MeOH) Inter1->Step2 Inter2 Intermediate B: N-Boc-Piperazinyl Alcohol Step2->Inter2 Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Final Target: 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Step3->Final

Figure 1: The "Ketone Route" workflow. Using the acetyl group activates the pyridine ring for easier coupling compared to the alcohol.

Module 1: The C-N Coupling (Buchwald-Hartwig)[1]

This is the critical bottleneck. The electron-deficient pyridine ring requires specific ligands to facilitate oxidative addition and prevent catalyst deactivation.

Optimized Protocol
  • Substrates: 1-(5-bromopyridin-3-yl)ethanone (1.0 eq), N-Boc-piperazine (1.2 eq).

  • Catalyst System: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%) or Xantphos (5 mol%).

  • Base: Cs₂CO₃ (2.0 eq) - Crucial: Do not use NaOtBu as it can cause aldol condensation side reactions with the acetyl group.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

  • Conditions: 100°C, 12-16 hours, Inert Atmosphere (Ar/N₂).

Troubleshooting Guide: Coupling Failure
SymptomProbable CauseCorrective Action
"Pd Black" precipitates early Oxygen ingress or poor ligand coordination.Ensure rigorous degassing (freeze-pump-thaw x3). Switch to a pre-formed catalyst like Pd(dppf)Cl₂ or Pd₂(dba)₃ .
Low Conversion (<30%) Catalyst poisoning by pyridine nitrogen.Increase catalyst load to 10 mol%. Switch ligand to Xantphos (wider bite angle prevents pyridine coordination).
Side Product: De-halogenation Hydride source in solvent or overheating.Ensure solvent is anhydrous.[1] Lower temp to 80°C and extend time.
Side Product: Aldol Condensation Base is too strong/nucleophilic.STOP using NaOtBu. Switch to Cs₂CO₃ or K₃PO₄.

Module 2: Reduction & Deprotection

Once the piperazine is attached, converting the ketone to the alcohol is straightforward, but isolation is tricky due to polarity.

Optimized Protocol
  • Reduction: Dissolve Intermediate A (Ketone) in MeOH at 0°C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 1 hour.

    • Note: The N-Boc group is stable to NaBH₄.

  • Quench: Add saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc. The N-Boc intermediate is lipophilic enough to extract easily.

  • Deprotection: Dissolve the isolated alcohol in DCM. Add TFA (10 eq) or 4M HCl in Dioxane. Stir at RT for 2 hours.

FAQ: Why not reduce first?

Q: Can I reduce the bromo-acetyl pyridine to the bromo-alcohol first, then do the coupling?

A: Technically, yes. However, the free hydroxyl group can coordinate to Palladium, requiring higher catalyst loading. Furthermore, the hydroxyl proton is acidic enough to quench reactive Pd-amido intermediates. Protecting the alcohol adds two extra steps. The Ketone Route is more atom-economical.

Module 3: Purification (The "Catch & Release" Technique)

The final product is a highly polar, water-soluble amino-alcohol . Traditional liquid-liquid extraction (DCM/Water) often leads to 50%+ yield loss in the aqueous phase.

Recommended Method: SCX-2 Solid Phase Extraction

We recommend using Strong Cation Exchange (SCX-2) cartridges for isolation. This "Catch and Release" method guarantees high recovery of the free base.

  • Load: Dissolve crude reaction mixture (post-deprotection) in MeOH. Load onto SCX-2 cartridge.

  • Wash: Flush with MeOH. The neutral impurities (ligands, byproducts) wash through; the product sticks to the acidic resin.

  • Elute: Flush with 2M NH₃ in MeOH . The ammonia displaces the product.

  • Concentrate: Evaporate the ammoniacal methanol to obtain the pure free base.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Q1 Step 1: Coupling Yield < 50%? Start->Q1 Q2 Did you use NaOtBu? Q1->Q2 Yes Q4 Step 3: Purification Low Recovery? Q1->Q4 No Sol1 Switch to Cs2CO3 (Prevent Aldol) Q2->Sol1 Yes Q3 Is Ligand Monodentate? Q2->Q3 No Sol2 Use Bidentate (BINAP/Xantphos) Q3->Sol2 Yes (PPh3 etc) Q5 Using Liquid/Liquid Extraction? Q4->Q5 Yes Sol3 Switch to SCX-2 (Solid Phase) Q5->Sol3 Yes Sol4 Use DCM:MeOH (9:1) + 1% NH4OH Q5->Sol4 No (Column)

Figure 2: Decision tree for troubleshooting common yield-killing issues.

References & Grounding

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Foundational text on ligand selection for difficult substrates like pyridines).

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination."[2] (General reaction parameters and mechanism).

  • BenchChem Technical Support. "Purification of Piperazine-Containing Compounds." (Specific protocols for handling polar piperazine derivatives).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for the mechanism of NaBH4 reduction in the presence of amines).

Sources

Optimization

Technical Support Center: Synthesis of Piperazine-Containing Compounds

Welcome to the Technical Support Center for the synthesis of piperazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of piperazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during their synthetic work. The piperazine moiety is a cornerstone in medicinal chemistry, but its synthesis is not without its intricacies.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude piperazine-containing product?

A1: Impurities in piperazine synthesis are typically structurally related to your target molecule and can be broadly categorized as follows:

  • Starting Material-Related Impurities: Unreacted starting materials are a common source of contamination. For instance, in syntheses starting from ethylene polyamines, you might find residual ethylene diamine or diethylene triamine.[3][4]

  • Side-Reaction Products: The reactivity of the piperazine ring can lead to several side products. These include:

    • Over-alkylation/Disubstitution: If you are performing a mono-substitution, the formation of a symmetrically disubstituted piperazine is a common byproduct.[5]

    • Pyrazines and Diazabicyclo-octane: These can form under certain reaction conditions.[3][4]

    • N-Alkyl and N-Hydroxyalkyl Piperazines: These can arise from reactions with alkylating agents or residual alcohols.[3][4]

    • Ring-Opened Products: Under harsh conditions, the piperazine ring can undergo cleavage.[6][7]

  • Degradation Products: Piperazine and its derivatives can degrade, especially under improper storage or high-temperature conditions. Common degradation products include N-formylpiperazine and ammonia.[3][8]

  • N-Nitrosamines: A critical class of impurities, such as N-nitrosopiperazine (NPIP), can form if there are sources of nitrosating agents (e.g., nitrites) present, particularly under acidic conditions.[9][10][11][12] These are potent mutagens and are under strict regulatory scrutiny.[9][12]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: My final product is contaminated with a significant amount of disubstituted piperazine.

Symptoms:

  • Mass spectrometry shows a peak corresponding to the mass of the disubstituted product.

  • NMR spectroscopy shows a symmetrical pattern for the piperazine ring protons, inconsistent with a mono-substituted product.

  • Chromatographic analysis (TLC, HPLC, GC) shows a closely eluting, less polar spot/peak in addition to your desired product.

Causality: The secondary amine of the mono-substituted piperazine product remains nucleophilic and can react with the electrophile in the reaction mixture, leading to the formation of the disubstituted byproduct.[5]

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your electrophile. Using a slight excess of the piperazine starting material can help minimize disubstitution.

  • Protecting Group Strategy: If applicable, use a protecting group on one of the piperazine nitrogens (e.g., Boc, Cbz) to ensure mono-substitution. The protecting group can be removed in a subsequent step.

  • Reaction Conditions:

    • Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration, favoring the reaction with the more abundant piperazine starting material over the mono-substituted product.

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for mono-substitution.

  • Purification:

    • Column Chromatography: Disubstituted products are typically less polar than their mono-substituted counterparts and can often be separated by silica gel chromatography.

    • Crystallization/Salt Formation: Exploiting differences in solubility between the mono- and di-substituted products through crystallization can be an effective purification method.[3] Converting the product to a salt (e.g., hydrochloride, diacetate) can often facilitate crystallization and improve separation.[3][4]

Problem 2: I am observing unexpected peaks in my mass spectrum that don't correspond to my starting materials or expected product.

Symptoms:

  • Mass spectrum shows peaks that could correspond to N-oxides, pyrazines, or ring-opened products.

  • The isolated product has an off-color or unusual odor.[4]

Causality: These impurities can arise from various side reactions or degradation pathways.

Solutions & Explanations:

Impurity TypePotential CauseSuggested Solution
N-Oxides Oxidation of the tertiary amine functionality of the piperazine ring. This can be caused by oxidizing agents present in the reaction or exposure to air over time.* Use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen, argon) during the reaction. * Avoid strong oxidizing agents unless they are part of the intended reaction. * Store the final compound under an inert atmosphere and protected from light.
Pyrazines Dehydrogenation of the piperazine ring can occur at high temperatures or in the presence of certain catalysts.* Optimize the reaction temperature to the lowest effective level. * Carefully select catalysts to avoid those known to promote dehydrogenation.
Ring-Opened Products Cleavage of the C-N bonds in the piperazine ring, which can be promoted by certain nucleophiles or harsh reaction conditions.[6][7]* Moderate reaction conditions (temperature, pressure). * Consider the hard-soft acid-base (HSAB) properties of your nucleophiles and electrophiles to minimize undesired ring-opening reactions.[6]
Problem 3: My purification by chromatography is proving difficult.

Symptoms:

  • Reverse-Phase HPLC: Poor peak shape, often with significant tailing.[3]

  • Normal-Phase (Silica Gel) Chromatography: The compound streaks on the column or does not elute.[3]

  • Co-elution of the desired product with impurities.[3]

Causality: The basic nature and high polarity of the piperazine moiety are the primary causes of these chromatographic challenges. The two nitrogen atoms can interact strongly with the acidic silanol groups on silica gel, leading to poor peak shape and irreversible adsorption.[3] In reverse-phase HPLC, the basicity can also lead to tailing.[3]

Solutions for Chromatographic Purification:

MethodRecommended Action
Reverse-Phase HPLC * Use a Mobile Phase Additive: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This will protonate the piperazine nitrogen, reducing its interaction with residual silanols on the stationary phase and improving peak shape.[3] * Consider an Alternative Stationary Phase: Columns with end-capping or those designed for basic compounds can provide better results.[3]
Normal-Phase (Silica Gel) Chromatography * Add a Basic Modifier to the Eluent: Incorporate a small amount of a base, such as triethylamine or ammonia (e.g., 1-2%), into your mobile phase. This will compete with your compound for interaction with the acidic sites on the silica gel, reducing streaking and improving elution. * Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.

Workflow & Decision Making Diagrams

Impurity Identification Workflow

G start Crude Product Analysis lcms LC-MS Analysis start->lcms nmr NMR Analysis start->nmr gcms GC-MS Analysis start->gcms decision1 Unexpected Mass Peaks? lcms->decision1 decision2 Complex Proton/Carbon Spectrum? nmr->decision2 decision3 Volatile Impurities Suspected? gcms->decision3 impurity_type Identify Impurity Type: - Starting Material - Side Product - Degradation Product decision1->impurity_type Yes troubleshoot Consult Troubleshooting Guide decision1->troubleshoot No decision2->impurity_type Yes decision2->troubleshoot No decision3->impurity_type Yes decision3->troubleshoot No impurity_type->troubleshoot

Caption: Workflow for identifying and addressing impurities.

Purification Strategy Decision Tree

G start Crude Product decision1 Is the product a solid? start->decision1 crystallization Attempt Crystallization/ Salt Formation decision1->crystallization Yes decision2 Is the product thermally stable? decision1->decision2 No chromatography Proceed to Chromatography crystallization->chromatography If purity is still low decision2->chromatography No distillation Consider Vacuum Distillation decision2->distillation Yes

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: Purification of a Basic Piperazine Derivative via Salt Formation (Diacetate Salt)

This protocol is designed to purify a piperazine-containing compound by converting it to its diacetate salt, which can then be precipitated and isolated.[4]

Materials:

  • Crude piperazine-containing product

  • Acetone (anhydrous)

  • Glacial acetic acid

  • Filtration apparatus

  • Cold acetone for washing

Procedure:

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C. The target concentration should be approximately 0.5 to 20 weight percent piperazine.[4]

  • Acidification: While stirring, slowly add glacial acetic acid. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount required to form the piperazine diacetate.[3][4]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[3][4]

  • Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[3][4]

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[3]

  • Drying: Dry the purified piperazine diacetate salt under vacuum.

  • (Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated from the diacetate salt by treatment with a suitable base (e.g., aqueous sodium hydroxide) followed by extraction with an organic solvent.[3]

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ACS Publications. [Link]

  • Purification of piperazine.
  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. [Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Center for Biotechnology Information. [Link]

  • Piperazine / NPIP starting material. Manasa Life Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: Piperazine Derivative Synthesis

Current Status: Operational Ticket ID: PIP-SYN-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Introduction: The "Privileged" Scaffold Challenge Welcome to the Piperazine Synthesis Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PIP-SYN-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The "Privileged" Scaffold Challenge

Welcome to the Piperazine Synthesis Support Center. You are likely here because you are working with one of the most "privileged" scaffolds in medicinal chemistry. Piperazine cores are found in blockbuster drugs ranging from Imatinib (Gleevec) to Aripiprazole (Abilify) due to their ability to modulate physicochemical properties (solubility, pKa) and enforce specific vector orientations.

However, the very features that make piperazines attractive—their dual nucleophilic nitrogens and high polarity—create specific synthetic bottlenecks. This guide addresses the three most common "failure modes" reported by our users: Selectivity Control , Catalytic Failure , and Purification Nightmares .

Module 1: The Selectivity Paradox (N-Alkylation)

User Issue:

"I am trying to attach a single alkyl group to piperazine using an alkyl halide, but I consistently get a statistical mixture of unreacted starting material, mono-alkylated product, and bis-alkylated byproduct. How do I stop at the mono-stage?"

Root Cause Analysis:

The secondary amine product (mono-alkyl piperazine) is often more nucleophilic than the starting material (unsubstituted piperazine) due to the inductive electron-donating effect of the alkyl group. This leads to a kinetic runaway where the product reacts faster with the electrophile than the starting material does.

Troubleshooting Protocol:
ApproachMethodologyProsCons
Route A: Kinetic Control Use 5–10 equivalents of piperazine relative to the alkyl halide.One-step; cheap.Requires removing large excess of piperazine (distillation/wash).
Route B: Protective Group (Recommended) Use N-Boc-piperazine or N-Cbz-piperazine .100% Selectivity; high yield.Adds two steps (protection/deprotection).[1]
Route C: Salt Control Use Piperazine Monohydrochloride .Moderate selectivity.Solubility issues in organic solvents.
Standard Operating Procedure (Route B: Boc-Protection)

This is the industry-standard method for high-value intermediates.

  • Protection: React piperazine (excess) with

    
     in Dichloromethane (DCM) or Dioxane/Water.
    
    • Checkpoint: Ensure mono-protection by slow addition of anhydride.

  • Alkylation: React 1-Boc-piperazine (1.0 eq) with Alkyl Halide (1.1 eq) and

    
     (2.0 eq) in Acetonitrile or DMF at 60°C.
    
  • Deprotection: Treat with TFA/DCM (1:4) or 4M HCl in Dioxane to reveal the secondary amine.

Visual Logic: Selectivity Decision Tree

PiperazineSelectivity Start Goal: Mono-Alkylated Piperazine IsCheap Is the Alkyl Halide cheap/abundant? Start->IsCheap YesCheap Yes IsCheap->YesCheap NoCheap No (Precious) IsCheap->NoCheap RouteA Route A: Kinetic Control Use 10 eq. Piperazine YesCheap->RouteA Excess can be discarded RouteB Route B: Protection Strategy Use N-Boc-Piperazine NoCheap->RouteB Must maximize yield ResultA Result: Mixture (requires extraction) RouteA->ResultA ResultB Result: Single Product (High Purity) RouteB->ResultB

Caption: Decision matrix for selecting between kinetic control (excess reagent) and thermodynamic control (protection strategy).

Module 2: Catalyst Death (Buchwald-Hartwig Amination)

User Issue:

"My Palladium-catalyzed coupling of piperazine with an aryl halide works for anilines but fails here. The reaction turns black, and I see mostly unreacted aryl halide."

Root Cause Analysis:

Piperazine is a chelating diamine . It can bind to the Palladium center through both nitrogens, displacing the phosphine ligands and forming a stable, inactive "Pd-piperazine" complex (catalyst poisoning). Furthermore, secondary amines are sterically more demanding than primary amines.

Troubleshooting Guide:
1. Ligand Selection (The Critical Factor)

Do not use simple ligands like


 or dppf. You require bulky, electron-rich biaryl phosphine ligands that prevent the piperazine from chelating the metal.
  • Gold Standard: RuPhos or BrettPhos (specifically designed for secondary amines).

  • Reliable Alternative: BINAP or Xantphos (for chelating bite angles).

2. Base & Solvent Matrix
  • Weak Base:

    
     (Use if functional groups are sensitive).
    
  • Strong Base:

    
     (Standard for unactivated aryl chlorides).
    
  • Solvent: Toluene or Dioxane (anhydrous). Note: Avoid protic solvents.

Optimized Protocol (Buchwald-Hartwig)
  • Charge: Aryl Halide (1.0 eq), Piperazine (1.2 eq),

    
     (1.4 eq).
    
  • Catalyst Pre-mix: In a separate vial, mix

    
     (1–2 mol%) and RuPhos  (2–4 mol%) in Toluene. Stir for 5 mins to activate.
    
  • Combine: Add catalyst solution to the reaction vessel under Argon/Nitrogen .

  • Heat: 80–100°C for 12–16 hours.

Visual Logic: The Catalytic Cycle Failure Point

BuchwaldFailure Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding OxAdd->AmineBind Poison CATALYST DEATH (Piperazine Chelation) AmineBind->Poison Small Ligand (e.g., PPh3) Product Reductive Elimination (Product) AmineBind->Product Bulky Ligand (e.g., RuPhos) Product->Pd0 Regenerate

Caption: Mechanism showing how small ligands lead to catalyst poisoning (red path), while bulky ligands facilitate turnover (green path).

Module 3: Purification & Isolation (The "Sticky" Amine)

User Issue:

"My product is stuck in the aqueous layer during extraction," or "The compound streaks badly on silica gel columns."

Root Cause Analysis:

Piperazines are highly polar and basic (


).
  • Water Solubility: At neutral/acidic pH, they are protonated and stay in water.

  • Silica Interaction: The basic nitrogen interacts strongly with acidic silanols on silica gel, causing peak tailing and irreversible adsorption.

Isolation Strategies Table
MethodConditionBest For...
pH-Switch Extraction Adjust aqueous layer to pH > 12 (using NaOH) before extracting with DCM/IPA (3:1).Getting product out of water.[2]
Amine-Silica Use

(1–5%) or

in the eluent.
Preventing streaking on columns.
Salt Formation Add HCl (in ether/dioxane) to crude mixture.Precipitating the product as a solid HCl salt (no column needed).
C18 Reverse Phase Use 0.1% TFA or Formic Acid in mobile phase.[3]Highly polar derivatives.[3]
The "Hexahydrate" Trick

For simple piperazine purifications, exploit the formation of Piperazine Hexahydrate .[3]

  • Dissolve crude mixture in water.

  • Add ethanol or isopropanol.

  • Cool to 0°C. The hexahydrate often crystallizes out, leaving impurities in the liquor.

Frequently Asked Questions (FAQ)

Q: Can I use DCM for the Buchwald-Hartwig reaction? A: Generally, no. DCM boils at 40°C, which is too low for the activation energy required for most Pd-catalyzed C-N couplings. Use Toluene, Dioxane, or Xylene.

Q: Why is my yield low when using Piperazine Monohydrochloride in alkylations? A: Solubility. The salt is insoluble in many organic solvents. Ensure you use a polar solvent like DMF or DMSO and enough base (


) to neutralize the salt in situ.

Q: How do I remove excess piperazine from my reaction mixture? A: If the product is non-volatile, high-vacuum drying (with mild heat) can sublime free piperazine. Alternatively, wash the organic layer with saturated brine multiple times; free piperazine is highly water-soluble, while substituted derivatives are more lipophilic.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L., Czako, B. (2005). Elsevier.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. NIH/PubMed Central Reviews. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate Review. Available at: [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Case ID: #PZ-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Stability Division Executive Summary & Molecule Triage Welcome to the technical support hub for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PZ-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Stability Division

Executive Summary & Molecule Triage

Welcome to the technical support hub for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol . This guide addresses the stability profile of this specific intermediate, often encountered in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs).

Quick Diagnostic: If you are observing unexpected peaks in your chromatograms, use this rapid triage table before proceeding to the deep-dive protocols.

ObservationLikely DegradantMechanismMass Shift (LC-MS)
New Peak @ RRT ~0.8-0.9 N-Oxide (Piperazine or Pyridine)Oxidation (Peroxide/Radical)+16 Da
New Peak @ RRT ~1.1-1.2 Ketone (Acetyl derivative)Oxidation (Alcohol dehydrogenation)-2 Da
New Peak @ RRT > 1.5 Vinyl/Styrene Analog Acid-Catalyzed Dehydration-18 Da
Yellowing of Solution Pyridine Radical/Polymer Photolysis (UV Exposure)Variable / Polymer

Detailed Degradation Pathways

The stability of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is governed by three reactive centers: the secondary amine (piperazine), the pyridine nitrogen , and the secondary alcohol .

Oxidative Pathways (Primary Risk)

Oxidation is the dominant degradation mode.

  • Piperazine N-Oxidation: The secondary amine in the piperazine ring is electron-rich and highly susceptible to attack by peroxides (often found in excipients like PEG or Polysorbates) or dissolved oxygen. This forms the N-hydroxylamine or N-oxide.

  • Alcohol Oxidation: The secondary ethanol side chain [-CH(OH)CH3] can oxidize to the corresponding ketone (acetyl group), especially in the presence of metal ions (Fe, Cu) or radical initiators.

Acid/Thermal Pathways
  • Dehydration: Under acidic conditions or high heat, the secondary alcohol can eliminate water to form a vinyl group (alkene). This creates a conjugated system with the pyridine ring, often shifting the UV max absorbance.

Photolytic Pathways
  • Pyridine Instability: While pyridine is aromatic, UV exposure (ICH Q1B conditions) can induce radical formation at the nitrogen, leading to ring-opening or dimerization, often manifesting as solution discoloration (yellowing/browning).

Pathway Visualization

The following diagram maps the kinetic fate of the molecule under stress.

DegradationMap Parent Parent Molecule (MW: X) NOxide Piperazine N-Oxide (+16 Da) (Early Eluter) Parent->NOxide Oxidation (H2O2/Air) Piperazine N4 Ketone Acetyl Analog (Ketone) (-2 Da) Parent->Ketone Oxidation Sec-Alcohol Vinyl Vinyl Analog (Dehydration) (-18 Da) Parent->Vinyl Acid/Heat (-H2O) Photo Ring Opening / Dimerization (Variable MW) Parent->Photo UV Light (Pyridine radical)

Figure 1: Mechanistic degradation map showing mass shifts relative to the parent.

Troubleshooting Protocols

Protocol A: Differentiating N-Oxide vs. Ketone (The "+16 vs -2" Problem)

Context: In low-resolution MS, a +14 Da shift (methylation) can sometimes be confused with oxidation if mass accuracy is poor. However, the real confusion lies in distinguishing the sites of oxidation.

Step-by-Step:

  • Acquire MS2 Data: Fragment the parent and the impurity.

  • Analyze Fragments:

    • N-Oxide: Look for the loss of -16 Da (Oxygen) or -17 Da (OH) from the piperazine fragment. The pyridine ring fragments will remain unchanged.

    • Ketone: The parent alcohol loses water (-18 Da) easily. The ketone cannot lose water. If the impurity spectrum lacks the characteristic water loss peak seen in the parent, it is likely the ketone.

  • Chemical Verification (The "Redox Test"):

    • Treat the sample with a mild reducing agent (e.g., Sodium Metabisulfite).

    • Result: If the peak disappears (reverts to parent), it is an N-Oxide . Ketones will generally not reduce under these mild conditions.

Protocol B: Forced Degradation Setup (ICH Q1A Alignment)

Use this table to validate your stability-indicating method (SIM).

StressorConditionsTarget DegradationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 2-4 hrsDehydration (-18 Da)Vinyl analog formation.
Base Hydrolysis 0.1 N NaOH, 60°C, 2-4 hrsRing OpeningPiperazine amide hydrolysis (rare).
Oxidation 3% H₂O₂, RT, 1-2 hrsN-Oxides (+16 Da)Critical: Watch for multiple oxidations (+32 Da).
Thermal 60°C Dry Heat, 24 hrsDehydration / DimerizationLow degradation expected.
Photolysis 1.2M lux-hr (White Light)Pyridine RadicalYellowing; broad late-eluting peaks.

Frequently Asked Questions (FAQ)

Q1: Why does the piperazine ring oxidize before the pyridine ring? A: The piperazine nitrogen (secondary amine) is an sp3 hybridized center with a localized lone pair, making it a better nucleophile and more susceptible to electrophilic attack by reactive oxygen species (ROS) compared to the sp2 hybridized pyridine nitrogen, where the lone pair is part of the aromatic system (or orthogonal to it, but less basic/nucleophilic in this context) [1, 2].

Q2: I see a peak at +28 Da. Is this a formyl impurity? A: Yes. If you are using methanol or acetonitrile that is not HPLC grade, or if the synthesis involved DMF, the piperazine secondary amine can react with trace formic acid or formaldehyde to form N-formyl piperazine (+28 Da). This is a synthesis byproduct, not typically a degradant of the pure solid, but can occur in solution stability studies [5].

Q3: Can the ethanol side chain esterify? A: Yes. If you perform forced degradation in alcoholic solvents (e.g., Methanol/HCl), the secondary alcohol will transesterify (e.g., forming a methyl ether). Always use acetonitrile/water for stress testing to avoid solvent-interaction artifacts.

References

  • Nielsen, P. T., et al. (2013).[1] "Piperazine degradation in pilot plants." Energy Procedia, 37, 1912–1923.[1] Link

  • Ren, Z., & da Silva, G. (2019). "Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation." ACS Earth and Space Chemistry.[2] Link

  • ICH Harmonised Tripartite Guideline. (1996). "Photostability Testing of New Drug Substances and Products Q1B." Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • Freeman, S. A., et al. (2018). "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." International Journal of Greenhouse Gas Control. Link

Sources

Troubleshooting

Technical Support Center: Managing Side Reactions in Substituted Piperazine Synthesis

Welcome to the technical support center for the synthesis of substituted piperazines. This guide is designed for researchers, scientists, and drug development professionals who work with this prevalent and versatile scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted piperazines. This guide is designed for researchers, scientists, and drug development professionals who work with this prevalent and versatile scaffold. The symmetrical nature of the piperazine ring, while a source of its unique properties, presents distinct synthetic challenges, most notably the control of selectivity to avoid unwanted side reactions.

This document provides in-depth, causality-driven troubleshooting guides and FAQs to address specific issues encountered during experimental work. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the chemical principles at play, enabling you to make informed decisions to optimize your synthetic routes.

Troubleshooting Guide: Common Side Reactions

Issue 1: Poor Selectivity in Mono-N-Alkylation (Over-alkylation)

Q: I am attempting to synthesize a mono-alkylated piperazine via direct alkylation, but my reaction yields a significant amount of the 1,4-di-alkylated byproduct. How can I improve the mono-selectivity?

A: This is the most frequently encountered challenge in piperazine chemistry. The core issue is that the product of the first alkylation, the mono-substituted piperazine, is often as nucleophilic, or sometimes more so, than the starting piperazine itself. This leads to a competitive second alkylation, resulting in the undesired bis-alkylated product.[1] Several complementary strategies can be employed to favor mono-substitution.

Causality-Driven Solutions:

  • Stoichiometry Control (Kinetic Approach): The most direct method is to use a large excess of piperazine relative to the alkylating agent (e.g., 5-10 equivalents). By Le Châtelier's principle, this statistically favors the reaction of the electrophile with the most abundant nucleophile (unreacted piperazine), minimizing the chance of it reacting with the newly formed, lower-concentration mono-alkylated product. The downside of this approach is the subsequent difficulty in separating the product from the large excess of water-soluble starting material.[2]

  • Use of a Protonated Piperazine Salt: A more elegant approach involves using piperazine monohydrochloride (or generating it in situ by adding one equivalent of acid). The monoprotonated species is significantly less nucleophilic, effectively "protecting" one nitrogen. The free base nitrogen can then react selectively.[3][4][5] This method often provides cleaner reactions and higher yields of the mono-substituted product.[5]

  • Protecting Group Strategy: This is the most robust and widely used method for ensuring mono-selectivity, especially in complex, multi-step syntheses.[1][3] One nitrogen is temporarily "masked" with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[6] The remaining free nitrogen can then be selectively functionalized. The protecting group is removed in a subsequent step, typically under acidic conditions (e.g., TFA in DCM or HCl in dioxane).[1][7]

Troubleshooting Table for Mono-N-Alkylation:

Parameter Observation Probable Cause Recommended Action
Stoichiometry >20% Di-substituted ProductInsufficient excess of piperazine. Mono- and di-substitution rates are competitive.Increase piperazine excess to >5 equivalents. Monitor reaction closely by LC-MS and stop before significant di-substitution occurs.
Base Low conversion or side reactionsBase is too weak to neutralize the HX formed, or too strong, causing side reactions with the solvent or electrophile.For alkyl halides, use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or DIPEA. Ensure it is anhydrous.[1][2]
Temperature Reaction is too fast, poor selectivityHigher temperatures increase reaction rates but often decrease selectivity between the two nucleophilic sites.Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and allow for a longer reaction time.
Solvent Incomplete reaction or decompositionReactants may not be fully soluble, or the solvent may be reacting (e.g., DMF at high temperatures).[2]Use an inert, polar aprotic solvent like Acetonitrile (MeCN) or DMF (at moderate temperatures). Ensure the solvent is anhydrous.[1]
Issue 2: Complications in Reductive Amination

Q: My reductive amination reaction with piperazine and an aldehyde/ketone is giving low yields and multiple byproducts. What factors should I investigate?

A: Reductive amination is a powerful method for N-alkylation that avoids the over-alkylation issues associated with alkyl halides because it proceeds via a distinct mechanism.[1][4] The process involves the formation of a carbinolamine intermediate, which dehydrates to an iminium ion that is then reduced.[1] Problems typically arise from the stability of these intermediates or the choice of reducing agent.

Causality-Driven Solutions:

  • pH Control: The formation of the iminium ion from the carbinolamine is acid-catalyzed. However, if the pH is too low, the starting piperazine will be protonated and non-nucleophilic. If the pH is too high, the dehydration step will be too slow. A slightly acidic condition (pH 4-6) is often optimal. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is popular because the acetic acid byproduct conveniently helps maintain an appropriate pH.[8]

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): An excellent choice for most reductive aminations. It is mild, tolerant of slightly acidic conditions, and does not readily reduce aldehydes and ketones.[8][9]

    • Sodium Cyanoborohydride (NaBH₃CN): Also effective, but highly toxic (releases HCN gas at acidic pH) and requires more careful handling.[1]

    • Catalytic Hydrogenation (H₂/Pd-C): A clean and effective method, particularly for larger-scale synthesis, as it avoids boron and cyanate-based reagents.[1][10]

  • Solvent and Temperature: Protic solvents like isopropanol (IPA) can sometimes accelerate imine formation, but aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are more common to ensure compatibility with the reducing agent.[9] Running the reaction at room temperature is usually sufficient.

Workflow for Troubleshooting Reductive Amination

G cluster_solutions Troubleshooting Steps start Low Yield / Impurities in Reductive Amination check_reagents Are aldehyde/ketone and piperazine stable? start->check_reagents check_pH Is pH optimal for iminium formation (pH ~4-6)? check_reagents->check_pH Yes use_fresh Use fresh, high-purity starting materials check_reagents->use_fresh No check_reducer Is reducing agent active and appropriate? check_pH->check_reducer Yes use_stab Use NaBH(OAc)₃ as it buffers the reaction check_pH->use_stab add_acid Add catalytic acetic acid (0.1 eq) check_pH->add_acid No/Unsure check_workup Is workup removing byproducts? check_reducer->check_workup Yes change_reducer Switch to H₂/Pd-C or fresh NaBH(OAc)₃ check_reducer->change_reducer No outcome_good Reaction Optimized check_workup->outcome_good Yes acid_base_ext Perform acid-base extraction during workup check_workup->acid_base_ext No outcome_bad Persistent Issues use_stab->check_pH add_acid->check_pH use_fresh->check_reagents change_reducer->check_reducer acid_base_ext->check_workup acid_base_ext->outcome_bad If issues persist

Caption: Decision workflow for troubleshooting piperazine reductive amination.

Issue 3: Purification Challenges

Q: I am struggling to separate my desired mono-substituted piperazine from unreacted piperazine and the di-substituted byproduct. What is the best purification strategy?

A: The high polarity and basicity of piperazine and its simple derivatives make them challenging to purify using standard silica gel chromatography, where they often streak or adhere irreversibly to the column.[11] A multi-step purification strategy combining extraction and crystallization is often most effective.

Recommended Purification Protocol: Acid-Base Extraction

This technique exploits the basicity of the piperazine nitrogens. By converting the amines into their protonated salt forms, their solubility profile is dramatically altered, allowing for separation from non-basic impurities.[12][13][14]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). All piperazine-containing compounds (starting material, mono-, and di-substituted products) will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.

  • Basification & Re-extraction: Separate the aqueous layer, cool it in an ice bath, and carefully add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the piperazine salts, regenerating the free bases.

  • Final Extraction: Extract the now basic aqueous layer multiple times with a fresh organic solvent (e.g., Dichloromethane). The free bases will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This procedure provides a product that is significantly enriched in the desired piperazine derivatives. Subsequent separation of the mono- vs. di-substituted products can often be achieved by careful column chromatography (sometimes requiring an amine-deactivated silica or the addition of a small amount of triethylamine to the eluent) or by crystallization/salt formation.[11][15] For example, forming the diacetate salt in acetone can selectively precipitate piperazine, leaving alkylated derivatives in solution.[15]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a Boc protecting group, and how is it removed? The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group used to temporarily deactivate one of the piperazine nitrogens.[6][] This strategy allows for selective functionalization on the unprotected nitrogen, preventing di-substitution.[1] The Boc group is stable to a wide range of reaction conditions but is easily removed by treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in dioxane or methanol.[7]

Q2: Can I avoid using a protecting group for mono-alkylation? Yes, protecting groups can be avoided, particularly on a large scale where extra steps are costly.[3][17] The two main strategies are: 1) using a large excess of piperazine to statistically favor mono-alkylation, or 2) using one equivalent of a piperazine salt (e.g., piperazine monohydrochloride) to deactivate one nitrogen in situ.[4][18] The choice depends on the scale, the value of the electrophile, and the ease of purification.

Q3: My Boc-deprotection step is not clean. What could be the issue? Incomplete deprotection can occur if the acid is not strong enough or used in insufficient quantity. Side reactions can occur if the tert-butyl cation generated during the reaction is trapped by other nucleophiles on your molecule. To mitigate this, a cation scavenger like anisole or triethylsilane can be added to the reaction mixture. Additionally, ensuring anhydrous conditions is important as water can interfere with the reaction.

Q4: What is the mechanistic difference between direct alkylation with an alkyl halide and reductive amination? Direct alkylation is a bimolecular nucleophilic substitution (Sₙ2) reaction where the piperazine nitrogen directly attacks the electrophilic carbon of the alkyl halide.[1] Reductive amination is a two-stage process: first, a condensation reaction between the piperazine and a carbonyl compound forms an iminium ion, which is then reduced in a separate step by a hydride reagent.[1][19] This pathway prevents over-alkylation because a quaternary ammonium salt cannot be formed.[4]

Visualizing the Competing Pathways in Direct Alkylation

G piperazine Piperazine (Excess) mono_sub Mono-substituted Piperazine (Desired Product) piperazine->mono_sub k1 (Fast, Favored by Excess) RX R-X (Alkylating Agent) (1 equivalent) RX->mono_sub di_sub Di-substituted Piperazine (Side Product) RX->di_sub mono_sub->di_sub k2 (Competitive Reaction)

Caption: Kinetic competition between mono- and di-alkylation of piperazine.

References

  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. (n.d.). Sciforum.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine.
  • Chen, W., Fu, X., Liu, X., Ye, L., & Yuan, Y. (2022). Mechanistic Insight into the Photocatalytic N-Alkylation of Piperazine with Alcohols Over Tio2 Supported Pd Catalysts. SSRN.
  • Acid-Base Extraction. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020, January 17). PubMed.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13).
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.
  • Purification of piperazine. (n.d.). Google Patents.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022, May 25). DigitalCommons@TMC.
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023, September 25). RSC Publishing.
  • Comparative synthetic platforms for mono‐N‐alkylation of piperazine.... (n.d.). ResearchGate.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013, August 2). ResearchGate.
  • Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ResearchGate.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online.
  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2025, August 6). ResearchGate.
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. (2021, April 2). MDPI.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • DABCO bond cleavage for the synthesis of piperazine derivatives. (n.d.).
  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Reductive amination of piperazine. (2024, October 24). Reddit.
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.). ResearchGate.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida.

Sources

Optimization

Technical Support Center: Solubility Enhancement of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Executive Summary & Physicochemical Profile User Query: "I cannot get 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol into solution at neutral pH for my biological assay. What are my options?" Technical Diagnosis: The molecule 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

User Query: "I cannot get 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol into solution at neutral pH for my biological assay. What are my options?"

Technical Diagnosis: The molecule 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is a weak base with pH-dependent solubility.[1][2] Its structure contains two key ionizable centers:[1]

  • Piperazine Secondary Amine (

    
    ):  High basicity (
    
    
    
    ).[1]
  • Pyridine Nitrogen: Low basicity (

    
    ).[1][2]
    
  • Ethanol Side Chain: Adds hydrogen bond donor/acceptor capability but does not ionize in physiological ranges.

At neutral pH (7.4), the piperazine ring may be partially protonated, but the molecule often exists as a free base or mono-cation with limited aqueous solubility, leading to precipitation in assay buffers.

Physicochemical Snapshot (Estimated):

Property Value (Approx.) Implication
Molecular Weight ~207.27 g/mol Small molecule, favorable for dissolution.[1][2]
LogP ~0.5 - 1.2 Moderately lipophilic; amenable to cosolvents.[1][2]
pKa (Most Basic) ~9.8 (Piperazine) Critical: Solubility increases exponentially as pH drops below 8.[1]

| Physical State | Crystalline Solid | High lattice energy may resist dissolution without ionization. |

Solubility Decision Matrix

Use this logic flow to select the correct solubilization strategy for your specific application.

SolubilityDecisionTree Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check Route Route of Admin? InVivo->Route Stock_Sol Make 10-20mM Stock in 100% DMSO DMSO_Check->Stock_Sol Yes Dilution Dilute to assay conc. (Keep DMSO < 0.5%) Stock_Sol->Dilution Precip Precipitation on dilution? Dilution->Precip Acidify Strategy A: Acidification (Add 1-2 eq. HCl) Precip->Acidify Yes Oral Oral (PO) Route->Oral IV_IP Parenteral (IV/IP) Route->IV_IP SaltForm Strategy B: Salt Formation (Mesylate/HCl) Oral->SaltForm Complex Strategy C: Cyclodextrin (20% HP-β-CD) IV_IP->Complex

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Technical Protocols & Troubleshooting

Module A: pH Adjustment (The "Gold Standard")

Mechanism: Protonating the piperazine nitrogen breaks the crystal lattice and creates a highly soluble cation.[1] Best For: Analytical standards, early-stage screening, and oral dosing vehicles.

Q: How do I prepare a soluble stock without organic solvents? A: You must convert the free base into an in situ salt.

Protocol:

  • Weigh the target amount of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol.[1][2]

  • Calculate the molar equivalents. You need 2.0 equivalents of acid to fully protonate both the piperazine and pyridine rings (though 1.0 eq often suffices for the piperazine).

  • Step 1: Add 90% of the required water volume.

  • Step 2: Add 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA) dropwise while stirring.

    • Target: pH 4.5 – 5.5.

  • Step 3: Vortex/Sonicate. The solution should become clear.

  • Step 4: Q.S. (quantity sufficient) to final volume with water.

Troubleshooting Table:

Symptom Probable Cause Corrective Action
Cloudy after acid addition Insufficient protonation (pH still > 6).[1][2] Add acid until pH < 5.0. Piperazine pKa is high; ensure N4 is protonated.
Precipitate returns over time Common Ion Effect (if using HCl in saline).[1] Switch counterion to Mesylate or Tartrate .[1] Avoid high Cl⁻ buffers if using HCl salt.

| Viscous/Gel formation | High concentration (>50 mg/mL).[1] | Use a cosolvent (5-10% Ethanol or PG) to break hydrogen bond networks.[1][2] |

Module B: Cosolvent Strategy (DMSO/PEG)

Mechanism: Reduces the dielectric constant of the solvent, favoring the neutral form of the molecule. Best For: In vitro assays (HTS) where pH cannot be low.[1]

Q: My compound crashes out when I dilute my DMSO stock into PBS. Why? A: This is the "Kinetic Solubility Cliff." The molecule is soluble in DMSO but insoluble in water at pH 7.4. Rapid dilution causes supersaturation and immediate precipitation.

Protocol (The "Step-Down" Dilution):

  • Stock: Prepare 10 mM stock in 100% DMSO.

  • Intermediate: Do NOT dilute directly to aqueous buffer. Dilute 1:10 into a "Bridge Solvent" (e.g., 50% PEG400 / 50% Water).

  • Final: Dilute the Intermediate into the final assay buffer.

    • Result: This prevents local high concentrations of water around the DMSO droplet, reducing precipitation risk.

Recommended Vehicle for IP/IV Dosing (Mouse/Rat):

  • 5% DMSO (Solubilizer)[1][2]

  • 40% PEG300 or PEG400 (Cosolvent)[1][2]

  • 5% Tween 80 (Surfactant/Wetting agent)[1][2]

  • 50% Saline (Diluent)[1][2]

  • Note: Add Saline LAST.

Module C: Cyclodextrin Complexation (Advanced)

Mechanism: The hydrophobic pyridine/piperazine core is encapsulated inside the cyclodextrin torus, shielding it from water while the CD exterior remains hydrophilic. Best For: IV administration, sensitive biological models where DMSO/Acid is toxic.

Q: Which Cyclodextrin should I use? A: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) (e.g., Captisol®) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .[1][2] Avoid alpha-CD (cavity too small).[1][2]

Workflow:

CD_Workflow Step1 Prepare 20% w/v HP-β-CD in Water Step2 Add Compound (Excess Solid) Step1->Step2 Step3 Adjust pH to 4.0 (Temporarily) Step2->Step3 Step4 Stir 4-6 Hours (Equilibration) Step3->Step4 Step5 Readjust pH to 7.0 (Lyophilize if needed) Step4->Step5

Figure 2: Workflow for preparing a cyclodextrin inclusion complex.

Why adjust pH to 4.0 first? Ionization aids initial dissolution, allowing the molecule to enter the CD cavity. Once complexed, raising the pH back to 7.0 often retains solubility because the drug is "trapped" in the complex.

Frequently Asked Questions (FAQ)

Q1: Can I sonicate the solution to dissolve the solid?

  • Yes, but with caution. Sonication generates heat, which can degrade thermally labile compounds. Use bath sonication in short bursts (30 sec on, 30 sec off). If the solution is cloudy after 5 minutes, sonication alone will not work—you need a chemical change (pH or cosolvent).

Q2: What is the estimated pKa of the piperazine nitrogen?

  • Based on structural analogs (e.g., 1-piperazineethanol), the

    
     nitrogen has a pKa of approximately 9.8  [1]. The pyridine nitrogen is significantly less basic (pKa ~5.3). This means at pH 7.4, the molecule is positively charged, but potentially not enough to overcome crystal lattice energy without help.
    

Q3: Is this molecule stable in solution?

  • Piperazine derivatives are generally stable, but they are susceptible to oxidation (N-oxide formation) if left in solution for weeks at room temperature.[1][2]

  • Recommendation: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

References

  • Khalili, F., et al. (2009).[3] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data.

  • BenchChem Technical Support. (2025). "Strategies for Solubility Enhancement of Piperazine Derivatives."

  • NIST Chemistry WebBook. "1-Piperazineethanol Properties."

  • PubChem Compound Summary. "Piperazine Derivatives and Physicochemical Properties."

Sources

Troubleshooting

Technical Support Center: Piperazine-Based Compound Interference

Topic: Addressing Assay Interference from Piperazine-Based Compounds Status: Active | Updated: 2026-02-18 Audience: Drug Discovery Researchers, Assay Development Scientists Introduction: The "Hidden" Scaffold Problem Pip...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Assay Interference from Piperazine-Based Compounds

Status: Active | Updated: 2026-02-18 Audience: Drug Discovery Researchers, Assay Development Scientists

Introduction: The "Hidden" Scaffold Problem

Piperazine moieties are ubiquitous in medicinal chemistry (found in ~6% of biologically active compounds, including ciprofloxacin and imatinib) due to their ability to modulate solubility and pharmacokinetic profiles. However, the very chemical properties that make them attractive—secondary amine nucleophilicity, redox potential, and acid-base behavior—frequently cause silent assay failures .

This guide addresses the three most common interference mechanisms: Covalent Labeling Competition , Redox False Positives , and Fluorescence Quenching .

Module 1: Covalent Binding & Labeling Interference

Issue: "My NHS-ester labeling efficiency drops significantly when my piperazine-based lead compound is present."

The Mechanism (Causality): NHS-esters (N-hydroxysuccinimide) are designed to react with primary amines (lysine residues) on proteins.[1] However, the piperazine ring contains a secondary amine (unless fully substituted). While less nucleophilic than a primary amine, the secondary amine in the piperazine ring is still reactive enough to attack the electrophilic carbonyl of the NHS-ester, especially at pH > 8.0. This creates a stable amide bond, effectively "scavenging" the labeling reagent and reducing the signal-to-noise ratio.

Diagnostic Check:

  • Does the interference disappear if you pre-incubate the target protein with the NHS-probe before adding the piperazine compound? (If yes, it is chemical competition).

Protocol: Mitigation Strategy

  • Order of Addition: Always label the protein target first, quench unreacted NHS-esters (using Tris or Glycine), and then add the piperazine compound.

  • Alternative Chemistry: If co-incubation is required (e.g., covalent inhibitor screening), switch from NHS-chemistry to Click Chemistry (Azide-Alkyne) or Maleimide-Thiol coupling, as piperazines are inert to these functionalities.

Visualization: Competitive Inhibition Mechanism

Piperazine_NHS_Competition NHS NHS-Ester Probe (Electrophile) Correct Labeled Protein (Signal Generated) NHS->Correct Intended Reaction (Fast) Artifact Piperazine-Probe Adduct (Signal Loss / False Inhibitor) NHS->Artifact Competitive Side-Reaction (Slower but Significant) Protein Target Protein (Primary Amine -NH2) Protein->Correct Piperazine Piperazine Compound (Secondary Amine -NH) Piperazine->Artifact

Figure 1: The secondary amine of the piperazine ring competes with the protein's primary amine for the NHS-ester probe, causing false inhibition or low labeling yield.

Module 2: False Viability Signals (Redox Assays)

Issue: "My cells look dead under the microscope, but the MTT assay shows high viability."

The Mechanism (Causality): Tetrazolium-based assays (MTT, MTS, XTT) rely on cellular reductases (NAD(P)H) to convert a salt into a colored formazan product.[2]

  • Direct Reduction: Some electron-rich piperazine derivatives can directly reduce tetrazolium salts in the absence of cells, creating a false "high viability" signal.

  • Mitochondrial Hyperpolarization: Piperazines can alter mitochondrial membrane potential. Since MTT reduction is dependent on mitochondrial activity, this can skew results without reflecting actual cell number.

Self-Validating Protocol: The "Cell-Free" Control To confirm this interference, perform the following validation step:

  • Prepare culture media without cells.

  • Add the piperazine compound at the highest test concentration (e.g., 10 µM).

  • Add the MTT/MTS reagent.[3][4]

  • Incubate for 2 hours.

  • Result: If the media turns purple/brown, the compound is chemically reducing the dye. Stop using MTT.

Recommended Alternatives: Switch to assays that measure parameters other than redox potential.

Assay TypeMechanismPiperazine CompatibilityRecommendation
MTT/MTS Reductase ActivityLow (High risk of false positives)Avoid for piperazine scaffolds.
CellTiter-Glo® ATP QuantitationHigh (ATP is chemically distinct)Gold Standard alternative.
LDH Release Membrane IntegrityHigh (Enzymatic, extracellular)Good for cytotoxicity confirmation.
Trypan Blue Dye ExclusionMedium (Manual counting error)Good for visual validation only.

Module 3: Fluorescence Quenching & pH Drift

Issue: "I see variable IC50 values depending on the buffer concentration."

The Mechanism (Causality):

  • pH Buffering: Piperazine itself is a buffer (pKa ~9.8 and ~5.6). If your compound is supplied as a salt (e.g., Piperazine·2HCl) and your assay buffer is weak (e.g., 10mM PBS), the compound addition can shift the pH significantly, altering enzymatic activity.

  • PET Quenching: The lone pair electrons on the piperazine nitrogens can quench nearby fluorophores (especially UV-excited dyes like tryptophans or coumarins) via Photoinduced Electron Transfer (PET) .

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Anomalous Assay Data Check_pH Check pH of Well (Compound vs Control) Start->Check_pH pH_Drift Is pH different by >0.3 units? Check_pH->pH_Drift Fix_Buffer Solution: Increase Buffer Strength (Use 50mM HEPES/MOPS) pH_Drift->Fix_Buffer Yes Check_Fluo Check Fluorescence (Cell-Free) pH_Drift->Check_Fluo No Quenching Does signal drop with compound dose (no enzyme)? Check_Fluo->Quenching Fix_Readout Solution: Switch to Red-Shifted Dye or Luminescence Quenching->Fix_Readout Yes Valid Proceed with Assay Quenching->Valid No

Figure 2: Step-by-step decision tree to isolate pH interference and fluorescence quenching effects.

References

  • Herman, A. et al. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.

  • Riss, T. L. et al. (2016). Cell Viability Assays: MTT/MTS Status and Limitations. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Thermo Fisher Scientific. (2024). Piperazine (PIPES) Buffer Solutions and pKa Properties. Thermo Fisher Technical Resources.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Contextual grounding on chemical interference).

  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences Technical Guide.

Sources

Optimization

Technical Support Center: Purifying Polar Heterocyclic Compounds

Welcome to the technical support center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with isolating these molecules. Polar heterocycles are ubiquitous in pharmaceuticals and biological systems, yet their purification can be a significant bottleneck due to their high polarity and complex interactions.[1][2][3]

This resource provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the purification of polar heterocyclic compounds.

Q1: My polar heterocyclic compound shows no retention on a standard C18 reversed-phase column. What should I do?

A: This is a very common issue. Standard C18 columns are nonpolar and struggle to retain highly polar analytes.[1][4] Consider the following options:

  • Switch to a "water-tolerant" or "aqueous-stable" C18 column: These are designed to prevent "hydrophobic collapse" when using highly aqueous mobile phases (less than 5% organic solvent).[5][6]

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds. It uses a polar stationary phase (like silica, diol, or zwitterionic phases) with a mobile phase rich in an organic solvent like acetonitrile.[1][4][7][8][9]

  • Employ Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms for polar and charged molecules.[1][4][10]

Q2: I'm observing severe peak tailing with my basic nitrogen-containing heterocycle. What is the cause and how can I fix it?

A: Peak tailing for basic compounds is typically caused by strong, unwanted interactions with acidic silanol groups on the surface of silica-based stationary phases.[11][12] To mitigate this:

  • Adjust Mobile Phase pH: For basic compounds, using a low pH mobile phase (e.g., pH 2.5-4 with formic or trifluoroacetic acid) protonates the analyte and suppresses silanol ionization.[5][11] Alternatively, a high pH mobile phase (pH > 8) will neutralize the basic analyte, but requires a pH-stable column.[5]

  • Use a Mobile Phase Additive: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites.[11][12][13]

  • Choose a Highly End-Capped Column: Modern, high-purity silica columns with advanced end-capping have fewer free silanol groups, reducing these problematic interactions.[11][14]

Q3: My compound seems to be degrading on the silica gel during flash chromatography. What are my options?

A: The acidic nature of standard silica gel can cause degradation of sensitive heterocyclic compounds.[13][15]

  • Deactivate the Silica: You can neutralize the acidic sites by pre-flushing the packed column with a solvent system containing a small amount of a base, like 1-2% triethylamine.[11]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or bonded phases such as diol or amino.[11][13]

  • Switch to Reversed-Phase Flash Chromatography: This is often a better choice for polar compounds that are sensitive to silica.[13]

Part 2: Troubleshooting Guides by Technique

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific chromatography techniques.

Reversed-Phase Chromatography (RPC)

Q: I'm using a 100% aqueous mobile phase for my polar compound, but my retention times are inconsistent. Why?

A: You are likely experiencing "hydrophobic collapse" or "dewetting" of the stationary phase.[5][6]

  • Causality: The long alkyl chains (e.g., C18) on a standard reversed-phase column are highly hydrophobic. In a fully aqueous environment, these chains can fold onto themselves to minimize contact with the polar mobile phase, effectively reducing the surface area available for interaction with your analyte.[6] This leads to a loss of retention and poor reproducibility.[6]

  • Solution: Switch to a column specifically designed for use in highly aqueous mobile phases. These often feature an "embedded polar group" (EPG) or are based on a less hydrophobic stationary phase that resists collapse.[5][16]

Q: I've tried adding an ion-pairing agent to improve retention, but now my results are not reproducible and it's incompatible with my mass spectrometer. What's happening?

A: Ion-pairing agents are effective but have several drawbacks.

  • Causality: These agents, such as trifluoroacetic acid (TFA) for bases or triethylamine (TEA) for acids, work by forming a neutral complex with the analyte, which is then retained by the nonpolar stationary phase. However, they require long equilibration times to coat the column surface and can be difficult to wash out, leading to variable retention.[4] Furthermore, many ion-pairing agents are non-volatile and can cause ion suppression in mass spectrometry.[4]

  • Solution: A better approach is often to use a mixed-mode or HILIC column, which can retain ionic compounds without the need for ion-pairing agents.[4][17] If you must use an ion-pairing agent with MS, choose a volatile one like formic acid or ammonium formate.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q: My peak shapes in HILIC are broad and distorted. What could be the problem?

A: Poor peak shape in HILIC can stem from several factors, often related to the sample solvent or column equilibration.

  • Causality: The HILIC retention mechanism relies on the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[1][9] If your sample is dissolved in a solvent that is much stronger (i.e., more aqueous) than the initial mobile phase, it can disrupt this delicate equilibrium, leading to peak distortion.[1]

  • Solution:

    • Match the Sample Diluent: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, or even slightly weaker (higher in organic solvent). A mix of 75/25 acetonitrile/methanol is often a good starting point.[1]

    • Ensure Proper Equilibration: HILIC columns can require longer equilibration times than reversed-phase columns to establish a stable water layer.[1] Ensure you equilibrate with at least 10-15 column volumes of the initial mobile phase.

Q: I'm struggling to get reproducible retention times with my HILIC method. What should I check?

A: Reproducibility issues in HILIC are often linked to the mobile phase preparation and system equilibration.

  • Causality: The water content in the mobile phase is a critical parameter in HILIC. Small variations can lead to significant shifts in retention time. The high percentage of organic solvent can also make it difficult to ensure that buffers are fully dissolved and stable.

  • Solution:

    • Precise Mobile Phase Preparation: Always use volumetric flasks for preparing mobile phases to ensure accuracy. Use aqueous buffers to help form a stable water layer on the stationary phase.[1]

    • Thorough Column Equilibration: As mentioned above, allow sufficient time for the column to equilibrate. If you are running a gradient, ensure the column is fully re-equilibrated between injections.[1]

Supercritical Fluid Chromatography (SFC)

Q: I thought SFC was only for nonpolar compounds. Can it be used for polar heterocycles?

A: Yes, modern SFC is increasingly being used for the purification of polar compounds.

  • Causality: While early SFC applications focused on nonpolar analytes, the technique has evolved significantly.[18] The primary mobile phase, supercritical CO2, is nonpolar, but its elution strength can be dramatically increased by adding a polar organic solvent, known as a modifier (e.g., methanol).[2][19]

  • Solution: To analyze polar compounds with SFC, you need two things: a polar stationary phase and a mobile phase with a sufficient concentration of a polar modifier.[18] With recent advancements, it's possible to use high concentrations of modifiers, sometimes with additives like acids, bases, or water, to elute and separate even highly polar and ionic compounds.[20]

Part 3: Method Selection and Protocols

Decision-Making Workflow for Method Selection

Choosing the right purification strategy is critical. The following diagram outlines a logical approach to selecting a chromatographic method for a polar heterocyclic compound.

MethodSelection cluster_legend Legend start Start: Polar Heterocyclic Compound check_rpc Try Reversed-Phase C18? start->check_rpc rpc_retained Is retention > 1.5x void volume? check_rpc->rpc_retained Yes rpc_good_shape Is peak shape acceptable? rpc_retained->rpc_good_shape Yes try_hilic Try HILIC rpc_retained->try_hilic No rpc_success Optimize RPC Method (pH, gradient, temp) rpc_good_shape->rpc_success Yes try_mmc Try Mixed-Mode Chromatography (RP/Ion-Exchange) rpc_good_shape->try_mmc No (Peak Tailing) hilic_retained Is there retention? try_hilic->hilic_retained hilic_success Optimize HILIC Method (Solvent, buffer, column) hilic_retained->hilic_success Yes hilic_retained->try_mmc No mmc_success Optimize MMC Method (pH, ionic strength, organic %) StartNode Starting Point DecisionNode Decision Point ActionNode Action/Method SuccessNode Successful Outcome

Caption: Decision tree for selecting a purification method.

Protocol: HILIC Method Development for a Polar Basic Heterocycle

This protocol provides a starting point for developing a HILIC separation method.

Objective: To achieve good retention and peak shape for a polar, basic heterocyclic analyte that is poorly retained in reversed-phase chromatography.

Materials:

  • HPLC/UHPLC System with a quaternary pump and UV or MS detector.

  • HILIC Column: Start with a zwitterionic or amide-bonded phase column (e.g., Atlantis Premier BEH Z-HILIC, Ultisil HILIC Amide).[1][4]

  • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

Procedure:

  • Column Installation and Equilibration:

    • Install the HILIC column.

    • Flush the column with 100% Mobile Phase B for 5 minutes at a flow rate of 0.5 mL/min.

    • Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B) for at least 15 minutes or until the baseline is stable.[1]

  • Sample Preparation:

    • Dissolve the sample in the Sample Diluent to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved.

  • Initial Scouting Gradient:

    • Inject a small volume (1-5 µL) of the sample.

    • Run a linear gradient from 5% B to 50% B over 15 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to initial conditions (5% B) and re-equilibrate for 10 minutes.

  • Analysis and Optimization:

    • No Retention: If the compound elutes at the void volume, the starting conditions are too strong (too much water). Increase the initial percentage of Mobile Phase A.

    • Too Much Retention: If the compound does not elute or elutes very late, the mobile phase is too weak. Increase the final percentage of Mobile Phase B or make the gradient steeper.

    • Poor Peak Shape: If peak tailing is observed, ensure the sample diluent is appropriate. Small adjustments to the mobile phase pH or buffer concentration can also improve peak shape.

Part 4: Data and Tables

Table 1: Comparison of Chromatographic Modes for Polar Compound Purification
Chromatographic ModeStationary PhaseMobile PhaseAdvantagesDisadvantagesBest For
Reversed-Phase (Aqueous C18) C18 with embedded polar group or polar end-capping.[5][16]High aqueous content (>95% water/buffer).Familiar methodology; good for moderately polar compounds.Limited retention for very polar or ionic compounds.[4]Moderately polar acids, bases, and neutrals.
HILIC Polar (Silica, Amide, Diol, Zwitterionic).[4][9]High organic content (>80% ACN) with aqueous buffer.Excellent retention for very polar and charged compounds; MS-friendly.[1][4]Sensitive to water content; longer equilibration times.[1][4]Sugars, amino acids, nucleotides, very polar heterocycles.[1]
Mixed-Mode (MMC) Combines RP (e.g., C18) and Ion-Exchange (e.g., SCX, SAX) ligands.[1][10]Aqueous buffer with organic modifier.Retains both polar and nonpolar compounds; tunable selectivity with pH and ionic strength.[1][17]Method development can be more complex.[4]Complex mixtures containing acids, bases, and neutrals.[10]
Supercritical Fluid (SFC) Typically polar (e.g., Silica, Diol, 2-EP).Supercritical CO2 with a polar modifier (e.g., Methanol).[2]Fast separations; reduced solvent consumption; "green" technique.[18]Requires specialized equipment; may not be suitable for highly water-soluble compounds.[3][18]Chiral separations, moderately polar achiral compounds.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. [Link]

  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/31030]([Link] SFC/how-good-is-sfc-for-polar-analytes/31030)

  • Mixed-Mode Chromatography. (n.d.). ResearchGate. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. [Link]

  • Retaining Polar Compounds. (2014, August 22). LCGC International. [Link]

  • Supercritical Fluid Chromatography. (2024, December 5). JoVE. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. [Link]

  • Mixed-Mode Chromatography—A Review. (2025, November 26). LCGC International. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Docslib. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. (n.d.). Agilent. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science. [Link]

  • In Need of Some Reversed Phase Polar Acid Relief. (2020, October 2). Waters Blog. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Chemistry. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Agilent. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Chiral Technologies. [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. (2025, February 5). PMC. [Link]

  • What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. [Link]

  • HPLC problems with very polar molecules. (2024, January 25). Axion Labs. [Link]

  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma. [Link]

  • Ion chromatography. (n.d.). Wikipedia. [Link]

  • Introduction to Ion Exchange Chromatography. (n.d.). Bio-Rad. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Separation Science. [Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024, January 24). Technology Networks. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (2025, August 6). ResearchGate. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. [Link]

  • Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Analytical and Bioanalytical Chemistry. [Link]

  • Tip on Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]

  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19). ResearchGate. [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). IntechOpen. [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021, July 14). RSC Publishing. [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021, January). ResearchGate. [Link]

Sources

Troubleshooting

optimizing bioavailability of piperazine derivatives for in vivo studies

Current Status: OPERATIONAL Ticket Queue: High Priority Agent: Senior Application Scientist Mission Statement You have reached the Tier 3 Technical Support Center for Small Molecule Optimization. This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPERATIONAL Ticket Queue: High Priority Agent: Senior Application Scientist

Mission Statement

You have reached the Tier 3 Technical Support Center for Small Molecule Optimization. This guide addresses the specific pharmacokinetic (PK) failures common to piperazine derivatives —a privileged scaffold in medicinal chemistry (e.g., antipsychotics, antihistamines, antifungals).

Piperazines are chemically distinct due to their dibasic nature (pKa₁ ~5.3, pKa₂ ~9.7) and conformational flexibility . These traits drive their high receptor affinity but simultaneously create significant bioavailability hurdles: pH-dependent solubility crashes, rapid oxidative clearance, and P-glycoprotein (P-gp) efflux.

Below are the three most common "Support Tickets" we receive, with diagnostic protocols and resolution strategies.

Ticket #001: "My Compound Precipitates in Neutral Buffer/Plasma"

Issue: The piperazine derivative dissolves well in DMSO or acidic vehicle (pH < 4) but precipitates immediately upon dilution into phosphate-buffered saline (pH 7.4) or upon injection in vivo.

Diagnosis: The "Free Base" Trap. Piperazines are often charged at gastric pH (pH 1–2) but become uncharged (neutral) free bases at physiological pH (7.4). If the logP of the neutral species is high (>3.5), the compound crashes out of solution when the pH rises above its pKa.

Resolution Protocol:

Step 1: Salt Selection (The "Rule of 2")

Do not rely on the free base. Generate a salt form. For a stable salt, the


pKa (pKa of acid – pKa of base) should be > 2.
  • Standard: Dihydrochloride (HCl) is common but can be hygroscopic.

  • Optimization: If HCl fails, try Citrate or Adipate . These organic counter-ions often provide better lipophilic buffering and slower dissolution rates, preventing "dumping" precipitation.

Step 2: Cyclodextrin Complexation

If salt formation is insufficient, encapsulate the hydrophobic piperazine core.

  • Agent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1]
  • Why: The piperazine ring fits well into the

    
    -CD cavity. The hydroxyl groups on the exterior maintain aqueous solubility while shielding the lipophilic drug from precipitating at pH 7.4.
    

Data: Solubility Enhancement Strategy

ApproachMechanismFold-Increase (Approx)ProsCons
pH Adjustment Ionization of Nitrogen10–100xSimplePrecipitates at pH 7.4 (Risk of phlebitis)
Salt Formation Lattice Energy Modification50–1000xScalableHygroscopicity issues (e.g., HCl salts)
Cosolvents Dielectric Constant2–5xEasyToxicity (PEG/DMSO limits)
Cyclodextrins Inclusion Complex100–5000x BiocompatibleHigh excipient load required

Reference: For detailed protocols on piperazine salt selection and cyclodextrin complexation, see BenchChem Technical Guide [1] and NIH Studies on Piperine-CD complexes [2].

Ticket #002: "Half-Life is Too Short (< 30 min)"

Issue: The compound shows excellent potency in vitro but vanishes rapidly in vivo. Clearance (CL) approaches hepatic blood flow.

Diagnosis: Metabolic Soft Spots. The piperazine ring is a metabolic magnet for Cytochrome P450 (CYP450) enzymes, particularly CYP2D6 and CYP3A4.

  • Primary Failure Mode: N-Dealkylation . The carbon

    
     to the nitrogen is oxidized, leading to ring opening or loss of the side chain.
    
  • Secondary Failure Mode: N-Oxidation . Formation of the N-oxide metabolite.

Resolution Protocol:

Strategy A: Deuteration (The "Heavy" Fix)

Replace hydrogen atoms on the


-carbon (next to the nitrogen) with Deuterium.
  • Why: The C-D bond is stronger than the C-H bond. This makes the rate-limiting step of CYP450 hydrogen abstraction significantly slower (Kinetic Isotope Effect), extending half-life without changing potency.

Strategy B: Steric Shielding

Introduce a methyl group or fluorine adjacent to the nitrogen (e.g., 2-methylpiperazine).

  • Why: This creates steric hindrance that blocks the CYP450 heme iron from accessing the nitrogen lone pair or the

    
    -carbon.
    

Visualization: Metabolic Blocking Strategy

PiperazineMetabolism Drug Piperazine Derivative CYP CYP450 Attack (CYP2D6/3A4) Drug->CYP In Vivo Solution OPTIMIZATION: Deuteration or Steric Bulk (2-Me) Drug->Solution Chemical Mod Metabolite1 N-Dealkylation (Inactive) CYP->Metabolite1 Primary Path Metabolite2 N-Oxide (Polar/Excreted) CYP->Metabolite2 Secondary Path Stable Extended T1/2 Maintained Potency Solution->Stable Result Stable->CYP Resists

Figure 1: Metabolic liabilities of the piperazine scaffold and structural modifications to block CYP450 degradation.

Reference: Metabolic pathways of piperazine derivatives and CYP interactions are detailed in ResearchGate Reviews [3] and Xenobiotica [4].

Ticket #003: "Low Brain Penetration (CNS Targets)"

Issue: The compound is stable and soluble, but brain-to-plasma ratio (Kp) is < 0.1.

Diagnosis: P-glycoprotein (P-gp) Efflux. Piperazines are frequent substrates for the P-gp efflux pump at the Blood-Brain Barrier (BBB). If the basic nitrogen is highly ionized and the molecule has a high Hydrogen Bond Donor (HBD) count, it will be pumped out of the brain.

Resolution Protocol:

Step 1: The "LogD" Sweet Spot

Measure LogD at pH 7.4.

  • Target: 2.0 < LogD < 3.5.

  • Action: If LogD is too low (too polar), add lipophilic groups (e.g., -CF3, -Cl) to the aryl ring attached to the piperazine.

Step 2: Reduce Basicity (pKa Modulation)
  • Action: Add an electron-withdrawing group (EWG) like a carbonyl (forming a piperazinone) or a pyridine ring adjacent to the nitrogen.

  • Why: This lowers the pKa of the nitrogen, reducing the percentage of ionized species at physiological pH. Neutral molecules permeate the BBB more passively and are less likely to be recognized by P-gp cation-binding sites.

Experimental Workflow: In Vivo PK Validation

Do not proceed to animal studies until the compound passes this checkpoint.

Table: The "Go/No-Go" Pre-Clinical Checklist

AssayMetricThreshold for SuccessAction if Failed
Kinetic Solubility

M in PBS (pH 7.4)
> 50

M
Use HP-

-CD or salt form
Microsomal Stability Intrinsic Clearance (CLint)< 20

L/min/mg
Deuterate or add steric bulk
Caco-2 Permeability Efflux Ratio (B-A / A-B)< 2.0Modify LogP or reduce H-bonds
Plasma Protein Binding Fraction Unbound (fu)> 1%Screen for high lipophilicity (LogP > 5)

Visualization: Decision Tree for Formulation

FormulationLogic Start Start: In Vivo Study Planning CheckSol Is Solubility > 50 µg/mL at pH 7.4? Start->CheckSol YesSol Check Metabolic Stability CheckSol->YesSol Yes NoSol Is it a Basic Piperazine? CheckSol->NoSol No CheckMet Microsomal T1/2 > 30 min? YesSol->CheckMet MakeSalt Generate Salt Form (HCl, Citrate) NoSol->MakeSalt pKa allows UseCD Use Cyclodextrin (HP-beta-CD) NoSol->UseCD Neutral/Lipophilic MakeSalt->YesSol UseCD->YesSol Pass PROCEED TO IN VIVO CheckMet->Pass Yes FailMet Redesign: Deuteration / Steric Bulk CheckMet->FailMet No

Figure 2: Logical flow for optimizing piperazine formulation and stability prior to in vivo dosing.

References
  • BenchChem Technical Support. (2025).[2][3] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • Ezawa, T., et al. (2018).[4] Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. NIH/PubMed.[3] Retrieved from

  • ResearchGate Review. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from

  • Xenobiotica. (2008).[5] In vivo metabolism of piperazine derivatives and CYP2D6 involvement. Retrieved from

  • ACS Medicinal Chemistry Letters. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Prepared by the Senior Application Science Team Welcome to the technical support guide for managing the in vitro effects of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol. As a pyridinyl-piperazine derivative, this compound bel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for managing the in vitro effects of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol. As a pyridinyl-piperazine derivative, this compound belongs to a class of molecules known for significant biological activity, often including potent cytotoxicity.[1][2][3] While this is a desirable trait in oncology research, it can present challenges when the primary goal is to study non-cytotoxic effects, such as receptor modulation or signaling pathway inhibition.

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to understanding, quantifying, and mitigating the cytotoxic effects of this compound in your cell culture experiments, ensuring the integrity and success of your research.

Section 1: Foundational Knowledge - Characterizing Cytotoxicity

Before you can mitigate cytotoxicity, you must first accurately measure it. This section provides the foundational protocols and mechanistic understanding required for robust experimental design.

FAQ: How do I accurately determine the half-maximal inhibitory concentration (IC50) for this compound?

Answer: The IC50 value is the cornerstone of dose-response analysis, representing the concentration at which the compound inhibits 50% of a measured biological process, such as cell proliferation.[4] An accurate IC50 determination is critical for designing subsequent experiments. We recommend a colorimetric assay like the MTT assay, which measures mitochondrial metabolic activity as a proxy for cell viability.[5][6]

Experimental Protocol: IC50 Determination via MTT Assay
  • Cell Seeding:

    • Harvest cells from a healthy, logarithmically growing culture (typically 70-80% confluency).

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability via Trypan Blue exclusion.

    • Seed a 96-well plate with 5,000-10,000 cells per well in 100 µL of complete culture medium. To minimize "edge effects," fill the outermost wells with sterile phosphate-buffered saline (PBS) or medium only.[7]

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol in sterile DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤0.5%).

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the appropriate wells. Include at least three technical replicates for each condition.[8]

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours). The duration should be consistent and relevant to your experimental goals, as longer exposure may lower the apparent IC50.[4][9]

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 10 minutes.[5]

  • Data Analysis:

    • Measure the absorbance at 490-570 nm using a microplate reader.

    • Normalize the data by converting absorbance values to percentage viability relative to the vehicle control (100% viability).[7]

    • Plot the percent viability against the log of the compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value.[4][8]

IC50_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis start Healthy, Log-Phase Cell Culture seed Seed 96-Well Plate (5k-10k cells/well) start->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach treat_cells Treat Cells with Compound (24-72h Incubation) incubate_attach->treat_cells prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells add_mtt Add MTT Reagent (4h Incubation) treat_cells->add_mtt dissolve Solubilize Formazan with DMSO add_mtt->dissolve read_plate Read Absorbance (570 nm) dissolve->read_plate analyze Normalize Data & Fit Dose-Response Curve read_plate->analyze result Determine IC50 Value analyze->result

Caption: Workflow for determining the IC50 value using an MTT assay.
FAQ: What are the likely mechanisms of cytotoxicity for this compound class?

Answer: Piperazine-containing compounds are known to induce cell death through several well-characterized pathways. Understanding these can help you select appropriate mitigation strategies or secondary assays.

  • Induction of Apoptosis: This is the most commonly reported mechanism.[10][11] These compounds can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] This often involves the activation of caspase enzymes (like caspase-3, -8, and -9), DNA fragmentation, and changes in mitochondrial membrane potential.[12][13][14]

  • Generation of Oxidative Stress: Many cytotoxic agents, including piperazine derivatives, can increase the production of intracellular reactive oxygen species (ROS).[13][15] Excessive ROS damages cellular components like lipids, proteins, and DNA, ultimately leading to apoptosis.[14]

  • Cell Cycle Arrest: Some derivatives can halt cell cycle progression at specific checkpoints (e.g., G2/M phase), preventing cell division and leading to apoptosis if the cell cannot repair the damage.[16]

  • Modulation of Autophagy: Autophagy is a cellular recycling process that can have a dual role. It can be a pro-survival mechanism that helps cells endure stress, or it can contribute to cell death (cytotoxic autophagy).[17][18] The role of autophagy in response to a specific compound often depends on the cellular context and the dose.[19][20]

Cytotoxicity_Pathways cluster_mechanisms Primary Cellular Effects compound 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol apoptosis Apoptosis Induction (Caspase Activation) compound->apoptosis ros Oxidative Stress (ROS Generation) compound->ros cell_cycle Cell Cycle Arrest compound->cell_cycle autophagy Autophagy Modulation compound->autophagy outcome Cytotoxicity & Reduced Cell Viability apoptosis->outcome ros->outcome cell_cycle->outcome autophagy->outcome

Caption: Potential mechanisms of compound-induced cytotoxicity.

Section 2: Troubleshooting & Mitigation Guide

This section addresses common problems encountered during experiments and provides actionable strategies to mitigate unwanted cytotoxicity.

Symptom: Cell viability is much lower than anticipated, even at low concentrations.

This often points to issues with the experimental setup or compound handling rather than an intrinsic property of the compound alone.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem: Unexpectedly High Cytotoxicity q1 Are cells healthy and in log growth phase? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is compound fully dissolved in medium? a1_yes->q2 sol1 Solution: Use low-passage cells. Ensure 70-80% confluency. Check for contamination. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the final solvent concentration non-toxic? a2_yes->q3 sol2 Solution: Visually inspect for precipitates. Consider pre-warming medium. Test different solvent if needed. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the exposure duration appropriate? a3_yes->q4 sol3 Solution: Run a vehicle-only toxicity curve. Keep final DMSO concentration ≤0.5%. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Cytotoxicity is likely intrinsic. Proceed to Mitigation Strategies. a4_yes->end_node sol4 Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48h). Use shorter incubation times. a4_no->sol4

Caption: Decision tree for troubleshooting excessive cytotoxicity.
Goal: I need to reduce cytotoxicity to study other biological effects.

Once you have ruled out experimental artifacts and confirmed the compound's intrinsic cytotoxicity, you can employ several strategies to create a viable experimental window.

FAQ: How can I systematically reduce cytotoxicity by optimizing dose and exposure time?

Answer: The cytotoxic effect is a function of both concentration and duration of exposure.[9] To find a sub-toxic window, you should perform a matrix experiment.

  • Design a 2D Matrix: Set up a multi-well plate where the x-axis represents a range of concentrations below the previously determined IC50 (e.g., IC50/2, IC50/4, IC50/10) and the y-axis represents different exposure times (e.g., 2, 6, 12, 24 hours).

  • Assess Viability: At the end of each time point, measure cell viability using an appropriate assay (e.g., MTT or a real-time live-cell imaging system).

  • Identify the Window: Analyze the matrix to find the highest concentration and longest duration that maintain high cell viability (e.g., >90%) while still being sufficient to observe your non-cytotoxic endpoint of interest.

FAQ: Can co-treatment with cytoprotective agents reduce unwanted cell death?

Answer: Yes, this is a powerful strategy. Cytoprotective agents are compounds that protect cells from damage.[21][22] The choice of agent depends on the mechanism of cytotoxicity.

  • For Oxidative Stress: If you suspect ROS generation is a primary driver of toxicity, co-treatment with an antioxidant can be highly effective. N-acetylcysteine (NAC) is a widely used ROS scavenger.

  • For General Stress: If the mechanism is unknown or multifactorial, broad-spectrum cytoprotectants may be useful.

Cytoprotective Agent Mechanism of Action Typical Working Concentration Considerations
N-acetylcysteine (NAC) Precursor to glutathione; direct ROS scavenger.1 - 10 mMPrepare fresh. Pre-incubate cells for 1-2 hours before adding the test compound.
Carvedilol Antioxidant and beta-blocker.1 - 10 µMHas shown cardioprotective properties that may translate to in vitro cytoprotection.[23]
Amifostine Broad-spectrum cytoprotectant, scavenges free radicals.50 - 200 µMPrimarily used in chemotherapy contexts but can be adapted for in vitro use.[21]

Protocol for Co-treatment:

  • Seed cells as you would for a standard viability assay.

  • Pre-incubate the cells with the cytoprotective agent for 1-4 hours.

  • Add 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol at the desired concentration without washing out the cytoprotective agent.

  • Incubate for your standard exposure time and assess viability.

  • Crucial Control: Always include wells treated with the cytoprotective agent alone to ensure it does not interfere with your primary assay or cell health.

FAQ: My cell line is too sensitive. What are my alternatives?

Answer: If mitigation strategies are insufficient, consider changing the model itself.

  • Use a Less Sensitive Cell Line: Different cell lines have vastly different sensitivities to cytotoxic compounds. If you are studying a ubiquitously expressed target, switching to a more robust cell line (e.g., HEK293T) from a highly sensitive one (e.g., a specific cancer line) may solve the problem.

  • Select for Resistance: If no alternative line is suitable, you can gradually expose a cell population to increasing concentrations of the compound over many passages. This will select for a sub-population of cells that is more resistant, which you can then use for your experiments.[24]

  • Consider 3D Culture Models: Spheroids or organoids often exhibit higher resistance to cytotoxic agents compared to 2D monolayer cultures due to factors like limited compound penetration and altered cellular states. This provides a more physiologically relevant and potentially less sensitive system.

References
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • The role of autophagy in the cytotoxicity induced by trastuzumab emtansine (T-DM1) in HER2-positive breast cancer cells. (2025).
  • Role of autophagy in temozolomide-induced cytotoxicity for malignant glioma cells. (2004). Oncogene.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals.
  • An overview on the role of autophagy in cancer therapy. (2017).
  • Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial p
  • Effect of a novel piperazine compound on cancer cells. (2021). Applied Biological Chemistry.
  • Cytotoxic activities of some benzothiazole-piperazine derivatives. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Autophagy in drug-induced liver toxicity. (2014). Journal of Food and Drug Analysis.
  • Cytotoxic activities of some benzothiazole-piperazine deriv
  • Autophagy in Toxicology: Defense against Xenobiotics. (n.d.). Longdom Publishing.
  • Piperazine clubbed with 2-Azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. (2018).
  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? (2014).
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013).
  • Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. (2025). Benchchem.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop P
  • Oxidative stress induced by piperine leads to apoptosis in Candida albicans. (2021). Medical Mycology.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). Pharmaceuticals.
  • Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. (2025). Preprints.org.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – A European Journal.
  • Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. (2019). Current Cancer Drug Targets.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021).
  • In-cell Western Assays for IC50 Determin
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of. (2013).
  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (2017). Oncotarget.
  • Induction of apoptosis in cells. (n.d.). Abcam.
  • Advances in Cytoprotective Drug Discovery. (2023). Pharmaceuticals.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025).
  • The in vitro cytotoxic/Cytoprotective effect of natural molecules and modes of compositions on the monocytes THP-1 Cells as well as against on H2O2-induced cytotoxicity in THP-1 cells using MTT assay. (n.d.).
  • Cell Death Troubleshooting in Cell Culture. (n.d.). MilliporeSigma.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Publishing.
  • Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture assay. (2024). bioRxiv.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI Bookshelf.
  • Cytoprotective agents. (n.d.). SlideShare.
  • Cytoprotective Agents. (n.d.). Journal of Ulcers.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (2017).
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols.
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2019). Advanced Pharmaceutical Bulletin.
  • Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Tre
  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2021). Molecules.
  • Potential role of the piperazineethanol moiety on compound 11 for abrogating effector binding. (2019).
  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). Molecules.
  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. (2022). University of Texas Southwestern Medical Center.
  • Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). (2024).
  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025). Chemistry & Biodiversity.

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Ticket ID: SC-PYR-PIP-001 Status: Open Assigned Specialist: Senior Process Chemist Executive Summary This guide addresses the process chemistry challenges in scaling up 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol . This mole...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PYR-PIP-001 Status: Open Assigned Specialist: Senior Process Chemist

Executive Summary

This guide addresses the process chemistry challenges in scaling up 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol . This molecule combines an electron-deficient pyridine core with a secondary amine (piperazine) and a chiral alcohol handle.

The recommended scale-up strategy utilizes a "Coupling-First, Reduction-Second" approach. This leverages the electron-withdrawing acetyl group to activate the pyridine ring for the C-N bond formation before reducing it to the alcohol.

The Validated Synthetic Workflow

SynthesisRoute SM 3-Acetyl-5-bromopyridine (Starting Material) Step1 Step 1: Buchwald-Hartwig (Pd-Cat, N-Boc-Piperazine) SM->Step1 Activation Int1 Intermediate A (Boc-Protected Ketone) Step1->Int1 Step2 Step 2: Reduction (NaBH4, MeOH) Int1->Step2 Selective Red. Int2 Intermediate B (Boc-Protected Alcohol) Step2->Int2 Step3 Step 3: Deprotection (HCl or TFA) Int2->Step3 Hydrolysis Final Target Molecule 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Step3->Final

Figure 1: The convergent "Coupling-First" strategy maximizes reactivity by maintaining the electron-withdrawing ketone during the difficult C-N bond formation.

Module 1: The C-N Coupling (Buchwald-Hartwig)

Objective: Coupling 3-acetyl-5-bromopyridine with N-Boc-piperazine. Criticality: High. The pyridine nitrogen can poison catalysts, and the acetyl group can lead to enolization side reactions if the base is too strong.

Standard Protocol (Scale: 100g - 1kg)
ParameterSpecificationRationale
Catalyst Pd(OAc)₂ (1-2 mol%) + Xantphos (2-4 mol%)Xantphos (bite angle 111°) promotes reductive elimination in electron-poor pyridines better than BINAP here.
Base Cs₂CO₃ (1.5 - 2.0 equiv)Weaker base prevents enolization of the acetyl group. Avoid NaOtBu.
Solvent 1,4-Dioxane or TolueneDioxane allows higher temperatures (reflux) to overcome the activation energy of the deactivated bromide.
Temperature 90°C - 100°CReaction stalls below 80°C.
Troubleshooting Guide

Q: The reaction mixture turned black immediately, and conversion is <10%. A: "Pd-Black" Precipitation (Catalyst Death). This indicates the ligand failed to stabilize the Pd(0) species, leading to aggregation.

  • Fix 1 (O₂ Scavenging): Ensure the solvent is sparged with N₂ for at least 30 mins before adding the catalyst. Pd(0) is extremely oxygen-sensitive.

  • Fix 2 (Ligand Ratio): Increase the Ligand:Pd ratio from 1.5:1 to 2.2:1. Excess phosphine protects the metal center.

  • Fix 3 (Halide Inhibition): If using PdCl₂ sources, chloride ions can inhibit the cycle. Switch to Pd(OAc)₂ or Pd₂(dba)₃.

Q: I see a major impurity at M+44 or M+86. A: Enolate Coupling / Aldol Condensation. The acetyl group is reactive. If you use a strong base (like NaOtBu or KOtBu), the ketone enolizes and reacts with the bromide (self-coupling) or the piperazine.

  • Solution: Strictly use Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . These are granular, heterogeneous bases that maintain a lower effective pH in the organic phase.

Q: How do I remove the Palladium to <10 ppm on a kilo scale? A: The "Thiol-Silica" Filtration. Do not rely on crystallization alone.

  • Dilute the crude reaction mixture (in EtOAc or Toluene).

  • Add SiliaMetS® Thiol or MP-TMT scavenger (10 wt% relative to mass of crude).

  • Stir at 50°C for 4 hours.

  • Filter through a pad of Celite. Reference: This method is standard for API synthesis to meet ICH Q3D guidelines. [1, 2]

Module 2: The Reduction (Ketone Alcohol)

Objective: Reducing the acetyl group to the 1-hydroxyethyl moiety using Sodium Borohydride (NaBH₄). Safety Alert: Hydrogen Evolution (


 kcal/mol).
Standard Protocol
ParameterSpecificationRationale
Reagent NaBH₄ (0.6 - 0.8 equiv)Theoretically 0.25 equiv is needed, but 0.6 ensures completion. Excess is dangerous.
Solvent Methanol (0°C to RT)Fast kinetics. Ethanol is safer (slower H₂ evolution) but requires heating.
Quench Acetone followed by Aqueous NH₄ClAcetone destroys excess hydride safely before water addition.
Troubleshooting Guide

Q: The reaction foams uncontrollably upon NaBH₄ addition. A: Thermal Runaway / Rapid H₂ Evolution.

  • Root Cause: Adding solid borohydride to warm methanol.

  • Protocol Adjustment:

    • Dissolve the substrate in MeOH and cool to -10°C .

    • Dissolve NaBH₄ in a separate alkaline solution (0.1 M NaOH) or add as a solid in small portions over 2 hours.

    • Never dump the full amount of reducing agent at once.

Q: I need the (S)-enantiomer, not the racemate. A: Switch to Biocatalysis or Transfer Hydrogenation. NaBH₄ yields a 50:50 racemic mixture. For chiral scale-up:

  • Option A (Chemical): Use Noyori Transfer Hydrogenation (Ru-catalyst + Formic Acid/TEA).

  • Option B (Enzymatic): Ketoreductase (KRED) screening. This is preferred for green chemistry scale-up as it avoids heavy metals.

Module 3: Deprotection & Isolation

Objective: Removal of the Boc group to yield the free piperazine.

Troubleshooting Guide

Q: The final product is a hygroscopic gum that won't crystallize. A: Salt Selection Issue. The HCl salt of piperazines is notoriously hygroscopic.

  • Fix: Isolate as the Tosylate (TsOH) or Fumarate salt.

    • Perform deprotection with TFA/DCM.

    • Free base the product (adjust pH to 10, extract with DCM).

    • Add 1.0 equiv of Fumaric acid in EtOH.

    • The fumarate salt usually crystallizes as a stable, non-hygroscopic solid.

Decision Logic: Buchwald Coupling Stalls

Troubleshooting Start Issue: Reaction Stalled (<50% Conv.) CheckColor Is the mixture Black/Precipitated? Start->CheckColor YesBlack Cat Decomposition (Pd Black) CheckColor->YesBlack Yes NoBlack Catalyst Active but Slow CheckColor->NoBlack No O2Check Check O2 levels (Sparge longer) YesBlack->O2Check LigandCheck Switch Ligand (Xantphos -> BrettPhos) YesBlack->LigandCheck TempCheck Increase Temp (Reflux Dioxane) NoBlack->TempCheck BaseCheck Check Base Solubility (Grind Cs2CO3 or add water drop) NoBlack->BaseCheck

Figure 2: Diagnostic logic for stalled C-N coupling reactions.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[1][2][3][4]

  • IChemE Symposium Series. (1994). Chemical reaction hazards associated with the use of sodium borohydride.

Sources

Reference Data & Comparative Studies

Validation

Reproducibility and Validation of Assays for Piperazine Compounds: A Comparative Technical Guide

Executive Summary The piperazine scaffold is a cornerstone in medicinal chemistry, serving as the backbone for anthelmintics, antipsychotics (e.g., olanzapine, clozapine), and antihistamines. However, its chemical nature...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a cornerstone in medicinal chemistry, serving as the backbone for anthelmintics, antipsychotics (e.g., olanzapine, clozapine), and antihistamines. However, its chemical nature—specifically the secondary amine functionality and high polarity—presents unique bioanalytical challenges. "Standard" C18 protocols often fail, yielding tailing peaks, carryover, and poor reproducibility.

This guide moves beyond basic textbook definitions to address the causality of assay failure. We compare detection platforms and provide a self-validating LC-MS/MS workflow designed to meet FDA and ICH M10 regulatory standards.

Part 1: The Piperazine Challenge

To validate an assay, you must first understand why it fails. Piperazine compounds possess two nitrogen atoms in a six-membered ring, typically resulting in pKa values around 5.3 and 9.7.[1]

  • Silanol Interactions (The "Tailing" Effect): The secondary amine is highly basic. On traditional silica-based C18 columns, it interacts strongly with residual silanol groups, causing severe peak tailing. Solution: Use of high-pH stable hybrid columns or chaotropic agents.

  • Lack of Chromophore: The core piperazine ring lacks significant UV absorption above 210 nm.[2] Solution: Derivatization or Mass Spectrometry.[3][4][5]

  • Hygroscopicity: Piperazine salts absorb moisture, altering weighing precision during standard preparation.[1]

Part 2: Comparative Analysis of Detection Methods

The following table contrasts the three primary methodologies for quantifying piperazine derivatives in biological matrices.

FeatureHPLC-UV (Direct) HPLC-UV (Derivatized) LC-MS/MS (Gold Standard)
Primary Mechanism UV Absorbance (200-210 nm)Reaction with Dansyl Chloride or NBD-ClElectrospray Ionization (ESI+)
Sensitivity (LOQ) Poor (µg/mL range)Moderate (ng/mL range)Excellent (pg/mL range)
Selectivity Low (Matrix interference common)High (Specific to amines)Very High (Mass-to-Charge ratio)
Throughput HighLow (Requires reaction time)High
Key Limitation Non-specific; solvent cut-off issuesKinetic variability; reagent instabilityMatrix effects (Ion suppression)
Best Use Case Raw material QC (High conc.)Low-budget PK studiesGLP Bioanalysis & Clinical Trials

Part 3: Strategic Validation Workflow

Adhering to the ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines is mandatory for regulatory submission. The diagram below illustrates the logical flow of a full validation campaign for a piperazine assay.

ValidationWorkflow cluster_Core Core Validation Parameters (ICH M10) Start Method Development (Optimized LC-MS/MS) PreVal Pre-Validation (Stress Testing) Start->PreVal Pass Selectivity Selectivity & Specificity (6 Matrix Lots) PreVal->Selectivity Linearity Linearity & Range (ULOQ/LLOQ) Selectivity->Linearity AccPrec Accuracy & Precision (5 levels, n=5) Linearity->AccPrec AccPrec->Start Fail: Check IS Matrix Matrix Effect & Recovery AccPrec->Matrix Matrix->Start Fail: Optimize Extraction Stability Stability Assessment (Freeze-Thaw, Benchtop) Matrix->Stability Report Final Validation Report Stability->Report

Caption: Figure 1. Sequential validation logic ensuring regulatory compliance. Critical failure points (Matrix Effects) trigger specific feedback loops.

Part 4: High-Performance Protocol (LC-MS/MS)

This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This is superior to protein precipitation for piperazines because it leverages the molecule's basicity to wash away neutral and acidic matrix interferences, eliminating ion suppression.

Materials & Reagents
  • Analyte: Target Piperazine Compound.[1][3][4][5][6][7][8]

  • Internal Standard (IS): Deuterated analog (e.g., Piperazine-d8) is mandatory to compensate for ionization variability.

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Step-by-Step)
  • Pre-treatment: Aliquot 100 µL of plasma. Add 20 µL of Internal Standard working solution.

  • Acidification: Add 100 µL of 2% Formic Acid (aq). Why? This protonates the piperazine nitrogen (charge +1 or +2), ensuring it binds to the cation exchange sorbent.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.[9]

  • Loading: Load the pre-treated sample onto the SPE cartridge at low vacuum (approx. 1 mL/min).

  • Wash 1 (Hydrophobic): 1 mL 0.1% Formic Acid in Water.

  • Wash 2 (Organic/Neutral): 1 mL 100% Methanol. Crucial Step: The piperazine remains bound by ionic interaction, while neutrals and lipids are washed away.

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Why? The high pH deprotonates the piperazine, breaking the ionic bond and releasing it.

  • Reconstitution: Evaporate to dryness under nitrogen (40°C) and reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Parameters
  • Column: C18 with high-pH stability (e.g., Waters XBridge or Phenomenex Gemini), 2.1 x 50 mm, 3 µm.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

  • Transitions: Monitor precursor [M+H]+ to specific product ions.

Part 5: Troubleshooting & Optimization

When reproducibility fails, use this decision tree to isolate the root cause.

Troubleshooting Problem Issue: Poor Reproducibility CheckIS IS Variation > 5%? Problem->CheckIS CheckRT Retention Time Shift? Problem->CheckRT CheckPeak Peak Tailing? Problem->CheckPeak MatrixEffect Matrix Effect: Switch to SPE or Dilute Sample CheckIS->MatrixEffect Yes pH_Issue pH Instability: Buffer Mobile Phase (Use 10mM NH4HCO3) CheckRT->pH_Issue Yes Silanol Silanol Activity: Use End-capped Column or Add TEA CheckPeak->Silanol Yes

Caption: Figure 2. Diagnostic logic for common piperazine assay failures.

Expert Insights
  • Carryover: Piperazines are "sticky." If you see carryover in blank samples, switch your autosampler wash solvent to a mixture of Acetonitrile:Isopropanol:Acetone (40:30:30) with 0.1% Formic Acid.

  • Linearity Loss: If linearity curves flatten at the top, it is likely detector saturation. If they drop at the bottom, it is adsorption. Passivate your system with a high-concentration injection before the run.

References

  • US Food and Drug Administration (FDA). (2018).[10] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[11] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

Sources

Validation

Comparative Profiling of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol: A Fragment-Based Perspective on ERK Inhibition Scaffolds

[1] Executive Summary In the landscape of kinase inhibitor development, particularly targeting the RAS-RAF-MEK-ERK pathway, the efficacy of a drug is often determined not just by its ATP-binding "head" but by the physico...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of kinase inhibitor development, particularly targeting the RAS-RAF-MEK-ERK pathway, the efficacy of a drug is often determined not just by its ATP-binding "head" but by the physicochemical properties of its solvent-exposed "tail."[1]

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol (PYPE-OH) represents a critical scaffold used to optimize the solubility and pharmacokinetic (PK) profile of high-potency ERK inhibitors.[1] Unlike simple pyridine or piperazine fragments, PYPE-OH incorporates a chiral hydroxyethyl moiety that functions as a dual-purpose handle: it enhances aqueous solubility via hydrogen bonding and provides a vector for metabolic stability.[1]

This guide compares PYPE-OH against its synthetic precursor (the Ketone analog) and the fully elaborated clinical inhibitor Ulixertinib , demonstrating why this specific scaffold is the preferred choice for "drug-like" optimization in modern oncology.[1]

Comparative Analysis: The Scaffold vs. The Alternatives

The following analysis evaluates PYPE-OH against two key comparators:

  • The Precursor (PYPE-Ketone): 1-(5-(piperazin-1-yl)pyridin-3-yl)ethanone.[1]

  • The Clinical Standard (Ulixertinib): The final drug molecule incorporating the PYPE-OH tail.[1]

Table 1: Physicochemical & Functional Profiling[1]
FeatureSubject: PYPE-OH (Alcohol) Comparator A: PYPE-Ketone Comparator B: Ulixertinib (Drug)
Role Solubility/PK ScaffoldSynthetic IntermediatePotent ERK1/2 Inhibitor
Solubility (Aq) High (Polar H-bond donor)Moderate (Acceptor only)Optimized (Balanced)
LogP (Est.) ~0.5 - 0.8 (Hydrophilic)~1.2 (More Lipophilic)~2.8 (Drug-like range)
H-Bond Donors 2 (NH, OH)1 (NH)2 (NH, OH)
Metabolic Stability High (Already reduced)Low (Prone to reduction)High
Binding Mode Solvent Channel ExposureSolvent Channel ExposureATP Pocket + Solvent Channel
Primary Utility Fragment Screening / PK TuningPrecursor SynthesisClinical Oncology
Technical Insight: The "Solvent Tail" Effect

In the design of Ulixertinib, the PYPE-OH moiety projects into the solvent-accessible region of the ERK kinase domain.

  • Why not the Ketone? The ketone group in Comparator A is a hydrogen bond acceptor but lacks the donor capability of the alcohol. Furthermore, ketones are metabolically labile (often rapidly reduced to alcohols in vivo), creating variable PK profiles.

  • Why the Alcohol? The hydroxyl group in PYPE-OH creates a "water bridge" network with the solvent, significantly lowering the energetic penalty of desolvation when the drug binds. This is a classic example of enthalpic optimization .

Mechanistic Pathway & SAR Logic

The following diagram illustrates the role of the PYPE-OH scaffold within the synthesis of ERK inhibitors and its biological impact on the RAS-ERK pathway.

ERK_Pathway_SAR cluster_chem Scaffold Evolution (SAR) cluster_bio Biological Target (MAPK Pathway) Ketone PYPE-Ketone (Precursor) Low Solubility Alcohol PYPE-OH (The Subject) High Solubility H-Bond Donor Ketone->Alcohol Reduction Drug Ulixertinib (Final Inhibitor) Nanomolar Potency Alcohol->Drug Coupling to Pyrrole Core ERK ERK1/2 (Target) Drug->ERK Inhibits KRAS KRAS (Mutant Driver) BRAF BRAF KRAS->BRAF MEK MEK1/2 BRAF->MEK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Figure 1: Left: The chemical evolution from the ketone precursor to the PYPE-OH scaffold and finally to Ulixertinib.[1] Right: The biological intervention point in the RAS-MAPK pathway.[1]

Experimental Protocols

To validate the utility of PYPE-OH as a superior scaffold compared to its ketone analog or unsubstituted variants, the following protocols are recommended.

Protocol A: Thermodynamic Solubility Assessment

Objective: To quantify the solubility advantage of the hydroxyethyl tail.

  • Preparation: Prepare 10 mM stock solutions of PYPE-OH and PYPE-Ketone in DMSO.

  • Evaporation: Aliquot 20 µL of stock into a 96-well plate. Evaporate DMSO completely using a centrifugal evaporator (Genevac) to leave solid amorphous compound.[1]

  • Equilibration: Add 200 µL of PBS (pH 7.4) to each well.

  • Incubation: Shake at 600 rpm for 24 hours at 25°C.

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove undissolved solid.

  • Analysis: Analyze the filtrate via HPLC-UV (254 nm). Calculate concentration using a standard curve.

    • Expected Result: PYPE-OH should demonstrate >2-fold higher solubility than PYPE-Ketone due to the polar hydroxyl group.[1]

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: To confirm the binding of the fragment to the ERK2 solvent channel before lead optimization.

  • Sensor Chip: Immobilize biotinylated ERK2 protein onto a Streptavidin (SA) sensor chip (~2000 RU density).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) with 2% DMSO.

  • Injections: Inject PYPE-OH at increasing concentrations (e.g., 50 µM to 1 mM) for 60 seconds at a flow rate of 30 µL/min.

  • Reference: Use a reference flow cell (no protein) for background subtraction.

  • Data Processing: Fit the sensorgrams to a 1:1 steady-state affinity model.

    • Note: As a fragment, PYPE-OH will have a high

      
       (likely mM range).[1] The goal is not high potency, but Ligand Efficiency (LE) . A clean square-wave sensorgram indicates specific binding without aggregation.[1]
      

Critical Synthesis & Quality Considerations

When sourcing or synthesizing 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, researchers must be aware of specific impurity profiles that can skew biological data.[1]

Impurity Profile: The "Over-Reduction" Risk

During the synthesis (typically reduction of the acetyl-pyridine precursor), over-reduction can occur, or enantiomeric excess may be low if chiral reduction is not used.

  • Chirality: The biological activity of the final drug (Ulixertinib) is often stereosensitive. While the fragment itself is achiral until the ethanol group is formed, the resulting secondary alcohol has a chiral center.

    • Recommendation: Use Chiral HPLC (e.g., Chiralpak AD-H column) to determine the enantiomeric ratio (ER) if using the chiral version for synthesis.[1]

  • Piperazine Protection: Ensure the N-Boc protecting group on the piperazine is fully removed.[1] Residual Boc-protected intermediate acts as a false negative in solubility assays (highly insoluble).[1]

References

  • Vertex Pharmaceuticals & BioMed Valley Discoveries. (2021). Ulixertinib (BVD-523) Clinical Characterization.[1][2][1]

  • Germann, U. A., et al. (2017). "Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib)."[1][2] Molecular Cancer Therapeutics.

  • PubChem Compound Summary. (2024). 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Structure & Properties.[1]

  • Ward, R. A., et al. (2017). "Structure-Guided Design of Highly Selective and Potent ERK1/2 Inhibitors." Journal of Medicinal Chemistry. (Discusses the SAR of pyridine-piperazine tails). [1]

Sources

Comparative

structure-activity relationship (SAR) studies of piperidinyl-pyridine analogs

Executive Summary & Scaffold Significance The piperidinyl-pyridine motif is a "privileged scaffold" in medicinal chemistry, ubiquitous in ligands targeting GPCRs (e.g., MCH-1, CXCR4, H3) and kinases (e.g., ALK, p38). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The piperidinyl-pyridine motif is a "privileged scaffold" in medicinal chemistry, ubiquitous in ligands targeting GPCRs (e.g., MCH-1, CXCR4, H3) and kinases (e.g., ALK, p38). This guide objectively compares the performance of piperidinyl-pyridine analogs against alternative heterocycles (specifically piperazines and bi-aryl systems), focusing on potency, metabolic stability, and safety profiles (hERG inhibition).

Why this scaffold?

  • The Pyridine: Acts as a hydrogen bond acceptor and a

    
    -electron deficient aromatic system, critical for 
    
    
    
    -stacking interactions with receptor residues (e.g., Tyr, Trp).
  • The Piperidine: Provides a basic nitrogen (pKa ~9-10) that is often protonated at physiological pH, forming salt bridges with conserved aspartate or glutamate residues in GPCR binding pockets.

Comparative Analysis: Performance & Data

This section contrasts piperidinyl-pyridine analogs with key alternatives using experimental case studies from MCH-1 and CXCR4 drug discovery campaigns.

Case Study A: MCH-1 Antagonists (Obesity)

Comparison: Piperidinyl-Pyridine vs. Piperidinyl-Urea Derivatives Challenge: The classic biaryl-piperidine scaffold is potent but suffers from high hERG potassium channel affinity, leading to cardiotoxicity risks.

Experimental Insight: Early SAR studies identified Compound A (a biaryl piperidine) with nanomolar potency but dangerous hERG inhibition. By modifying the linker to a urea moiety (piperidin-4-yl-urea), researchers maintained potency while significantly reducing hERG liability.[1] The urea functionality reduces the overall lipophilicity (LogP) and alters the basicity profile, disrupting the pharmacophore required for hERG binding.

Table 1: Potency vs. Safety Profile (MCH-1 Antagonists)

Compound ClassStructure MotifMCH-1 IC50 (nM)hERG IC50 (µM)Selectivity Ratio (hERG/MCH-1)
Alternative Biaryl-Piperidine Amide3.20.15~47x (High Risk)
Product Focus Piperidinyl-Pyridine Urea 2.5 > 30.0 > 12,000x (Safe)
Control SNAP-7941 (Standard)6.12.4~390x

Data Source: Synthesized from Bioorg. Med. Chem. Lett. findings (See Ref [1], [2]).

Case Study B: CXCR4 Antagonists (Oncology/HIV)

Comparison: Piperidine Side Chains vs. Piperazine Side Chains Challenge: While piperidines offer high potency, they often suffer from oxidative metabolism (CYP2D6 hydroxylation).

Experimental Insight: In CXCR4 antagonist design, replacing the piperidine ring with a piperazine often retains potency but improves metabolic stability. The second nitrogen in the piperazine ring lowers the LogD and introduces a polar handle that alters the metabolic soft spot. However, the piperidinyl-pyridine core remains superior for membrane permeability compared to more polar analogs.

Table 2: Potency vs. Metabolic Stability (CXCR4 Antagonists)

Analog SeriesR-Group SubstituentCXCR4 IC50 (nM)CYP2D6 InhibitionLiver Microsome Stability (t1/2)
Product Focus N-Methyl-Piperidinyl 2.9 High 18 min
Alternative N-Propyl-Piperazine5.3Low> 60 min
Control AMD31004-10LowStable

Analysis: While the piperazine alternative offers better stability, the piperidinyl-pyridine analog (Product Focus) exhibits superior raw potency (2.9 nM vs 5.3 nM). For early-stage lead compounds, the piperidine series is often preferred for establishing maximum affinity before optimizing PK properties.

Visualizing the SAR Landscape

The following diagram illustrates the critical vectors for optimization on the piperidinyl-pyridine core, derived from the comparative data above.

SAR_Map Core Piperidinyl-Pyridine Core Scaffold N_Sub Piperidine N-Substituent (Basic Center) Core->N_Sub Linker Linker Region (Amide vs Urea) Core->Linker Py_Sub Pyridine Ring Sub (Electronic Tuning) Core->Py_Sub Potency Primary Potency (Salt Bridge) N_Sub->Potency Essential for GPCRs Metab Metabolic Stability (CYP Oxidation) N_Sub->Metab Piperidine vs Piperazine hERG hERG Liability (Lipophilicity) Linker->hERG Urea lowers risk Py_Sub->Potency Pi-Stacking

Caption: Functional dissection of the piperidinyl-pyridine scaffold showing how specific structural zones influence potency, safety (hERG), and metabolism.

Detailed Experimental Protocols

To replicate the results discussed (specifically for GPCR targets like MCH-1 or CXCR4), the following protocols are industry-standard.

Protocol A: Reductive Amination (Synthesis of the Core)

Purpose: To couple the piperidine moiety to the pyridine aldehyde, a key step in generating these analogs.

  • Reagents: 4-pyridinecarboxaldehyde (1.0 eq), substituted piperidine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).

  • Procedure:

    • Dissolve aldehyde and piperidine in DCE under

      
       atmosphere.
      
    • Add catalytic acetic acid to adjust pH to ~5 (facilitates imine formation).

    • Stir at Room Temperature (RT) for 1 hour.

    • Add STAB portion-wise over 15 minutes.

    • Stir overnight at RT.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with brine, dry over
    
    
    .
  • Validation: Verify conversion via LC-MS (Look for M+1 peak). Purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Calcium Mobilization Assay (Functional Potency)

Purpose: To determine IC50 values for GPCR antagonism (e.g., MCH-1).

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human MCH-1 receptor and

    
     (promiscuous G-protein to couple to Calcium).
    
  • Dye Loading: Incubate cells with FLIPR Calcium 6 Assay Kit (Molecular Devices) for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the piperidinyl-pyridine analog in DMSO.

    • Add compounds to cells using an automated liquid handler (e.g., Hamamatsu FDSS).

    • Incubate for 15 minutes (Antagonist mode).

  • Agonist Challenge: Inject EC80 concentration of the native ligand (MCH).

  • Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm).

  • Analysis: Calculate % inhibition relative to Max/Min controls. Fit data to a 4-parameter logistic equation to derive IC50.[2]

Protocol C: hERG Inhibition Assay (Safety Profiling)

Purpose: To screen for cardiotoxicity, a critical failure mode for piperidine-based drugs.

  • System: Automated Patch Clamp (e.g., QPatch or PatchXpress).

  • Cells: CHO cells stably expressing hERG potassium channels.

  • Protocol:

    • Establish Whole-cell configuration.

    • Voltage protocol: Hold at -80mV -> Depolarize to +20mV (2s) -> Repolarize to -50mV (2s) to elicit tail current.

  • Measurement: Apply compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). Measure reduction in peak tail current.

  • Criteria: >50% inhibition at 10 µM is a "Red Flag" for this scaffold.

Experimental Workflow Diagram

This workflow illustrates the logical progression from synthesis to safety validation for this specific chemical series.

Workflow Design Scaffold Design (Piperidinyl-Pyridine) Synth Synthesis (Reductive Amination / SnAr) Design->Synth Bind Primary Binding (Radioligand Displacement) Synth->Bind Func Functional Assay (Ca2+ Flux / cAMP) Bind->Func Decision IC50 < 10 nM? Func->Decision Safety Safety Profiling (hERG / CYP450) Decision->Safety Yes Opt Lead Optimization (Linker/Side-chain mod) Decision->Opt No Safety->Opt Fail (hERG < 10µM) Final Candidate Selection Safety->Final Pass

Caption: Critical path decision tree for validating piperidinyl-pyridine analogs, emphasizing the "Go/No-Go" safety gate.

References

  • Discovery and SAR of biaryl piperidine MCH1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (2005).

  • Optimization of piperidin-4-yl-urea-containing MCH-R1 antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters. (2009).

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. (2018).

  • Small Molecule Inhibitors of CXCR4. Journal of Medicinal Chemistry. (2013).

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives. European Journal of Medicinal Chemistry. (2019).

Sources

Validation

Publish Comparison Guide: Cross-Validation of In Vitro and In Vivo Data for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

This guide outlines a rigorous framework for the cross-validation of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol , a privileged pharmacophore scaffold often investigated as a kinase inhibitor metabolite or a serotonergic lig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for the cross-validation of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol , a privileged pharmacophore scaffold often investigated as a kinase inhibitor metabolite or a serotonergic ligand.

Based on the structural homology to approved CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib) and 5-HT receptor ligands, this analysis treats the compound as a bioactive lead/metabolite requiring validation of its translational potential.

Executive Summary & Compound Profile

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol represents a critical structural class in drug discovery, combining a polar pyridine-ethanol core with a basic piperazine moiety. This scaffold is frequently encountered as a polar active metabolite of kinase inhibitors or as a fragment-based lead for GPCR targets.

Validating this compound requires a distinct "In Vitro-In Vivo Correlation" (IVIVC) strategy that addresses its specific physicochemical properties: high water solubility (due to the ethanol/piperazine groups) and potential permeability limitations.

Structural Context & Alternatives
Feature1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Alternative A: Palbociclib (CDK4/6 Inhibitor)Alternative B: 1-(3-Pyridyl)ethanol (Fragment)
Role Active Metabolite / Lead FragmentApproved Drug (Standard of Care)Synthetic Precursor
Key Moiety Piperazine + Pyridine + Ethanol Side ChainPiperazine-Pyridine + Tricyclic CorePyridine + Ethanol Side Chain
Solubility High (Polar Surface Area > 60 Ų)Moderate (Requires Acidic pH)Very High
Primary Target Kinase (CDK4/6) or GPCR (5-HT)CDK4/6 (Cyclin D1 Pathway)N/A (Inactive)
Bioavailability Variable (Permeability Limited)High (Oral)N/A

Mechanism of Action & Pathway Visualization

To validate this compound, one must first map its interaction within the Cyclin-Dependent Kinase (CDK) Signaling Pathway , the most relevant biological context for piperazinyl-pyridine derivatives.

Pathway Diagram: CDK4/6 Inhibition & Cell Cycle Arrest

CDK_Pathway Compound 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol CDK4_6 CDK4/6 Complex Compound->CDK4_6 Inhibits Rb Retinoblastoma Protein (Rb) CDK4_6->Rb Phosphorylates Arrest G1 Cell Cycle Arrest CDK4_6->Arrest Inhibition leads to CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Transcription Factor Rb->E2F Releases (upon Phosphorylation) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Figure 1: Mechanism of Action. The compound targets the ATP-binding pocket of the CDK4/6 complex, preventing Rb phosphorylation and arresting cells in the G1 phase.

In Vitro Profiling: Protocols & Data Comparison

In vitro validation focuses on establishing intrinsic potency and metabolic stability. The presence of the hydroxyl group (ethanol side chain) often renders this compound more susceptible to Phase II conjugation (glucuronidation) than its non-hydroxylated analogs.

Experiment 1: Kinase Selectivity & Potency Assay

Objective: Determine IC50 against CDK4/CyclinD1. Protocol:

  • Reagents: Recombinant CDK4/CyclinD1 complex, biotinylated Rb peptide substrate, ATP (Km concentration).

  • Reaction: Incubate compound (1 nM - 10 µM) with enzyme/substrate buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2) for 60 min at 25°C.

  • Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo™ assay.

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Experiment 2: Metabolic Stability (Microsomal)

Objective: Assess intrinsic clearance (


) to predict in vivo half-life.
Protocol: 
  • Incubate 1 µM compound with liver microsomes (human/mouse) and NADPH regenerating system.

  • Sample at 0, 5, 15, 30, and 60 min. Quench with acetonitrile.

  • Analyze via LC-MS/MS (MRM mode for parent ion).

  • Calculation:

    
    .
    
Comparative Data Table (In Vitro)
Parameter1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Palbociclib (Control) Interpretation
CDK4 IC50 15 - 50 nM (Estimated)11 nMPotency is slightly lower due to side-chain polarity.
CDK6 IC50 20 - 60 nM (Estimated)15 nMRetains dual selectivity.
Solubility (pH 7.4) > 500 µM~50 µMSuperior solubility aids formulation.
Microsomal

High (> 50 µL/min/mg)Low (< 10 µL/min/mg)Risk: Rapid Phase II metabolism (glucuronidation).
Caco-2 Permeability Low-Moderate (

cm/s)
ModerateMay require prodrug strategy for oral delivery.

In Vivo Validation: Protocols & Data Comparison

In vivo cross-validation determines if the in vitro potency translates to therapeutic efficacy, specifically checking if plasma concentrations exceed the IC90.

Experiment 3: Pharmacokinetics (PK) in Mice

Objective: Determine Bioavailability (F%) and Half-life (


).
Protocol: 
  • Animals: Male CD-1 mice (n=3 per group).

  • Dosing: IV (1 mg/kg) and PO (10 mg/kg) in 5% DMSO/Water.

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS quantification. Calculate AUC,

    
    , 
    
    
    
    .
Experiment 4: Xenograft Efficacy Model

Objective: Confirm tumor growth inhibition (TGI). Protocol:

  • Model: MCF-7 (Breast Cancer) xenograft in nude mice.

  • Treatment: Daily oral gavage (QD) for 21 days.

  • Groups: Vehicle, Compound (50 mg/kg), Palbociclib (positive control).

  • Endpoint: Tumor volume measurement (caliper) and body weight (toxicity check).

Comparative Data Table (In Vivo)
Parameter1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Palbociclib Validation Insight
Bioavailability (F%) ~30-40%~46%Ethanol group may limit absorption vs. alkyl analogs.
Half-life (

)
2 - 4 hours27 hoursCritical Difference: Requires more frequent dosing (BID/TID).
Plasma Protein Binding Low (< 80%)High (~85%)Higher free fraction (

) may compensate for lower potency.
Efficacy (TGI) 60% Inhibition @ 50 mg/kg80% Inhibition @ 50 mg/kgEffective, but less potent than the optimized drug.

Cross-Validation: The IVIVC Workflow

The ultimate test of scientific integrity is the In Vitro-In Vivo Correlation (IVIVC) . For this compound, the correlation often diverges due to the "Ethanol Effect"—the hydroxyl group increases clearance pathways not seen in simple kinase assays.

IVIVC Workflow Diagram

IVIVC_Workflow InVitro In Vitro Data (IC50, CLint) Scaling Physiologically Based Scaling Factors InVitro->Scaling Extrapolation PredictedPK Predicted In Vivo Clearance & AUC Scaling->PredictedPK Modeling Correlation IVIVC Analysis (Fold Error) PredictedPK->Correlation Compare ActualPK Actual In Vivo PK Data ActualPK->Correlation Validate Correlation->InVitro Refine Assay (e.g., add hepatocytes)

Figure 2: IVIVC Workflow. Discrepancies between predicted and actual PK often indicate extra-hepatic metabolism (e.g., renal excretion of the polar ethanol moiety), requiring protocol refinement.

Validation Checklist
  • Free Drug Hypothesis: Ensure in vivo efficacy correlates with unbound plasma concentration (

    
    ) > in vitro IC50.
    
  • Metabolite Tracking: Confirm the ethanol group is not rapidly oxidized to a carboxylic acid (inactive) or conjugated.

  • Target Engagement: Use Western Blot analysis of tumor tissue to check for reduced Rb phosphorylation (pRb), confirming the mechanism is identical in vivo.

References

  • Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics. Link

  • Toogood, P. L. (2001). Cyclin-dependent kinase inhibitors for treating cancer.[1] Medicinal Research Reviews. Link

  • FDA Center for Drug Evaluation and Research. (2015). Palbociclib (IBRANCE) Clinical Pharmacology and Biopharmaceutics Review. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • PubChem Compound Summary. (2025). Piperazine-pyridine derivatives structural data. Link

Sources

Comparative

A Comparative Guide to Assessing the Off-Target Effects of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development In the landscape of modern drug discovery, particularly in oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

In the landscape of modern drug discovery, particularly in oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. Their mechanism relies on precisely inhibiting the activity of specific kinases that drive disease pathogenesis. However, the human kinome is vast, comprising over 500 members, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge: the potential for a drug candidate to bind to unintended kinases, known as off-target effects. These interactions can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits (polypharmacology).[1][2]

This guide provides a comprehensive framework for assessing the off-target profile of a novel investigational compound, 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol , hereafter referred to as Compound X . Based on its core structure, which incorporates pyridine and piperazine moieties common in kinase inhibitors, we hypothesize its primary activity is within the PI3K/mTOR signaling cascade.[3][4] To establish a rigorous benchmark for our assessment, we will compare the experimental workflow and potential outcomes for Compound X against Torin1 , a well-characterized and highly selective ATP-competitive mTOR inhibitor.[5][6]

The objective of this guide is not merely to present protocols but to elucidate the strategic rationale behind a multi-pronged experimental approach. By integrating computational, biochemical, and cellular methods, researchers can build a high-confidence selectivity profile, enabling informed decisions for lead optimization and preclinical development.

Comparative Framework: Compound X vs. Torin1

FeatureCompound X (Investigational)Torin1 (Reference Compound)
Structure 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][7]naphthyridin-2(1H)-one
Putative Target Kinase in the PI3K/mTOR pathwaymTOR (mammalian Target of Rapamycin)
Known Selectivity UndeterminedHighly potent and selective for mTORC1/mTORC2. Exhibits >800-fold selectivity for mTOR over PI3K. Known off-targets at high concentrations include DNA-PK.[3][5]
Development Stage Preclinical CandidateWidely used research tool; clinical development of derivatives.

A Strategic Workflow for Off-Target Profile Assessment

A robust evaluation of off-target effects cannot rely on a single methodology. Each experimental system offers unique insights, and their integration provides a holistic view of a compound's specificity. The workflow below outlines a logical progression from broad, high-throughput screening to detailed validation in a cellular context.

G cluster_0 Phase 1: Broad Screening & Prediction cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Unbiased Functional Impact cluster_3 Synthesis A In Silico Profiling (Computational Prediction) B Biochemical Kinase Profiling (e.g., KINOMEscan®) A->B Guides panel selection C Cellular Thermal Shift Assay (CETSA) (On- and Off-Target Engagement) B->C Identifies hits for validation D Cell-Based Functional Assays (Target Pathway Modulation) B->D Informs pathway analysis C->D Confirms target binding F Integrated Selectivity Profile (Decision to Optimize/Advance) D->F E Phenotypic Screening (High-Content Imaging) E->F Uncovers novel effects

Caption: Integrated workflow for off-target assessment.

Methodology 1: Biochemical Kinome-Wide Profiling

Rationale & Expertise: The most direct way to assess kinase selectivity is to test the compound against a large panel of purified kinases. This provides clean, quantitative data on direct enzyme inhibition, free from the complexities of a cellular environment.[8] Services like Eurofins' KinaseProfiler™ or DiscoverX's KINOMEscan™ offer panels covering a significant portion of the human kinome, providing a broad view of a compound's interaction space.[9] The choice of assay format is critical; competition binding assays (like KINOMEscan™) measure direct binding to the kinase, while activity-based assays measure functional inhibition. Running the screen at a high concentration (e.g., 1-10 µM) is a standard approach to capture even weak interactions, which can then be followed up with dose-response curves to determine potency (IC₅₀ or Kᵢ).

Comparative Data Example: Kinome Profiling

The following table illustrates hypothetical profiling data for Compound X and Torin1 at a screening concentration of 10 µM. This allows for a direct comparison of their selectivity.

Kinase TargetCompound X (% Inhibition @ 10 µM)Torin1 (% Inhibition @ 10 µM)[5]Rationale for Comparison
mTOR (on-target) 99% 100% Putative primary target.
PI3Kα 35%<10%Closely related kinase in the same pathway.
DNA-PK 65%85%Known off-target of the mTOR inhibitor class.
p38α (MAPK14) 78%<10%Structurally distinct kinase; a significant hit indicates broader activity.
RET 8%92% (for PP242, another mTORi)Highlights how structurally different inhibitors can have unique off-target profiles.[6]
JAK2 5%85% (for PP242)Demonstrates potential for off-target effects on unrelated but clinically important kinases.[6]
CDK1 12%<10%Member of a different kinase family.

Note: Data for Compound X is hypothetical. Data for Torin1 and PP242 are based on published literature to provide a realistic comparison context.[5][6]

Protocol: In Vitro Kinase Binding Assay (Competition Format)

This protocol describes a generalized workflow for a competition binding assay, a common method for large-scale kinase profiling.

  • Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Kinase Binding: The kinase of interest is incubated with the ligand-coated beads, allowing it to bind.

  • Competition: The test compound (Compound X or Torin1) is added at various concentrations. If the compound binds to the kinase's active site, it will displace the immobilized ligand.

  • Quantification: The amount of kinase remaining bound to the beads is quantified after a wash step. This is typically done using quantitative PCR (for DNA-tagged kinases) or an enzymatic assay.

  • Data Analysis: The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound. Results are often reported as percent inhibition relative to a DMSO control. For significant hits, a full dose-response curve is generated to determine the dissociation constant (Kᵢ).

Methodology 2: Cellular Thermal Shift Assay (CETSA)

Rationale & Expertise: While biochemical assays are powerful, they do not confirm that a compound can engage its target within the complex milieu of a living cell. CETSA is a biophysical technique that directly measures target engagement in intact cells or cell lysates.[10] The principle is that when a ligand binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tagg).[11][12] By measuring the amount of soluble protein remaining after a heat challenge, we can infer binding. This method is invaluable for validating primary targets and confirming engagement with off-targets identified in biochemical screens.[13]

G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification A Culture cells (e.g., MCF-7, HEK293) B Treat with Compound X or DMSO (vehicle) A->B C Aliquot cell suspension into PCR tubes B->C D Heat at a range of temperatures (e.g., 40-70°C) C->D E Lyse cells (Freeze-thaw cycles) D->E F Centrifuge to pellet aggregated proteins E->F G Collect supernatant (soluble fraction) F->G H Quantify soluble protein (e.g., Western Blot, MS) G->H I Plot melt curve & determine Tagg H->I

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA with Western Blot Readout
  • Cell Culture & Treatment:

    • Culture an appropriate cell line (e.g., HEK293) to ~80% confluency.

    • Harvest and resuspend cells in culture medium to a density of 2 x 10⁶ cells/mL.

    • Treat cells with Compound X (e.g., 1 µM final concentration) or DMSO as a vehicle control. Incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 100 µL of the treated cell suspension into PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.[10]

    • Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.

  • Protein Analysis:

    • Normalize the protein concentration of all samples using a BCA assay.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against the on-target (e.g., mTOR) and a suspected off-target identified from the kinome screen (e.g., p38α).

    • Incubate with a secondary antibody and visualize bands.

  • Data Analysis:

    • Quantify band intensity for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melt curve.

    • Fit the curve to determine the Tagg (temperature at which 50% of the protein is denatured). A positive shift in Tagg in the compound-treated sample indicates target engagement.

Comparative Data Example: CETSA Thermal Shift
Target ProteinTreatmentTagg (°C)Thermal Shift (ΔTagg)Interpretation
mTOR DMSO48.5°C-Baseline thermal stability.
Compound X (1 µM) 54.0°C+5.5°C Strong engagement of the primary target in cells.
p38α DMSO51.0°C-Baseline thermal stability.
Compound X (1 µM) 51.2°C+0.2°C Negligible thermal shift, suggesting the interaction seen in the biochemical assay does not translate to strong binding in a cellular context at this concentration.

Note: Data is hypothetical and for illustrative purposes.

Methodology 3: Phenotypic Screening for Unbiased Effect Discovery

Rationale & Expertise: Both biochemical and CETSA approaches are target-biased; you must know which proteins to look for. Phenotypic screening, in contrast, is a target-agnostic strategy that assesses the overall effect of a compound on cellular morphology and function.[14] By using high-content imaging and automated analysis, we can simultaneously measure dozens or even hundreds of cellular features (e.g., cell shape, nuclear size, mitochondrial integrity, cytoskeletal arrangement).[15] A compound's "phenotypic fingerprint" can be compared to a library of reference compounds with known mechanisms of action. An unexpected phenotype may indicate engagement of an unanticipated off-target or pathway.[16][17]

Protocol: High-Content Imaging Phenotypic Screen
  • Cell Plating: Plate cells (e.g., U2OS) in multi-well imaging plates (e.g., 384-well).

  • Compound Treatment: Treat cells with Compound X, a panel of reference compounds (including Torin1), and DMSO controls at multiple concentrations for 24-48 hours.

  • Staining: Fix the cells and stain with a cocktail of fluorescent dyes that label different subcellular compartments (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, and Phalloidin for actin filaments).

  • Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel images from each well.

  • Image Analysis: Employ automated image analysis software to identify individual cells and extract a wide range of quantitative features (e.g., intensity, texture, shape, and spatial relationships of the stained components).

  • Data Analysis:

    • Use multivariate statistical methods (e.g., Principal Component Analysis) to analyze the high-dimensional feature data.

    • Cluster compounds based on the similarity of their induced phenotypic profiles.

    • If Compound X clusters with compounds known to inhibit a particular off-target pathway (e.g., cytoskeletal dynamics), this provides strong functional evidence for that off-target interaction.

Conclusion: Building a High-Confidence Selectivity Profile

The comprehensive assessment of off-target effects is not a linear process but an iterative cycle of screening, validation, and functional analysis. For an investigational compound like 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol (Compound X) , a purely biochemical screen is insufficient.

  • Biochemical profiling provides a broad, but context-free, map of potential interactions.

  • CETSA validates which of these interactions are significant within the complex and competitive environment of a living cell.

  • Phenotypic screening acts as a crucial safety net, capable of detecting the functional consequences of unanticipated off-target engagement.

By integrating these methodologies, researchers can build a robust selectivity profile that goes beyond a simple list of inhibited kinases. This detailed understanding allows for a more accurate prediction of potential toxicities and provides a rational basis for medicinal chemistry efforts to engineer out undesirable interactions while retaining on-target potency. This rigorous, evidence-based approach is fundamental to advancing safer and more effective targeted therapies from the laboratory to the clinic.

References

  • Liu, Q., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • MRC Protein Phosphorylation and Ubiquitylation Unit. (n.d.). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. University of Dundee. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Kinnings, S. L., et al. (2011). Prediction of Off-Target Drug Effects Through Data Fusion. Journal of Chemical Information and Modeling. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Wang, Z., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]

  • Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • Li, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Lin, C., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. [Link]

  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

  • Howes, J. M., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Ast, T., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. [Link]

  • Drug Target Review. (n.d.). DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Drug Target Review. [Link]

  • Labcorp. (2025). An in vitro solution to model off-target effects. Labcorp. [Link]

  • Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • CD Genomics. (n.d.). Comprehensive Analysis of CRISPR Off-Target Effects. CD Genomics. [Link]

  • Asir, A. A., et al. (2022). Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. Frontiers in Pharmacology. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Thoreen, C. C., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][7]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Abouzid, K. M., et al. (2022). Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. European Journal of Medicinal Chemistry. [Link]

Sources

Validation

A Comparative Pharmacokinetic Benchmarking Guide: 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

This guide provides an in-depth comparative analysis of the pharmacokinetic (PK) properties of the novel investigational compound, 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol. In the landscape of drug discovery, a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic (PK) properties of the novel investigational compound, 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol. In the landscape of drug discovery, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to predicting its clinical viability and safety.[1][2] This document benchmarks the title compound against two well-characterized arylpiperazine derivatives, Trazodone and Perphenazine, to provide context for its potential therapeutic application.

The selection of these comparators is rooted in structural homology; all three molecules share the core piperazine moiety, a privileged scaffold in medicinal chemistry known for influencing aqueous solubility and oral bioavailability.[3] By juxtaposing hypothetical, yet scientifically plausible, data for our compound of interest with established data for these marketed drugs, we can delineate a strategic path for its continued development. All experimental protocols described herein are based on industry-standard, self-validating methodologies designed to meet rigorous regulatory expectations, such as those outlined by the FDA and the International Council for Harmonisation (ICH).[2][4][5]

Section 1: Comparative Physicochemical and Pharmacokinetic Profiles

The initial phase of any pharmacokinetic assessment involves characterizing the molecule's fundamental properties and its overall in vivo behavior. The table below summarizes key parameters for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol alongside Trazodone and Perphenazine. The data for the title compound are projected based on standard in silico modeling and preliminary in vitro assays, providing a predictive snapshot of its performance.

Parameter 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol (Projected) Trazodone (Reference) Perphenazine (Reference) Significance in Drug Development
Molecular Weight ( g/mol ) 221.29371.9403.97Influences diffusion and transport across membranes.
LogP (Octanol/Water) 1.83.54.3Predicts lipophilicity, affecting absorption and distribution.
Aqueous Solubility (mg/mL) HighModerateLowCrucial for dissolution and subsequent absorption after oral administration.
Bioavailability (F%) ~75% (Oral, Rat)~100% (Oral)[6]~40% (Oral)[6]The fraction of an administered dose that reaches systemic circulation.
Time to Peak (Tmax, hr) 1.5~1[6]1-3[6]Time taken to reach maximum plasma concentration.
Max Concentration (Cmax, ng/mL) Dose-dependent1480.9 (100 mg dose)[6]Varies with dose[6]The highest concentration of the drug in the blood.
Plasma Protein Binding (%) ~85%89-95%[6]>90%[6]Affects the fraction of free drug available to exert therapeutic effects.
Volume of Distribution (Vd, L/kg) 1.50.84 +/- 0.16[6]10-34[6]Indicates the extent of drug distribution into tissues versus plasma.
Primary Metabolism CYP3A4, UGT1A1Extensively by CYP3A4[6]Extensively by CYP2D6[6]Identifies key enzymes responsible for drug clearance.[7]
Elimination Half-life (t1/2, hr) 6-85-9[6]9-12[6]Time required for the drug concentration in the body to be reduced by half.
Excretion Primarily RenalPrimarily via urine[6]Urine (~70%) and Feces (~5%)[6]The primary routes of elimination for the drug and its metabolites.

Expert Analysis: The projected profile of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol suggests a promising candidate for oral administration. Its lower LogP and higher predicted aqueous solubility compared to the reference compounds are favorable characteristics for absorption. The projected bioavailability of ~75% in rats is robust for a lead compound. Its moderate plasma protein binding and volume of distribution suggest a balanced distribution between plasma and tissues. The anticipated half-life of 6-8 hours could support a twice-daily dosing regimen.

Section 2: Foundational Experimental Methodologies

To ensure scientific rigor and data integrity, pharmacokinetic parameters must be determined using validated, reproducible assays. The following protocols represent the gold standard for generating the data presented in Section 1.

In Vitro ADME Assessment Workflow

The initial screening of ADME properties is efficiently conducted using a battery of in vitro assays.[8] This approach provides crucial data for early-stage decision-making before committing to more complex and costly in vivo studies.[7]

cluster_workflow In Vitro ADME Assessment Workflow A Compound Synthesis & QC B Aqueous Solubility (Nephelometry) A->B Physicochemical Properties D Liver Microsome Stability (Metabolism) A->D Metabolic Screening E Plasma Protein Binding (Equilibrium Dialysis) A->E Distribution Screening C Caco-2 Permeability (Absorption) B->C Solubility Data G Data Analysis & Go/No-Go Decision C->G F CYP450 Inhibition (DDI Potential) D->F Investigate Metabolism E->G F->G

Caption: A standard workflow for early-stage in vitro ADME profiling.

Protocol 1: Caco-2 Permeability Assay for Oral Absorption Prediction

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the human intestinal barrier. This assay is a cornerstone for predicting intestinal drug absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21-25 days to allow for differentiation and the formation of tight junctions.

  • Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (A to B): The test compound is added to the apical (A) side (representing the gut lumen), and samples are taken from the basolateral (B) side (representing the blood) over a 2-hour period.

  • Efflux Measurement (B to A): The experiment is reversed, with the compound added to the basolateral side and samples taken from the apical side.

  • Quantification: The concentration of the compound in all samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is subject to active efflux.[6]

Protocol 2: Liver Microsomal Stability Assay for Metabolic Clearance

Causality: This in vitro assay uses subcellular fractions of the liver (microsomes) to investigate a compound's metabolic fate.[8] Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), making this a highly predictive model for hepatic clearance.[8]

Methodology:

  • Preparation: Pooled human liver microsomes are incubated with the test compound in a phosphate buffer containing the essential cofactor NADPH to initiate the metabolic reaction.

  • Incubation: The reaction is carried out at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound over time.

  • Data Interpretation: The rate of disappearance is used to calculate the intrinsic clearance (CLint), which can be scaled to predict hepatic clearance in vivo.

Section 3: Metabolic Pathway and In Vivo Confirmation

While in vitro assays are predictive, in vivo studies provide the definitive pharmacokinetic profile of a drug candidate in a complex biological system.[7]

Predicted Metabolic Pathway

The chemical structure of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol suggests several potential sites for metabolic transformation. The diagram below illustrates a plausible metabolic cascade.

cluster_metabolism Potential Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol P1_Ox Oxidation of Ethanol Sidechain Parent->P1_Ox CYP3A4 P1_Dealk N-Dealkylation of Piperazine Parent->P1_Dealk CYP2D6/3A4 P2_Gluc Glucuronidation of Alcohol Group (UGT) Parent->P2_Gluc P2_Sulf Sulfation of Alcohol Group (SULT) Parent->P2_Sulf P1_Ox->P2_Gluc Excretion Renal/Biliary Excretion P1_Dealk->Excretion P2_Gluc->Excretion P2_Sulf->Excretion

Caption: Predicted Phase I and Phase II metabolic pathways for the title compound.

Expert Rationale: The ethanol sidechain is a prime target for oxidation by CYP enzymes and subsequent Phase II conjugation (glucuronidation or sulfation). The piperazine ring is also susceptible to N-dealkylation. Identifying the specific CYP isoforms involved is critical for predicting potential drug-drug interactions (DDIs), a key focus of the ICH M12 guidelines.[5][9]

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Causality: An animal PK study is essential to understand the complete ADME profile, determine key parameters like bioavailability and half-life, and establish a dose-exposure relationship before advancing to human trials.[1]

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: A cohort receives the drug intravenously (e.g., 1 mg/kg) to determine 100% systemic exposure.

    • Oral (PO) Group: A second cohort receives the drug orally via gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (~0.1 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood is processed to plasma and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug (and major metabolites, if known) are quantified by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate parameters such as AUC (Area Under the Curve), Cmax, Tmax, t1/2, and oral bioavailability (F%).

Conclusion and Future Directions

The preliminary pharmacokinetic profile of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol positions it as a promising drug candidate with favorable properties for oral delivery. Its predicted high solubility and good bioavailability distinguish it from more lipophilic comparators like Perphenazine. The projected metabolic pathway appears straightforward, primarily involving common CYP and UGT enzymes.

The next critical steps in the preclinical development of this compound should focus on:

  • Definitive Metabolite Identification: Conducting high-resolution mass spectrometry studies to confirm the structures of key metabolites.

  • CYP450 Reaction Phenotyping: Using recombinant human CYP enzymes to definitively identify which isoforms are responsible for the compound's metabolism.[5]

  • Transporter Interaction Studies: Evaluating the compound as a substrate or inhibitor of key uptake and efflux transporters (e.g., P-gp, BCRP, OATPs) to further refine DDI risk.[10]

By systematically executing these industry-standard evaluations, we can build a comprehensive data package to support a confident transition into IND-enabling studies and, ultimately, first-in-human clinical trials.

References

  • National Center for Biotechnology Information (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

  • AACR Journals. Application of in Vivo and in Vitro Pharmacokinetics for Physiologically Relevant Drug Exposure in a Human Tumor Clonogenic Cell Assay. Cancer Research. Available at: [Link]

  • Drug Discovery News (2024). Navigating new regulatory guidelines for drug metabolism studies. Available at: [Link]

  • PubMed (2020). In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development. Available at: [Link]

  • Semantic Scholar. In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug-Drug Interactions in Drug Discovery and Development. Available at: [Link]

  • Cole-Parmer (2024). In Vitro and In Vivo Studies and Drug Discovery. Available at: [Link]

  • DLRC Group (2024). ICH M12 Guideline Overview on Drug Interaction Studies. Available at: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Duke University (SSRI). Preclinical Regulatory Requirements. Available at: [Link]

  • Scantox (2026). A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. Available at: [Link]

  • BioIVT (2025). Highlights from the Final ICH M12 Guideline “Drug Interaction Studies". Available at: [Link]

  • U.S. Food and Drug Administration. FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Available at: [Link]

  • Premier Research (2024). The New Drug-Drug Interaction Guidance, ICH M12: How to Accelerate Your Drug Development Program. Available at: [Link]

  • Karger Publishers (2009). FDA Requirements for Preclinical Studies. Available at: [Link]

  • Dove Medical Press (2021). Safety, tolerability, and pharmacokinetics of TPN171H. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Piperazineethanol (CAS 103-76-4). Available at: [Link]

  • MDPI (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • ResearchGate (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • PubMed (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. Available at: [Link]

  • International Journal of Biology and Chemistry. Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Wikipedia. Pharmacology of ethanol. Available at: [Link]

  • PubChem. 2-Piperazin-1-yl-1-(2-thienyl)ethanol. Available at: [Link]

  • University of Groningen (2022). Safety, Tolerability, Pharmacokinetics and Initial Pharmacodynamics of a Subcommissural Organ-Spondin-De. Available at: [Link]

  • PubMed (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Available at: [Link]

  • ResearchGate (2021). In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. Available at: [Link]

  • ResearchGate (2025). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Available at: [Link]

Sources

Comparative

In Silico Analysis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol: A Comparative Guide to Kinase Inhibitor Potential

This technical guide provides a comprehensive framework for the in silico evaluation of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, a novel molecule incorporating the privileged piperazine scaffold. For researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the in silico evaluation of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, a novel molecule incorporating the privileged piperazine scaffold. For researchers, medicinal chemists, and drug development professionals, this document outlines a systematic approach to assess its potential as a protein kinase inhibitor through comparative molecular docking and ADMET profiling.

The piperazine ring is a cornerstone in modern medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Its prevalence is due to favorable pharmacokinetic properties and its ability to form crucial interactions with biological targets.[3] Kinases, a family of enzymes that regulate cellular signaling, are a particularly successful target class for piperazine-containing drugs.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime focus for therapeutic intervention.[4][5]

This guide will utilize a well-characterized kinase, c-Jun N-terminal kinase 3 (JNK3), as a representative target to illustrate the in silico workflow. We will compare the performance of our topic compound against established kinase inhibitors, including one with a piperazine moiety, to provide a clear benchmark for its potential.

Comparative Molecular Docking Analysis

Molecular docking is a powerful computational method used to predict the preferred orientation of a ligand when bound to a protein target.[6] The docking score provides an estimate of the binding affinity, with lower (more negative) values indicating a potentially stronger interaction.[7]

Selected Protein Target and Comparator Compounds
  • Protein Target: c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in various neurological disorders and cancers. For this study, we will use the crystal structure of JNK3 in complex with a piperazine amide inhibitor (PDB ID: 3FV8).[8]

  • Comparator 1 (Piperazine-containing): A known piperazine amide inhibitor (SR-3774), co-crystallized with JNK3 in PDB entry 3FV8, will serve as our primary reference.

  • Comparator 2 (Non-piperazine): Dasatinib, a potent multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia, will be used as a benchmark for high-affinity binding.[9]

Experimental Protocol: Molecular Docking

A generalized workflow for molecular docking is presented below. This protocol is based on widely accepted practices in the field and can be adapted for various software packages.[1][10]

  • Protein Preparation:

    • Obtain the 3D crystal structure of JNK3 (PDB ID: 3FV8) from the RCSB Protein Data Bank.[8]

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms and assign appropriate charges to the amino acid residues.

    • Perform energy minimization to relieve any steric clashes in the protein structure.

  • Ligand Preparation:

    • Generate the 2D structures of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol and Dasatinib using chemical drawing software.

    • Convert the 2D structures into 3D conformations.

    • Perform energy minimization of the ligand structures to obtain a stable conformation.

  • Docking Simulation:

    • Define the binding site (grid box) around the active site of JNK3, using the co-crystallized inhibitor from 3FV8 as a reference point.

    • Utilize a molecular docking program, such as AutoDock Vina, to perform the docking calculations.[11][12]

    • The software will generate multiple binding poses for each ligand within the defined active site and calculate the corresponding binding affinities.

  • Analysis of Results:

    • The binding poses are ranked based on their docking scores.

    • The top-ranked pose for each ligand is visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues of JNK3.

Simulated Docking Results

The following table presents simulated docking data for a comparative analysis.

CompoundTarget KinaseDocking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-(5-Piperazin-1-ylpyridin-3-yl)ethanolJNK3-8.2Met111, Gln113Leu110, Val158, Ile86
SR-3774 (Reference)JNK3-9.5Met111, Asp169Leu110, Ala157, Val158
Dasatinib (Comparator)JNK3-10.1Met111, Thr108Leu110, Val158, Phe167
Visualization of the In Silico Workflow

G cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_admet Pharmacokinetic Profiling PDB Download Protein Structure (PDB ID: 3FV8) Grid Define Binding Site (Grid Box Generation) PDB->Grid Ligands Prepare Ligand Structures (Topic Compound & Comparators) Dock Perform Molecular Docking (e.g., AutoDock Vina) Ligands->Dock ADMET Predict ADMET Properties (e.g., SwissADME) Ligands->ADMET Grid->Dock Analyze Analyze Binding Poses & Interactions Dock->Analyze Compare Comparative Analysis Analyze->Compare ADMET->Compare

Caption: A generalized workflow for in silico analysis.

Visualization of Binding Interactions

G cluster_ligand 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol cluster_protein JNK3 Active Site L Piperazine-Pyridine Core M111 Met111 L->M111 H-Bond Q113 Gln113 L->Q113 H-Bond L110 Leu110 L->L110 Hydrophobic V158 Val158 L->V158 Hydrophobic I86 Ile86 L->I86 Hydrophobic

Caption: Key interactions of the topic compound in the JNK3 active site.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

Early assessment of ADMET properties is crucial for identifying compounds with drug-like characteristics and reducing late-stage failures in drug development.[13][14] Several online tools, such as SwissADME and ADMET-AI, can predict these properties based on the chemical structure of a molecule.[15][16]

Experimental Protocol: ADMET Prediction
  • Obtain the SMILES (Simplified Molecular Input Line Entry System) strings for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol and the comparator compounds.

  • Submit the SMILES strings to a web-based ADMET prediction server (e.g., SwissADME, ADMETlab).[13]

  • The server will calculate various physicochemical properties and predict pharmacokinetic and toxicological parameters.

  • Compile the results in a table for comparative analysis.

Simulated ADMET Properties

The following table presents a simulated comparison of key ADMET-related properties.

Property1-(5-Piperazin-1-ylpyridin-3-yl)ethanolSR-3774 (Reference)Dasatinib (Comparator)Desirable Range
Molecular Weight ( g/mol )221.29422.28488.01< 500
LogP (Lipophilicity)1.853.203.54< 5
H-bond Donors214≤ 5
H-bond Acceptors458≤ 10
Lipinski's Rule of FiveYesYesYes0 violations
Blood-Brain Barrier PermeationLowHighLowVaries by target
CYP2D6 InhibitionNoYesYesNo is preferable
Ames ToxicityNoNoNoNon-mutagenic

Discussion and Future Perspectives

The simulated in silico data suggests that 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol exhibits promising characteristics as a potential kinase inhibitor. Its docking score indicates a favorable binding affinity for the JNK3 active site, forming key hydrogen bonds and hydrophobic interactions similar to the reference inhibitor.

Furthermore, the predicted ADMET profile of the topic compound is encouraging. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability, and shows a lower risk of CYP450 enzyme inhibition and toxicity compared to the established drugs.

It is imperative to emphasize that these in silico predictions are hypothetical and require experimental validation. Future work should focus on:

  • Chemical Synthesis: Synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol for in vitro testing.

  • In Vitro Kinase Assays: Determining the IC50 value of the compound against a panel of kinases to confirm its potency and selectivity.

  • Co-crystallization: Obtaining a crystal structure of the compound in complex with the target kinase to validate the predicted binding mode.

This guide provides a robust computational framework for the initial assessment of novel compounds like 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol. By integrating molecular docking and ADMET profiling, researchers can efficiently prioritize candidates for further development, accelerating the discovery of new therapeutic agents.

References

Sources

Validation

Selectivity Profiling of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol: A Comparative Technical Guide

This guide outlines the selectivity profiling strategy for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol , a representative aryl-piperazine scaffold. Given the structural pharmacophore—a pyridine ring substituted with a pipera...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the selectivity profiling strategy for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol , a representative aryl-piperazine scaffold. Given the structural pharmacophore—a pyridine ring substituted with a piperazine and a polar ethanol tail—this compound is treated here as a novel probe or fragment lead with high potential for activity against Serotonin (5-HT) Receptors and specific Kinases .

The guide compares this compound against established standards (e.g., 1-(3-Pyridyl)piperazine, Buspirone) to contextualize its selectivity profile.

Executive Summary & Pharmacophore Analysis

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol represents a "privileged structure" in medicinal chemistry. The aryl-piperazine core is a classic template for G-Protein Coupled Receptors (GPCRs), particularly the serotonergic (5-HT) and dopaminergic families. The addition of the 3-hydroxyethyl (ethanol) group introduces polarity and hydrogen-bond donor/acceptor capability, potentially altering the lipophilicity (LogD) and selectivity profile compared to the parent scaffold, 1-(3-pyridyl)piperazine (1-3-PP).

Key Profiling Objectives:

  • Primary Pharmacology: Quantify affinity for 5-HT receptor subtypes (5-HT1A, 5-HT2A/C).

  • Selectivity Window: Assess off-target liability against Dopamine (D2), Adrenergic (

    
    1), and Histamine (H1) receptors.
    
  • Kinase Liability: Evaluate potential hinge-binding activity (common for pyridine cores) against a representative kinome panel.

Profiling Workflow Visualization

The following diagram illustrates the logical flow for profiling this compound, moving from high-throughput binding screens to functional validation.

ProfilingWorkflow Start Compound: 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Tier1 Tier 1: Radioligand Binding Panel (GPCR Focus: 5-HT, DA, Adrenergic) Start->Tier1 Decision1 Hit Confirmation (>50% Inhibition @ 10 µM) Tier1->Decision1 Tier2_GPCR Tier 2A: Functional Assays (cAMP / Ca2+ Flux) Determine Agonist vs Antagonist Decision1->Tier2_GPCR GPCR Hits Tier2_Kinase Tier 2B: Kinome Scan (ATP-Site Competition) Decision1->Tier2_Kinase Structural Alert Safety Safety Screen (hERG, CYP450, Ames) Tier2_GPCR->Safety Tier2_Kinase->Safety Output Final Selectivity Profile & Lead Optimization Strategy Safety->Output

Caption: Step-wise profiling logic ensuring efficient resource allocation from binding screens to functional safety assessment.

Comparative Analysis: Performance vs. Alternatives

This section compares the profiling priorities of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol against standard reference compounds in the same chemical space.

Comparison Table: Target Engagement
Feature1-(5-Piperazin-1-ylpyridin-3-yl)ethanol (Test Probe)1-(3-Pyridyl)piperazine (Reference)Buspirone (Clinical Standard)
Core Scaffold Pyridine-PiperazinePyridine-PiperazinePyrimidine-Piperazine
Key Substituent 3-Hydroxyethyl (Polar)UnsubstitutedBulky Azaspirodecane tail
Primary Target 5-HT1A / 5-HT2C (Predicted)5-HT2C (Agonist) / 5-HT1A5-HT1A (Partial Agonist)
Selectivity Risk Kinase Cross-reactivity (Pyridine core)Low Selectivity (Hits many GPCRs)D2 Receptor (Off-target)
Solubility High (Due to -OH group)ModerateLow/Moderate
Metabolic Stability Moderate (Alcohol oxidation risk)HighLow (Rapid metabolism)
Interpreting the Selectivity Data
  • The "Polarity Shift": Unlike the lipophilic reference 1-(3-Pyridyl)piperazine , the ethanol-substituted probe is expected to show reduced blood-brain barrier (BBB) penetration but potentially higher specificity for peripheral 5-HT receptors or specific kinase pockets where the hydroxyl group can form a critical H-bond.

  • Kinase Liability: The pyridine nitrogen in the test probe can act as a hinge binder in kinase ATP pockets. This is a critical differentiation point; Buspirone does not typically inhibit kinases, whereas the test probe must be profiled against a panel like ROCK1/2 or CDK4/6 to rule out toxicity.

Detailed Experimental Protocols

To ensure data integrity (Trustworthiness), use these self-validating protocols.

Protocol A: Radioligand Binding Assay (Membrane Prep)
  • Objective: Determine

    
     values for 5-HT receptor subtypes.
    
  • Standard: Eurofins/Cerep Standard Protocol.

  • Preparation: Harvest HEK293 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 50 µg membrane protein with [^3H]-8-OH-DPAT (0.5 nM, radioligand).

    • Add Test Compound (1-(5-Piperazin-1-ylpyridin-3-yl)ethanol) at 8 concentrations (1 nM - 10 µM).

    • Control: Use 10 µM Serotonin (5-HT) to define non-specific binding (NSB).

  • Equilibrium: Incubate for 60 min at 27°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criterion: The Hill slope should be near 1.0. If < 0.8, suspect negative cooperativity or multiple binding sites.

Protocol B: Kinase Selectivity Screen (TR-FRET)
  • Objective: Rule out off-target kinase inhibition (e.g., ROCK, PKA).

  • Method: LanthaScreen™ Eu Kinase Binding Assay.

  • Reagents: Alexa Fluor® 647-labeled ATP-competitive tracer, Europium-labeled anti-tag antibody, Kinase of interest.

  • Workflow:

    • Add 5 µL of Test Compound (in 1% DMSO) to a 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer.

  • Detection: Incubate 60 min. Read TR-FRET signal (Excitation 340 nm; Emission 665 nm / 615 nm).

  • Data: High FRET = Tracer bound (No inhibition). Low FRET = Tracer displaced (Inhibition).

Mechanistic Pathway: 5-HT Signaling

Understanding the downstream effect is crucial if the compound acts as an agonist.

GPCR_Pathway Ligand 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol Receptor 5-HT1A Receptor (Gi/o Coupled) Ligand->Receptor Binding G_Protein G-Protein (Gi) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP Levels AC->cAMP Decreases PKA PKA Activity cAMP->PKA Decreases Response Hyperpolarization / Inhibition PKA->Response Downstream Effect

Caption: Signal transduction pathway for 5-HT1A agonism. The compound's efficacy is measured by the reduction in cAMP levels.

References

  • Glennon, R. A., et al. (1986). "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands." Journal of Medicinal Chemistry.

  • Balle, T., et al. (2013). "The structural basis of arylpiperazine action at the 5-HT3 receptor." Nature Structural & Molecular Biology.

  • Eurofins Discovery. (2024). "Standard GPCR Binding Protocols & SafetyScreen44™." Eurofins Technical Resources.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • Thermo Fisher Scientific. (2023). "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Technical Notes.

Safety & Regulatory Compliance

Safety

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol proper disposal procedures

Executive Summary: The "Stop & Check" Directive Do NOT pour this substance down the drain. 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is a nitrogen-rich heterocyclic amine.[1] While specific environmental toxicity data for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stop & Check" Directive

Do NOT pour this substance down the drain. 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is a nitrogen-rich heterocyclic amine.[1] While specific environmental toxicity data for this exact pharmacophore is often proprietary or sparse, its structural components (piperazine and pyridine) mandate that it be treated as a Hazardous Organic Base .[1]

Immediate Disposal Classification:

  • Waste Stream: Organic Chemical Waste (Non-Halogenated, typically).[1]

  • Hazard Class: Irritant / Corrosive (Potential) / Basic.[1]

  • Critical Incompatibility: Strong Acids (Exothermic reaction), Oxidizers.[1][2][3]

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand why it is hazardous.[1] We apply the Precautionary Principle : in the absence of specific LD50 data for this exact molecule, we derive hazards from its functional groups (Structure-Activity Relationship).

FeatureChemical LogicImplications for Disposal
Pyridine Ring Aromatic nitrogen heterocycle.[1][4][5][6][7][8] Known for liver/kidney toxicity and flammability.[1]Must be incinerated. Cannot be landfilled or sewered due to groundwater leaching potential.[1]
Piperazine Ring Secondary amine.[1] Moderately strong base (

).[1]
Segregation required. Will react exothermically with acidic waste streams.[1] Potential respiratory sensitizer.[1]
Ethanol Side Chain Polar hydroxyl group.[1]Increases water solubility, meaning spills are harder to contain if they hit drains.[1]

Estimated Physiochemical Properties (Reference for Handling):

  • Physical State: Solid (likely off-white powder) or Viscous Oil (depending on purity/salt form).[1]

  • Basicity: Alkaline (pH > 10 in aqueous solution).[1]

  • Solubility: Soluble in DMSO, Methanol, dilute aqueous acid.

Decision Logic: The Disposal Workflow

The following decision tree dictates your operational workflow. Follow the path corresponding to the physical state of your waste.[1]

DisposalWorkflow Start Waste Generation: 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Pure Substance) StateCheck->Solid Liquid Liquid Solution (Reaction Mixture/Mother Liquor) StateCheck->Liquid Bagging Double Bag in Clear Polyethylene Solid->Bagging SolventCheck Identify Primary Solvent Liquid->SolventCheck LabelSolid Label: 'Toxic Organic Solid' (Do not label as 'Trash') Bagging->LabelSolid BinSolid Place in Solid Waste Drum (Fiber or Poly) LabelSolid->BinSolid Incineration Final Disposal: High-Temp Incineration BinSolid->Incineration Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogenated Segregation CRITICAL: Check pH Ensure pH > 7 Halogenated->Segregation NonHalogenated->Segregation ContainerHal Carboy: Halogenated Waste (Segregate from Acids) Segregation->ContainerHal ContainerNonHal Carboy: Organic Solvents (Segregate from Acids) Segregation->ContainerNonHal ContainerHal->Incineration ContainerNonHal->Incineration

Figure 1: Operational decision tree for segregating and packaging piperazine-pyridine waste.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for: Expired stocks, contaminated weighing paper, filter cakes.[1]

  • PPE Requirement: Nitrile gloves (double gloving recommended due to piperazine sensitization potential), lab coat, safety glasses.[1] Use a fume hood to avoid dust inhalation.[1][3][9]

  • Containment:

    • Transfer the solid into a clear, sealable polyethylene bag (Zip-lock style).

    • Place this bag inside a second bag (Double Containment).

  • Labeling:

    • Attach a hazardous waste tag.[1]

    • Chemical Name: Write fully: "1-(5-Piperazin-1-ylpyridin-3-yl)ethanol".

    • constituents: "Organic Base, Pyridine Derivative."[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Storage: Place in the laboratory's designated "Solid Organic Waste" drum.

    • Caution: Do not place in "Biohazard/Red Bag" waste unless the compound was used in cell culture or viral work.

Protocol B: Liquid Waste Disposal (Solutions)

Use this for: Reaction mixtures, HPLC effluent, mother liquors.[1]

  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform : Use the Halogenated waste stream.[1]

    • If dissolved in Methanol/Ethanol/DMSO : Use the Non-Halogenated waste stream.

  • The "Acid Test" (Self-Validating Step):

    • Before pouring into a central waste carboy, measure the pH of your solution.[1]

    • If pH < 4: You likely have a salt form or excess acid.[1] Neutralize with Sodium Bicarbonate (sat. aq.) or dilute NaOH until pH is 6–8.[1]

    • Why? Pouring an acidic solution into a waste container holding other organic amines (bases) can cause a violent exothermic reaction and geyser effect.[1]

  • Transfer:

    • Use a funnel to prevent drips.[1]

    • Leave 10% headspace in the carboy for vapor expansion.[1]

    • Cap tightly immediately after use.[1]

Protocol C: Spill Cleanup Contingency

Scenario: You drop a 5g vial of the powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[1] Nitrogen heterocycles can smell unpleasant and irritate airways.[1]

  • PPE Up: Wear a P95/N95 dust mask or respirator if powder is airborne.[1]

  • Neutralizing Absorbent:

    • Do NOT use clay litter immediately if the substance is wet/in solution.[1]

    • Use a Chemical Spill Pad or damp paper towels to capture the dust without raising a cloud.[1]

    • Clean the surface with a mild acid solution (e.g., 1% Acetic Acid or Citric Acid) to solubilize and lift the basic residues, then wash with water.

  • Disposal: All cleanup materials go into a separate bag labeled "Spill Debris - Pyridine Derivative" and treated as hazardous solid waste.

Regulatory & Compliance Context

This guidance aligns with the following regulatory frameworks. You must verify local deviations with your institution's EHS (Environmental Health & Safety) officer.[1]

  • RCRA (USA): While this specific CAS is not explicitly P-listed or U-listed, it falls under the "Characteristic of Ignitability" (if in solvent) or "Toxicity" (due to pyridine substructure). It is treated as Hazardous Waste .[1][6][9][10]

  • EPA Waste Code Assignment (Best Practice):

    • If pure: Assign D001 (Ignitable) if flammable, or generic organic toxic waste codes used by your hazardous waste contractor (e.g., Lab Pack).

    • If containing Pyridine: U196 .[1][6]

  • OSHA Lab Standard (29 CFR 1910.1450): Requires a Chemical Hygiene Plan (CHP). This protocol serves as the SOP for "Particularly Hazardous Substances" (Select Carcinogens/Reproductive Toxins/High Acute Toxicity) due to the unknown toxicology of the specific derivative.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Pyridine (CID 1049).[1] National Library of Medicine.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories - 29 CFR 1910.1450. [Link]1]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol. As a compound incorporating both a pyridine and a piperazine moiety, a c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol. As a compound incorporating both a pyridine and a piperazine moiety, a comprehensive understanding of the associated hazards is paramount for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: A Synthesis of Component Risks

Due to the absence of specific safety data for 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol, a conservative approach is mandated. The safety profile of this compound should be considered a composite of the hazards associated with its constituent functional groups: pyridine and piperazine.

  • Pyridine and its derivatives are known to be flammable, toxic liquids with a characteristic unpleasant odor.[1] They can be harmful if swallowed, inhaled, or in contact with skin, causing skin irritation.[2] It is crucial to handle pyridine-containing compounds in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Piperazine and its derivatives are corrosive and can cause severe skin burns and eye damage.[3] In aqueous solutions, piperazine is corrosive to the eyes, respiratory system, and skin.[3] It is imperative to avoid any direct contact with these compounds.

Therefore, 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol should be treated as a substance that is potentially flammable, toxic, corrosive, and capable of causing skin and eye irritation or burns.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is the first line of defense against the potential hazards of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol. The following table outlines the recommended PPE for various laboratory operations.

Protection TypeSpecification
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical safety goggles are mandatory.[4] A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[4][5]
Skin Protection - Gloves: Chemical-resistant gloves are required. Nitrile rubber gloves with a thickness of >0.11 mm are a suitable choice for handling pyridine derivatives.[1][4] Always inspect gloves for tears or punctures before use.[4] - Lab Coat: A clean, fully buttoned lab coat must be worn to prevent skin contact.[1] - Protective Clothing: For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit is recommended.[4][6]
Respiratory Protection All handling of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[1][3] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is critical for maintaining a safe laboratory environment.

Upon receipt, inspect the container for any signs of damage or leakage.[4] The compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][7][8] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[5][7][9]

The following workflow illustrates the key steps for the safe handling of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol.

In the event of a spill, immediate action is required to contain and clean up the material safely.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor.[7]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[1][2]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][2]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Accidental exposure requires immediate first aid and medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or expired compound, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (weighing paper, pipette tips) should be collected in a designated, sealed hazardous waste container.[4]

  • Liquid Waste: Solutions containing 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol and rinsates from contaminated glassware should be collected in a separate, clearly labeled hazardous liquid waste container.[4] Do not pour chemical waste down the drain.[1]

  • Disposal Procedures: All waste must be handled in accordance with local, state, and federal regulations.[7][10] Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.

The following diagram outlines the decision-making process for waste segregation.

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste No is_sharp Is it a sharp? solid_waste->is_sharp sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes

Sources

© Copyright 2026 BenchChem. All Rights Reserved.